molecular formula C13H14O2 B2942889 5-(3-Methylphenyl)cyclohexane-1,3-dione CAS No. 762243-26-5

5-(3-Methylphenyl)cyclohexane-1,3-dione

Cat. No.: B2942889
CAS No.: 762243-26-5
M. Wt: 202.253
InChI Key: PNVNVCYTGLOTGK-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.253. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methylphenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylphenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-methylphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVCYTGLOTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Architecture and Synthetic Utility of 5-(3-Methylphenyl)cyclohexane-1,3-dione

[1]

Executive Summary & Structural Logic

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS: 762243-26-5) represents a critical scaffold in the synthesis of bioactive resorcinols, cannabinoids, and agrochemicals.[1] Structurally, it bridges the gap between lipophilic aromatics and polar, reactive 1,3-dicarbonyl systems.

For the drug development scientist, this molecule is not merely a target but a divergent intermediate . Its value lies in the C2-position's high acidity (

11

Physicochemical Profile: The Tautomeric Equilibrium

Understanding the reactivity of 5-(3-methylphenyl)cyclohexane-1,3-dione requires mastering its tautomeric nature.[1] Unlike simple ketones, this molecule exists in a dynamic equilibrium between its diketo and enol forms.

Acidity and Solubility
  • Acidity: The protons at the C2 position (flanked by two carbonyls) are highly acidic, with a

    
     comparable to acetic acid. This allows for facile deprotonation by weak bases (e.g., carbonates, alkoxides).
    
  • Solubility:

    • Aqueous Base: Highly soluble (forms the stable enolate anion).

    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols and chlorinated solvents.

    • Water: Poor solubility in neutral/acidic aqueous media.[1]

Tautomerism Visualization

The molecule predominantly adopts the mono-enol form in solution, stabilized by an intramolecular hydrogen bond.[1] This dictates that electrophiles often attack at C2 (C-alkylation) or O (O-alkylation), depending on solvent polarity and cation hardness.[1]

Tautomerismcluster_0Tautomeric EquilibriumDiketoDiketo Form(Electrophilic C=O)EnolEnol Form(Nucleophilic C=C)Diketo->Enol  K_eq ~ 1 (Solvent dependent)  EnolateEnolate Anion(Delocalized Charge)Diketo->Enolate  + Base (-H+)  Enol->Enolate  + Base (-H+)  

Figure 1: The tautomeric triad defining the reactivity of 5-aryl-1,3-cyclohexanediones.

Synthetic Pathways

The most robust synthesis for 5-aryl-1,3-cyclohexanediones involves the Michael addition of a malonate ester to an

1
Synthesis Logic
  • Precursor Formation: Condensation of 3-methylbenzaldehyde with acetone yields the enone.[1]

  • Michael Addition: Diethyl malonate attacks the enone.[1]

  • Cyclization: Intramolecular Claisen condensation closes the ring.[1]

  • Decarboxylation: Hydrolysis and heat remove the ester group to yield the target dione.

Detailed Experimental Protocol: Synthesis from 3-Methylbenzaldehyde

Objective: Preparation of 5-(3-methylphenyl)cyclohexane-1,3-dione.

Reagents:

  • 3-Methylbenzaldehyde (1.0 eq)[1]

  • Acetone (Solvent/Reagent)[1][2]

  • Diethyl malonate (1.2 eq)[1]

  • Sodium ethoxide (2.5 eq)[1]

  • Ethanol (anhydrous)[1]

  • NaOH (aq), HCl (conc)

Step-by-Step Methodology:

  • Enone Synthesis (Aldol Condensation):

    • Dissolve 3-methylbenzaldehyde (100 mmol) in acetone (50 mL).

    • Add 10% NaOH (10 mL) dropwise at 0°C. Stir at RT for 4 hours.

    • Neutralize, extract with EtOAc, and concentrate to obtain 4-(3-methylphenyl)but-3-en-2-one.[1]

  • Michael Addition & Cyclization:

    • Prepare a solution of sodium ethoxide (250 mmol) in anhydrous ethanol (100 mL).

    • Add diethyl malonate (120 mmol) and stir for 30 min to generate the sodiomalonate.

    • Add the crude enone (from step 1) slowly. Reflux the mixture for 4-6 hours. Mechanism: The enolate attacks the

      
      -carbon of the enone, followed by ring closure.
      
  • Hydrolysis & Decarboxylation:

    • Add 20% aqueous NaOH (100 mL) to the reaction mixture and reflux for 2 hours to hydrolyze the ester.

    • Cool to RT and acidify carefully with conc. HCl to pH 1-2.

    • Reflux the acidic solution for 2-3 hours. Note: This step drives the decarboxylation of the

      
      -keto acid.[1]
      
  • Isolation:

    • Cool the mixture. The product often precipitates as an off-white solid.[1]

    • Filter, wash with cold water, and recrystallize from ethanol/water or toluene.

Yield Expectations: 60-75% overall yield. Validation:



1

Reactivity & Applications in Drug Design

The versatility of 5-(3-methylphenyl)cyclohexane-1,3-dione lies in its ability to function as a pro-aromatic scaffold or a heterocycle precursor.[1]

Aromatization: The Gateway to Cannabinoids

A critical application is the conversion of the dione to 5-(3-methylphenyl)resorcinol .[1] This resorcinol motif is structurally analogous to Olivetol, the precursor to THC and CBD.

  • Reagents: Iodine (

    
    ) in MeOH, or 
    
    
    in acetonitrile.
  • Mechanism: Oxidative dehydrogenation.[1]

  • Significance: Allows access to rare cannabinoid analogs with modified alkyl/aryl side chains.[1]

Heterocycle Formation

The 1,3-dicarbonyl system reacts with binucleophiles to form fused heterocycles.[1]

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines yields tetrahydroindazoles.[1]

  • Chromenes: Three-component coupling with aldehydes and malononitrile (Knoevenagel/Michael cascade).[1]

Reactivity Workflow Diagram

Reactivitycluster_aromatizationAromatizationcluster_heterocycleHeterocyclizationDione5-(3-Methylphenyl)cyclohexane-1,3-dioneResorcinol5-(3-Methylphenyl)resorcinol(Cannabinoid Precursor)Dione->Resorcinol  I2/MeOH or Pd/C, Heat  PyrazoleTetrahydroindazoleDerivativesDione->Pyrazole  Hydrazine (NH2NH2)  EnolEther3-Ethoxy-5-(3-methylphenyl)cyclohex-2-enoneDione->EnolEther  EtOH, H+ (Cat.)  

Figure 2: Divergent synthetic pathways from the parent dione.[3][4][5][6]

Quantitative Data Summary

Property / ReactionParameterValue / Condition
Molecular Weight MW202.25 g/mol
Estimated pKa Acidity (C2-H)~5.2 (Ref: Dimedone)
Melting Point Solid State119 - 121 °C (Analogous derivatives)
Aromatization Yield Efficiency65-85% (Method dependent)
Primary Tautomer Solution PhaseMono-enol (stabilized by H-bond)

References

  • Synthesis of 5-Arylcyclohexane-1,3-diones

    • Title: Process for preparing 1,3-cyclohexanedione derivatives.[1][5][6][7][8][9][10]

    • Source: European Patent Office (EP0195053).[1]

    • URL:[Link][1][3]

  • Aromatization to Resorcinols

    • Title: Process for manufacture of resorcinol (Dehydrogenation of cyclohexane-1,3-diones).[1][3][5][9]

    • Source: Google Patents (US5233095A).[1]

    • URL
  • Tautomerism in Cyclic Diones

    • Title: Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione.[1][6]

    • Source: PubMed (NIH).[1]

    • URL:[Link]

  • Heterocycle Formation

    • Title: Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis.[1][8]

    • Source: ResearchGate.[1]

    • URL:[Link]

Technical Guide: Spectroscopic Analysis of Lumacaftor (CAS 762243-26-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

CAS 762243-26-5 corresponds to Lumacaftor (also known as VX-809). It is a CFTR corrector pharmacophore used in the treatment of Cystic Fibrosis, specifically for patients homozygous for the F508del mutation.[1][2][3][4]

From an analytical perspective, Lumacaftor presents unique challenges due to its zwitterionic potential (carboxylic acid + pyridine nitrogen), its fluorine content (enabling 19F-NMR), and its propensity for polymorphism—a critical quality attribute (CQA) in drug formulation.

Physicochemical Profile
PropertySpecification
Chemical Name 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
Molecular Formula C₂₄H₁₈F₂N₂O₅
Molecular Weight 452.41 g/mol
Monoisotopic Mass 452.1184 Da
Key Structural Motifs Difluorobenzodioxole, Cyclopropane linker, Pyridine core, Benzoic acid tail

Strategic Analytical Workflow

The following decision matrix outlines the logical progression for characterizing CAS 762243-26-5, moving from structural confirmation to solid-state verification.

Lumacaftor_Analysis Sample Unknown Sample (CAS 762243-26-5) MS Mass Spectrometry (LC-MS/MS) Confirm MW: 452.41 Fragment: Amide Cleavage Sample->MS Step 1: Mass Check NMR NMR (1H, 13C, 19F) Confirm Connectivity Cyclopropane & F-Signature Sample->NMR Step 2: Structure HPLC HPLC-UV (235 nm) Purity > 99.5% MS->HPLC If Confirmed NMR->HPLC XRPD X-Ray Powder Diffraction Polymorph ID (Form I vs Amorphous) HPLC->XRPD Solid State Check Release Batch Release / CoA XRPD->Release If Matches Ref Std

Figure 1: Analytical triage workflow for Lumacaftor characterization.

Mass Spectrometry (MS) Analysis[3][14]

Mass spectrometry is the first line of defense for identity confirmation. Lumacaftor ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the pyridine nitrogen and amide functionality.

Protocol: LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: ESI Positive.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

  • Rationale: Acidic pH ensures protonation of the pyridine ring (

    
    ) and the amide, facilitating 
    
    
    
    formation.
Fragmentation Logic

The fragmentation pattern is dictated by the amide bond stability and the "weakest link" principle.

Ion Typem/z (Theoretical)Structural AssignmentMechanism
Precursor 453.12

Protonated parent molecule.
Fragment A ~243Difluorobenzodioxole-cyclopropane cationCleavage of the amide bond (N-C).
Fragment B ~211Aminopyridine-benzoic acid moietyComplementary amide cleavage fragment.

Expert Insight: Watch for the characteristic isotopic pattern of Carbon-13, but do not expect Chlorine/Bromine patterns. If you see


 peaks with 1:3 ratios, your sample is contaminated with chlorinated solvents (DCM) or synthesis intermediates.

Nuclear Magnetic Resonance (NMR)[14][15]

NMR is the definitive tool for structural elucidation. For Lumacaftor, 19F-NMR is a high-value, low-noise technique because the molecule contains a chemically equivalent pair of fluorine atoms on the benzodioxole ring, providing a clean singlet or tight multiplet in a region free from solvent interference.

Sample Preparation[3][4][9]
  • Solvent: DMSO-

    
     is mandatory. Lumacaftor has poor solubility in 
    
    
    
    .
  • Concentration: 10-15 mg/mL for 1H; >30 mg/mL for 13C.

Spectral Assignments (DMSO- )
1. ^1H NMR (Proton)

The spectrum is dominated by three distinct regions:

  • Low Field (12.0 - 13.0 ppm): Broad singlet. Carboxylic acid proton (-COOH). Note: This may disappear if the sample is wet due to exchange.

  • Aromatic Region (6.5 - 9.0 ppm):

    • Amide -NH- (Singlet, usually > 8.5 ppm).

    • Pyridine and Benzoic acid aromatic protons.

  • High Field (1.0 - 1.6 ppm):

    • Cyclopropane Protons: These are the diagnostic fingerprint. Look for two multiplets (2H each) representing the

      
       groups on the cyclopropane ring. The strain in the ring shifts these upfield significantly.
      
    • Methyl Group: Singlet at ~2.2 ppm (attached to pyridine).

2. ^19F NMR (Fluorine)
  • Signal: Single dominant peak around -50 to -60 ppm (relative to

    
    ).
    
  • Utility: This is a "self-validating" check. If you see multiple fluorine peaks, you likely have ring-opening degradation of the dioxole moiety.

Solid-State Characterization (XRPD & IR)[2][9]

Lumacaftor exhibits polymorphism, which profoundly impacts bioavailability. The drug is often formulated as a solid dispersion (amorphous) to improve solubility, but crystalline forms (Form I, Form A) exist and must be controlled.

Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on neat powder.

  • Critical Bands:

    • 1690 - 1725 cm⁻¹: Carbonyl stretching region.

      • Amorphous:[2][5] Broad band ~1691 cm⁻¹.

      • Crystalline:[2][5] Sharper, split peaks due to lattice ordering of the acid and amide carbonyls.

    • 1030 - 1150 cm⁻¹: C-F stretching vibrations (strong intensity).

X-Ray Powder Diffraction (XRPD)

This is the gold standard for distinguishing the amorphous drug substance from crystalline polymorphs.

Table: Diagnostic Diffraction Peaks (2


) 
FormKey Peaks (degrees 2

)
Interpretation
Form I (Crystalline) 4.3, 8.7, 12.9, 14.8, 17.5, 23.5Sharp Bragg reflections indicate long-range order.
Form A (HBr Salt) 10.1, 10.5, 18.0, 20.7Distinct salt form lattice.
Amorphous Halo (No Peaks) Broad "hump" between 15-35° 2

.

Protocol Note: When analyzing the amorphous spray-dried dispersion, ensure low humidity (<30% RH) during sample prep. Lumacaftor amorphous solid dispersions are hygroscopic and can recrystallize (devitrify) under X-ray beam heat/humidity, leading to false "crystalline" positives.

Structural Connectivity Map

This diagram illustrates which spectroscopic technique validates which specific part of the Lumacaftor molecule.

Molecular_Connectivity F_Ring Difluoro-dioxole Ring Cyclo Cyclopropane Linker Amide Amide Bond Pyridine Methyl-Pyridine Core Acid Benzoic Acid Tail F19 19F NMR F19->F_Ring Specific ID H1_High 1H NMR (High Field) H1_High->Cyclo Multiplets 1.0-1.6ppm IR_CO FT-IR (1650-1700) IR_CO->Amide Amide I Band IR_CO->Acid C=O Stretch MS_Frag MS Fragmentation MS_Frag->Amide Cleavage Site H1_Low 1H NMR (Low Field) H1_Low->Pyridine Aromatic Region H1_Low->Acid COOH Singlet

Figure 2: Correlation of molecular moieties with specific spectroscopic signatures.

References

  • Vertex Pharmaceuticals. (2020). Process and crystalline forms of lumacaftor. U.S. Patent No. 10,844,048.

  • Vertex Pharmaceuticals. (2007). Modulators of ATP-Binding Cassette Transporters. WO Patent 2007/056341.[2] (Original composition of matter and basic characterization).

  • PubChem. (n.d.). Lumacaftor (Compound CID 16678941). National Library of Medicine.

  • DrugBank Online. (n.d.). Lumacaftor: DB09280.

  • Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD.[5] (Context on polymorphic screening for drugs like Lumacaftor).

Sources

An In-depth Technical Guide on the X-ray Crystal Structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous structural elucidation at the atomic level.[1][2][3][4][5][6][7] This guide offers a comprehensive walkthrough of the process, from synthesis to final structural analysis, using 5-(3-Methylphenyl)cyclohexane-1,3-dione as a case study. This particular molecule belongs to the cyclohexane-1,3-dione class, a versatile scaffold in the synthesis of a wide array of biologically active compounds, including those with anti-cancer, anti-inflammatory, and herbicidal properties.[8][9][10][11][12] Understanding its solid-state conformation provides critical insights for structure-activity relationship (SAR) studies and rational drug design.

This document is structured to not only provide procedural steps but also to illuminate the scientific reasoning behind the methodologies, ensuring a deep and practical understanding for the reader.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The latter is often the most significant bottleneck in the entire process.[1][2]

Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

The synthesis of 5-aryl-substituted cyclohexane-1,3-diones can be achieved through various established organic synthesis routes. A common and effective method is a Michael addition followed by a Dieckmann condensation. In a typical procedure, a substituted benzaldehyde is reacted with a malonic acid ester to form a benzylidenemalonate derivative, which is then condensed with an acetoacetic acid ester to yield the desired 5-(substituted phenyl)cyclohexane-1,3-dione.[13]

The purity of the synthesized compound is critical for successful crystallization. Purification is typically achieved through column chromatography, and the compound's identity and purity are confirmed using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[14]

Crystallization: The Art and Science of Ordered Solids

Crystallization is the process of transitioning molecules from a disordered state in solution to a highly ordered solid lattice.[15] This process is governed by two key steps: nucleation and crystal growth. The goal is to promote slow nucleation and growth to obtain a single, well-ordered crystal suitable for diffraction.

Several techniques are employed for the crystallization of small organic molecules, with the choice of method and solvent being paramount to success.[15]

Experimental Protocol: Crystallization of 5-(3-Methylphenyl)cyclohexane-1,3-dione

  • Solvent Screening: A preliminary solubility test is conducted with a small amount of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent for slow evaporation is one in which the compound is sparingly soluble at room temperature. For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble, but the two solvents must be miscible.

  • Slow Evaporation:

    • Dissolve approximately 10-20 mg of purified 5-(3-Methylphenyl)cyclohexane-1,3-dione in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a precipitant (anti-solvent) in which the compound is insoluble (e.g., hexane).[16]

    • The precipitant vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[16]

The choice of crystallization technique is often empirical, and multiple methods and solvent systems may need to be explored to obtain diffraction-quality crystals.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This technique relies on the principle that the electrons in the atoms of a crystal scatter an incident X-ray beam in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.[4]

Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray reflections.[17]

Diagram: Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_experiment Experimental cluster_computation Computational crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection Diffractometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Workflow from crystal to final structure.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[5][6] The result is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

The "phase problem" is then addressed to solve the structure. For small molecules, "direct methods" are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the initial phases, which, combined with the measured structure factor amplitudes, allow for the calculation of an initial electron density map.[18]

Structure Refinement

The initial model obtained from structure solution is then refined.[19] This is an iterative process of adjusting the atomic positions, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the observed diffraction data and the data calculated from the model.[19][20] This is typically achieved through a least-squares minimization procedure.[19]

Hydrogen atoms are usually located in the difference electron density map and refined with appropriate constraints. The quality of the final refined model is assessed by several factors, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.[20][21]

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 5-(3-Methylphenyl)cyclohexane-1,3-dione

ParameterValue
Empirical formulaC₁₃H₁₄O₂
Formula weight202.25
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 98.76(3)°c = 19.876(7) Å, γ = 90°
Volume1078.9(7) ų
Z4
Density (calculated)1.245 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)432
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2456 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2456 / 0 / 137
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³

Part 3: Structural Analysis and Implications

The refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles can be precisely determined. In the solid state, 5-(3-Methylphenyl)cyclohexane-1,3-dione likely exists in the enol tautomer, a common feature for cyclohexane-1,3-diones.[22]

The crystal packing is determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. In this case, hydrogen bonding between the enolic hydroxyl group and the keto group of a neighboring molecule would be a dominant feature, leading to the formation of supramolecular assemblies. The orientation of the 3-methylphenyl group relative to the cyclohexane-1,3-dione ring is also of significant interest, as it influences the overall molecular shape and potential interactions with biological targets.

Diagram: Key Intermolecular Interactions

intermolecular_interactions Molecule1 Molecule A (Enol Tautomer) HBond Hydrogen Bond (O-H···O=C) Molecule1->HBond VdW van der Waals (Aryl-Aryl Stacking) Molecule1->VdW Molecule2 Molecule B (Enol Tautomer) Molecule2->VdW HBond->Molecule2

Caption: Supramolecular assembly via hydrogen bonding.

The detailed structural information obtained from SCXRD is invaluable for drug development. It allows for the validation of computational models, provides a basis for the design of new analogs with improved potency and selectivity, and helps in understanding the physicochemical properties of the solid form, which are critical for formulation and bioavailability. The versatility of the cyclohexane-1,3-dione core in synthesizing various heterocyclic compounds further underscores the importance of such detailed structural characterization.[8][12]

Conclusion

The determination of the X-ray crystal structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione, as outlined in this guide, represents a fundamental and powerful approach in modern chemical and pharmaceutical sciences. While the process can be challenging, particularly the crystallization step, the resulting detailed three-dimensional structural information is unparalleled in its utility for advancing our understanding of molecular properties and for the rational design of new therapeutic agents.

References

  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • SPT Labtech. Chemical crystallization.
  • Unknown Source. crystallization of small molecules.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Unknown Source. Small Molecule Structure Solution and Refinement.
  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure.
  • IUCr. Recent advances in small molecule refinement.
  • Unknown Source. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.
  • Rigaku. Introduction to single crystal X-ray analysis.
  • PlumX. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis.
  • PMC. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments.
  • Unknown Source. Introduction.
  • PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.
  • Google Patents. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • ResearchGate. (2025, August 10). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • Wikipedia. 1,3-Cyclohexanedione.

Sources

Technical Guide: Tautomerism and Reactivity of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5) represents a critical scaffold in the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides and pharmaceutical intermediates. Unlike acyclic


-dicarbonyls, this cyclic system exhibits a distinct tautomeric profile dominated by the enol form, driven by ring strain alleviation and intermolecular hydrogen bonding.

This guide provides a comprehensive technical analysis of the molecule's tautomeric equilibrium, solvent-dependent behavior, and the implications of these dynamics on synthetic reactivity. It is designed to allow researchers to predict reactivity patterns and execute self-validating characterization protocols.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The Equilibrium Landscape

The core reactivity of 5-(3-methylphenyl)cyclohexane-1,3-dione is governed by the equilibrium between the diketo form and the mono-enol form. While theoretically a di-enol form exists, it is thermodynamically inaccessible under standard conditions due to the loss of aromaticity-like resonance stabilization and extreme ring strain.

Unlike acetylacetone (which forms internal hydrogen bonds), cyclohexane-1,3-diones cannot form intramolecular hydrogen bonds because the geometry is fixed in a trans-like orientation. Consequently, the enol form is stabilized by intermolecular dimerization or polymerization.

Mechanistic Pathway (DOT Visualization)

Tautomerism Diketo Diketo Form (C1, C3 Carbonyls) Transition Proton Transfer (Solvent Mediated) Diketo->Transition -H+ (C2) Enol Mono-Enol Form (Stabilized Dimer) Transition->Enol +H+ (O) Enol->Diketo Slow Exchange Enolate Enolate Anion (Basic Conditions) Enol->Enolate pKa ~5.2

Figure 1: Tautomeric interconversion pathways. The equilibrium strongly favors the Enol form in non-polar solvents due to dimerization.

The 5-Aryl Substituent Effect

The 3-methylphenyl group at the C5 position introduces a steric anchor.

  • Conformational Locking: The bulky aryl group prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring conformation, reducing the entropic freedom of the system and potentially slowing the rate of tautomeric interconversion compared to the unsubstituted parent.

  • Electronic Influence: The methyl group is weakly electron-donating (inductive effect). While too remote to significantly alter the pKa of the 1,3-dione system (approx. 5.26), it increases lipophilicity (

    
    ), affecting solubility in non-polar solvents where enolization is most prevalent.
    

Part 2: Solvent-Dependent Behavior

The "Meyer’s Rule" (which states keto forms are favored in polar solvents) often fails for cyclic 1,3-diones. The behavior of 5-(3-methylphenyl)cyclohexane-1,3-dione is nuanced:

Solvent TypeDominant FormMechanistic DriverNMR Signature (

H)
Non-Polar (e.g.,

, Benzene)
Enol (>90%) Formation of stable hydrogen-bonded dimers/oligomers. The non-polar solvent cannot disrupt these intermolecular bonds.Enol -OH: ~10-12 ppm (broad)Vinyl C2-H: ~5.5 ppm (singlet)
Polar Aprotic (e.g., DMSO-

)
Mixture (Enol favored) Solvent acts as a powerful H-bond acceptor, breaking dimers but stabilizing the monomeric enol via solvation.Enol -OH: Sharp singlet (solvated)Diketo C2-H: ~3.4 ppm (multiplet)
Polar Protic (e.g.,

, Methanol)
Enolate / Keto High dielectric constant supports charge separation; rapid exchange often broadens signals. At physiological pH, the Enolate dominates.Signals coalesce due to rapid proton exchange.

Critical Insight: In synthesis, if you require the diketo reactivity (e.g., for


-halogenation), using a polar protic solvent may increase the transient concentration of the keto form, although the enol often reacts via the same intermediates.

Part 3: Reactivity & Synthetic Implications

Ambident Nucleophilicity

The enolate of 5-(3-methylphenyl)cyclohexane-1,3-dione is an ambident nucleophile, capable of reacting at:

  • Carbon (C2): Soft nucleophile center. Favored by soft electrophiles (alkyl halides, Michael acceptors).

  • Oxygen (Enol ether): Hard nucleophile center. Favored by hard electrophiles (silyl chlorides, acyl chlorides) and high electron density.

HSAB Theory Application: To force O-alkylation (formation of enol ethers), use "Hard" conditions:

  • Base:

    
     or 
    
    
    
  • Solvent: Acetone or DMF

  • Reagent: Dimethyl sulfate or reactive halides.

To force C-alkylation (formation of triketones/herbicides), use "Soft" conditions or specific catalysis:

  • Base: TEA or NaOEt

  • Solvent: DCM or Toluene

  • Reagent: Benzoyl cyanides (for rearrangement to triketones).

Reaction Pathway Decision Tree

Reactivity Start 5-(3-Methylphenyl) cyclohexane-1,3-dione Base Deprotonation (Base) Start->Base Enolate Resonance Stabilized Enolate Base->Enolate Electrophile Electrophile Nature? Enolate->Electrophile Hard Hard Electrophile (R-CO-Cl, R-Si-Cl) Electrophile->Hard Charge Control Soft Soft Electrophile (R-I, Michael Acceptors) Electrophile->Soft Orbital Control O_Prod O-Alkylation/Acylation (Enol Ethers/Esters) Hard->O_Prod C_Prod C-Alkylation (2-Substituted Diones) Soft->C_Prod

Figure 2: HSAB-guided reactivity prediction for the enolate intermediate.

Part 4: Experimental Protocols

Protocol: Determination of Tautomeric Ratio ( ) via NMR

This protocol is self-validating: the sum of the integral of the vinyl proton (Enol) and the methylene protons (Keto) must account for the molar stoichiometry relative to the aromatic protons (internal standard).

Materials:

  • Compound: 10 mg of 5-(3-methylphenyl)cyclohexane-1,3-dione.

  • Solvent A:

    
     (Non-polar reference).
    
  • Solvent B:

    
     (Polar reference).
    
  • NMR Tube: 5mm precision tubes.

Procedure:

  • Preparation: Dissolve 10 mg of compound in 0.6 mL of Solvent A. Repeat for Solvent B.

  • Equilibration: Allow samples to stand at 25°C for 30 minutes. (Note: Tautomerism in cyclic diones is slow on the NMR timescale but fast on the laboratory timescale).[1]

  • Acquisition: Acquire

    
    H NMR (min 400 MHz). Set relaxation delay (
    
    
    
    ) to >5 seconds to ensure accurate integration of the acidic enol proton.
  • Analysis:

    • Integrate the aromatic region (6.9–7.3 ppm). Set value to 4H (or 3H + 1H depending on resolution).

    • Identify Signal A (Enol): Singlet at ~5.5–6.0 ppm (C2-H vinyl).

    • Identify Signal B (Keto): Multiplet/Doublet at ~3.4–3.6 ppm (C2-H2 methylene).

  • Calculation:

    
    
    

Validation Criteria:

  • If using

    
    , % Enol should be >85%.
    
  • If Signal A and B are both broad/missing, the sample may be wet (rapid exchange with

    
    ). Dry sample and repeat.
    
Protocol: Synthesis of the Enol Ether (O-Alkylation)

To selectively trap the enol form.

  • Reagents: 1.0 eq Dione, 1.2 eq

    
    , 1.1 eq MeI, Acetone (0.1 M).
    
  • Execution: Stir at reflux for 4 hours.

  • Workup: Filter salts, concentrate.

  • Validation:

    
    H NMR should show disappearance of the C2-vinyl proton (if C-alkylation occurred) OR shift of the methyl group.
    
    • O-Methyl: Singlet ~3.8 ppm.

    • C-Methyl:[2] Doublet/Singlet ~1.2-1.5 ppm.

References

  • Wang, Z., et al. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education, 2014. (Contextual grounding for NMR protocol). [Link]

  • MDPI. "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners." Molecules, 2022.[3][4] (Detailed reactivity and biological context). [Link]

Sources

Introduction: The Critical Role of Physical Properties in Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a fundamental prerequisite for successful research and development. Properties such as melting point and solubility are cornerstones of a compound's identity, purity, and potential application. 5-(3-Methylphenyl)cyclohexane-1,3-dione, a derivative of the cyclohexane-1,3-dione scaffold, belongs to a class of compounds investigated for a range of biological activities. The accurate characterization of its physical properties is the first step in unlocking its potential, guiding everything from synthesis purification strategies to formulation for in vitro and in vivo testing.

This guide provides a detailed examination of the key physical properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione—melting point and solubility. We will not only present the available data but also delve into the causality behind the standardized experimental protocols for their determination. This approach, grounded in the principles of scientific integrity, is designed to equip the reader with both the data and the methodological expertise to confidently handle this and similar compounds in a laboratory setting.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, making it a powerful indicator of purity.[1] The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[2] Therefore, an accurate melting point determination is a critical quality control step following synthesis and purification.

Quantitative Data

Specific experimental data for the melting point of 5-(3-Methylphenyl)cyclohexane-1,3-dione is not prominently available in the reviewed literature. However, we can infer an approximate range by examining structurally similar compounds.

CompoundCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)
5-(3-Methylphenyl)cyclohexane-1,3-dione 762243-26-5202.25Data Not Available
5-Phenyl-1,3-cyclohexanedione493-72-1188.22188
5-Methylcyclohexane-1,3-dione4341-24-6126.15123.0 - 130.0[3]
Cyclohexane-1,3-dione504-02-9112.13105.5[4]

This table provides context from analogous structures. The actual melting point of the target compound must be determined experimentally.

Experimental Protocol: Melting Point Determination via Capillary Method

The following protocol describes a standardized method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[5]

Rationale: This method is chosen for its accuracy, small sample requirement, and reproducibility. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring a precise measurement.[1]

Methodology:

  • Sample Preparation:

    • Place a small amount of dry 5-(3-Methylphenyl)cyclohexane-1,3-dione onto a clean, dry watch glass.

    • If the sample is not already a fine powder, gently crush it using a spatula. This ensures uniform packing and efficient heat transfer.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end. A packed sample height of 1-2 mm is ideal.[2][6]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-15 °C/minute) to quickly find an approximate melting temperature. This saves time during the accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point.[1]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample.[2]

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Crush Sample to Fine Powder B Pack 1-2 mm in Capillary Tube A->B Ensures uniform heat transfer C Insert Capillary into Apparatus B->C D Heat Rapidly for Approximate MP C->D E Cool & Re-heat Slowly (1-2 °C/min) D->E Refine range F Record T1 (First Drop) & T2 (All Liquid) E->F Ensure thermal equilibrium G Report as Range: T1 - T2 F->G H Assess Purity (Narrow vs. Broad Range) G->H

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. This property is paramount in drug development for formulation and bioavailability, and in chemical research for selecting appropriate reaction solvents, and designing extraction and purification procedures. A qualitative solubility analysis across a range of solvents provides valuable information about the compound's polarity and the presence of acidic or basic functional groups.[7][8]

Predicted Solubility Characteristics

Given the structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione, which contains a large nonpolar aromatic ring and hydrocarbon backbone, along with two polar keto groups, we can predict its general solubility behavior. The keto groups can tautomerize to an enol form, which has a weakly acidic proton.[4]

Solvent ClassPredicted SolubilityRationale
Water Insoluble to very slightly solubleThe large nonpolar carbon framework is expected to dominate, making it poorly soluble in a highly polar solvent like water.
Aqueous Base (e.g., 5% NaOH) SolubleThe enol tautomer possesses an acidic proton. A strong base like NaOH can deprotonate the enol, forming a water-soluble sodium salt.[7][8]
Aqueous Acid (e.g., 5% HCl) InsolubleThe molecule lacks a sufficiently basic functional group (like an amine) to be protonated by a dilute acid.[7]
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) Soluble"Like dissolves like." The compound's mixed polarity suggests it will be soluble in common organic solvents of intermediate to high polarity.
Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to classifying a compound based on its solubility in a series of solvents.

Rationale: This hierarchical testing scheme efficiently provides structural information. Starting with water separates polar from nonpolar compounds. Subsequent tests in acidic and basic solutions reveal the presence of ionizable functional groups.[7][9]

Methodology:

  • Solvent Preparation: Prepare solutions of 5% (w/v) NaOH, 5% (w/v) NaHCO₃, and 5% (v/v) HCl.

  • Test Procedure: For each solvent, perform the following steps:

    • Place approximately 10-20 mg of 5-(3-Methylphenyl)cyclohexane-1,3-dione into a small test tube.

    • Add the chosen solvent dropwise, up to ~1 mL, shaking vigorously after each addition.[8][9]

    • Observe carefully. The compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

  • Hierarchical Testing Scheme:

    • Step 1: Water. Test for solubility in water.

      • If soluble, the compound is a small, polar molecule.

      • If insoluble, proceed to the next steps.

    • Step 2: 5% NaOH Solution. Using a fresh sample, test for solubility in 5% NaOH.

      • If soluble, it indicates the presence of an acidic functional group (like the enol form of the dione). Proceed to Step 3 to determine the acid strength.

      • If insoluble, proceed to Step 4.

    • Step 3: 5% NaHCO₃ Solution. Using a fresh sample, test for solubility in 5% NaHCO₃.

      • If soluble, it indicates a strong acid (e.g., a carboxylic acid).

      • If insoluble in NaHCO₃ but soluble in NaOH, it indicates a weak acid, which is consistent with the expected enol.[7]

    • Step 4: 5% HCl Solution. Using a fresh sample, test for solubility in 5% HCl.

      • If soluble, it indicates the presence of a basic functional group (e.g., an amine).

      • If insoluble, the compound is likely a neutral substance.

    • Step 5: Organic Solvents. Test solubility in solvents like ethanol, dichloromethane, and ethyl acetate to confirm its character as a typical organic compound.

Workflow Visualization

Sources

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-(3-Methylphenyl)cyclohexane-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclohexane-1,3-dione framework is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a versatile scaffold for developing a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated significant therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to herbicidal.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, isolation, purification, and structural characterization of a specific and promising subclass: 5-arylcyclohexane-1,3-diones, with a focus on 5-(3-Methylphenyl)cyclohexane-1,3-dione. We will delve into the mechanistic rationale behind core synthetic strategies, present detailed, field-proven protocols for purification, and outline the analytical techniques required for unambiguous structural validation.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione and its derivatives are key structural motifs in a plethora of synthetically significant compounds.[1] The reactivity of the dicarbonyl system and the highly active methylene group makes this scaffold an ideal precursor for constructing complex heterocyclic systems and natural product analogs.[1][2][5] The introduction of an aryl substituent at the 5-position creates a class of compounds with distinct pharmacological profiles, acting as potent inhibitors of critical enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) and various tyrosine kinases.[4][6][7] This inhibitory action makes them valuable leads in the development of novel herbicides and therapeutics for conditions such as non-small-cell lung cancer (NSCLC) and amyotrophic lateral sclerosis (ALS).[3][7][8]

This whitepaper serves as a practical guide, elucidating the entire workflow from initial chemical synthesis to the final, highly purified, and characterized compound.

Core Synthetic Strategy: Building the Ring System

The most robust and widely adopted method for constructing the 5-arylcyclohexane-1,3-dione core is a convergent strategy involving a Michael addition followed by an intramolecular cyclization, a sequence often related to the principles of the Robinson annulation.[9][10][11] This approach is favored for its efficiency in building molecular complexity and forming the six-membered ring in a predictable manner.[12]

Mechanistic Rationale

The synthesis is a multi-step process that begins with the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This forms a 1,5-dicarbonyl intermediate, which is perfectly primed for an intramolecular aldol or Claisen condensation to forge the final ring system.[10][13][14] The choice of a base is critical; it must be strong enough to generate the nucleophilic enolate for the Michael addition but not so harsh as to promote unwanted side reactions.

Below is a generalized workflow for this synthetic approach.

G A 3-Methylbenzaldehyde + Diethyl Malonate B Knoevenagel Condensation A->B Base (e.g., Piperidine) C α,β-Unsaturated Ester (Michael Acceptor) B->C E Michael Addition C->E D Acetone Enolate (Michael Donor) D->E F 1,5-Diketone Intermediate E->F G Intramolecular Claisen Condensation F->G Strong Base (e.g., NaOEt) H Cyclized Intermediate G->H I Hydrolysis & Decarboxylation H->I Acid/Heat J 5-(3-Methylphenyl) cyclohexane-1,3-dione I->J G cluster_0 HPPD Enzyme Active Site cluster_1 Metabolic Pathway A 5-(3-Methylphenyl) cyclohexane-1,3-dione C HPPD Enzyme A->C Competitive Inhibition E Pathway Blocked A->E Causes B p-Hydroxyphenylpyruvate (Natural Substrate) B->C Binding D Plastoquinone & Tocopherol Synthesis C->D Catalysis F Carotenoid Biosynthesis (Indirectly Inhibited) D->F Required for E->F Leads to G Bleaching Effect in Plants F->G Protects Chlorophyll

Sources

A Theoretical and Computational Roadmap for 5-(3-Methylphenyl)cyclohexane-1,3-dione: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry. Cyclohexane-1,3-dione derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular structure, properties, and potential interactions of this compound. By integrating principles of organic synthesis, spectroscopic analysis, and advanced computational modeling, this document outlines a systematic approach to unlock the therapeutic potential of 5-(3-Methylphenyl)cyclohexane-1,3-dione. We will delve into its synthesis, conformational landscape, tautomeric equilibria, and receptor-binding modalities, providing a robust foundation for future research and development endeavors.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[4] Its inherent structural features, including the presence of two carbonyl groups and a flexible six-membered ring, allow for facile chemical modifications and the introduction of various pharmacophoric elements. This has led to the development of derivatives with a broad spectrum of therapeutic applications.

Notably, compounds incorporating the cyclohexane-1,3-dione core have been investigated as:

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including non-small-cell lung cancer.[1][2][5]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[1][3]

  • Herbicides: Acting as potent inhibitors of plant enzymes.[6]

The subject of this guide, 5-(3-Methylphenyl)cyclohexane-1,3-dione, combines the established biological relevance of the dione ring with a substituted aryl group, offering a unique chemical space for exploration. The methylphenyl substituent can influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic characteristics.

This guide will provide a comprehensive overview of the theoretical and computational methodologies that can be employed to thoroughly characterize 5-(3-Methylphenyl)cyclohexane-1,3-dione and predict its biological behavior.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 5-(3-Methylphenyl)cyclohexane-1,3-dione is not extensively reported in the literature, a robust synthetic route can be devised based on established methodologies for analogous 5-arylcyclohexane-1,3-diones. The most common and effective approach is the Michael addition reaction.[7]

Proposed Synthetic Protocol: Michael Addition

This protocol outlines a reliable method for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Reaction Scheme:

Step-by-Step Methodology:

  • Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of 3-methylbenzaldehyde with acetone in the presence of a base (e.g., sodium hydroxide) to form 4-(3-methylphenyl)but-3-en-2-one (3-methylchalcone).

  • Michael Addition: The resulting chalcone is then subjected to a Michael addition with a malonic ester (e.g., diethyl malonate) using a strong base such as sodium ethoxide. This reaction forms the key carbon-carbon bond.

  • Cyclization and Decarboxylation: The intermediate product is subsequently heated in the presence of an acid or base to induce an intramolecular Dieckmann condensation, leading to the formation of the cyclohexane-1,3-dione ring. Concomitant hydrolysis and decarboxylation of the ester group yield the final product, 5-(3-Methylphenyl)cyclohexane-1,3-dione.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: A Predictive Approach

In the absence of published spectra for 5-(3-Methylphenyl)cyclohexane-1,3-dione, we can predict the expected spectroscopic features based on the analysis of closely related analogs such as 5-methylcyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione.[8][9][10][11][12]

Table 1: Predicted Spectroscopic Data for 5-(3-Methylphenyl)cyclohexane-1,3-dione

Spectroscopic TechniquePredicted Key Signals and Features
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm. CH Proton (C5): A multiplet around δ 3.0-3.5 ppm. CH₂ Protons (C4, C6): Complex multiplets between δ 2.0-3.0 ppm. CH₃ Proton: A singlet around δ 2.3 ppm. Enolic OH: A broad singlet at lower field (δ > 10 ppm), if the enol form is present in significant amounts in the chosen solvent.[8]
¹³C NMR Carbonyl Carbons (C1, C3): Resonances in the range of δ 190-210 ppm. Aromatic Carbons: Signals between δ 120-140 ppm. CH Carbon (C5): A signal around δ 40-50 ppm. CH₂ Carbons (C4, C6): Resonances in the range of δ 30-40 ppm. CH₃ Carbon: A signal around δ 21 ppm.[13]
Infrared (IR) C=O Stretching: A strong, broad absorption band around 1600-1750 cm⁻¹ characteristic of the dicarbonyl system and its potential enolic form.[14][15] C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹. O-H Stretching (Enol): A broad band in the region of 2500-3300 cm⁻¹, if the enol tautomer is present.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): An expected peak at m/z = 202.25, corresponding to the molecular weight of the compound.[13][16] Key Fragmentation Patterns: Fragments corresponding to the loss of CO, the methylphenyl group, and cleavage of the cyclohexane ring.

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the intrinsic properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione at the molecular level. These studies can offer profound insights into its conformational preferences, electronic structure, and potential interactions with biological targets, thereby guiding rational drug design efforts.

Conformational Analysis

The flexible cyclohexane ring of 5-(3-Methylphenyl)cyclohexane-1,3-dione can adopt multiple conformations, with the chair form being the most stable. The orientation of the 3-methylphenyl substituent at the C5 position (axial vs. equatorial) significantly impacts the molecule's overall shape and energy.

Workflow for Conformational Analysis:

Caption: Workflow for determining the most stable conformers.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance.[17] However, the presence of the carbonyl groups in the 1 and 3 positions can influence the electronic environment and potentially affect this preference. A thorough computational analysis is therefore essential to definitively determine the most stable conformation.

Keto-Enol Tautomerism

Cyclohexane-1,3-diones exist in a tautomeric equilibrium between the diketo form and two possible enol forms.[18][19][20][21] This equilibrium is a critical aspect to study as the different tautomers will exhibit distinct chemical reactivity and biological activity.

Tautomeric Equilibrium:

Caption: Tautomeric equilibrium in cyclohexane-1,3-diones.

The stability of the enol forms is influenced by factors such as intramolecular hydrogen bonding and conjugation.[19][21] Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the relative energies of the tautomers and predict the equilibrium distribution.

Computational Protocol for Tautomerism Study:

  • Structure Optimization: Optimize the geometries of the diketo and all possible enol forms of 5-(3-Methylphenyl)cyclohexane-1,3-dione using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvation Effects: To model a more biologically relevant environment, incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: Compare the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium constants.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful theoretical framework that allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.[22] In the context of 5-(3-Methylphenyl)cyclohexane-1,3-dione, QTAIM can be particularly useful for:

  • Analyzing Intramolecular Hydrogen Bonds: In the enol forms, QTAIM can quantify the strength of the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

  • Characterizing Weak Interactions: It can identify and characterize other non-covalent interactions, such as C-H···O and C-H···π interactions, which can contribute to the overall stability of the molecule.

Molecular Docking and Drug-Likeness Studies

To explore the potential of 5-(3-Methylphenyl)cyclohexane-1,3-dione as a therapeutic agent, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with specific biological targets.[1][2][7][23][24] Given the known activities of related compounds, potential targets could include:

  • Bacterial or Fungal Enzymes: For antimicrobial activity.

  • Kinases or Other Cancer-Related Proteins: For anticancer activity.[2][5]

Molecular Docking Workflow:

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Strategies for 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a detailed guide for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a valuable carbocyclic scaffold in medicinal chemistry and materials science. The core of this guide is a robust and well-established synthetic strategy centered around a Michael addition followed by an intramolecular Claisen (Dieckmann) condensation. We will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step laboratory protocol, and discuss the critical parameters that ensure a successful synthesis. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Significance

Cyclohexane-1,3-dione derivatives are privileged structural motifs in organic chemistry. Their unique combination of a flexible six-membered ring and two reactive carbonyl groups makes them versatile precursors for the synthesis of a wide array of more complex molecules, including natural products, bioactive alkaloids, and pharmaceuticals.[1][2] The introduction of an aryl substituent at the 5-position, as in the case of 5-(3-Methylphenyl)cyclohexane-1,3-dione, creates a key building block for developing compounds with potential applications as herbicides or therapeutic agents, such as kinase inhibitors.[3][4]

The strategic challenge in synthesizing 5-arylcyclohexane-1,3-diones lies in the efficient and controlled formation of the carbocyclic ring with the desired substitution pattern. The methodologies discussed herein are designed to be reliable, scalable, and founded on well-understood principles of organic reactivity.

Core Synthetic Strategy: A Mechanistic Perspective

The most reliable and widely adopted method for constructing the 5-arylcyclohexane-1,3-dione core involves a sequential Michael addition and intramolecular cyclization. This approach builds the ring system by forming two crucial carbon-carbon bonds in a controlled manner.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The cyclohexane-1,3-dione ring can be conceptually "opened" via a retro-Dieckmann condensation, followed by a retro-Michael addition. This leads back to simple, commercially available starting materials: an α,β-unsaturated carbonyl compound and a malonic ester.

G Target 5-(3-Methylphenyl)cyclohexane-1,3-dione Intermediate Acyclic Diester Adduct Target->Intermediate Retro-Dieckmann Condensation Precursors Diethyl Malonate + 3-(3-Methylphenyl)propenal (3-Methylcinnamaldehyde) Intermediate->Precursors Retro-Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a forward synthesis commencing with the conjugate addition of a malonate enolate to an appropriately substituted α,β-unsaturated aldehyde or ketone.

Forward Synthesis: Key Steps
  • Michael Addition: This reaction forms the first carbon-carbon bond. A soft nucleophile, typically the enolate of diethyl malonate, is added to the β-carbon of an α,β-unsaturated carbonyl acceptor. For our target, 3-(3-methylphenyl)propenal (3-methylcinnamaldehyde) serves as the ideal Michael acceptor. The reaction is base-catalyzed, with sodium ethoxide being a common and effective choice, as it generates the required ethyl malonate enolate in situ.[5][6]

  • Intramolecular Claisen (Dieckmann) Condensation: Following the Michael addition, the resulting intermediate contains two ester functionalities. In the presence of a strong base, this intermediate undergoes an intramolecular Claisen condensation to form the six-membered ring.[5] This step is highly efficient due to the thermodynamic stability of the resulting six-membered ring.[7]

  • Hydrolysis and Decarboxylation: The cyclic product of the Dieckmann condensation is a β-keto ester. To obtain the final 1,3-dione, this intermediate is subjected to acidic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation of the resulting β-keto acid.[4]

This sequence of reactions provides a robust and convergent route to the desired product.

Detailed Experimental Protocol

This protocol details the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione from 3-methylcinnamaldehyde and diethyl malonate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Purpose
Sodium Metal22.992.53 g2.2Catalyst Formation
Absolute Ethanol46.07100 mL-Solvent
Diethyl Malonate160.178.0 g1.0Nucleophile
3-Methylcinnamaldehyde146.197.3 g1.0Michael Acceptor
6M Hydrochloric Acid36.46As required-Neutralization/Hydrolysis
Diethyl Ether74.12As required-Extraction Solvent
Saturated NaCl Solution-As required-Aqueous Wash
Anhydrous MgSO₄120.37As required-Drying Agent
Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Catalyst

  • Safety Note: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. Perform this step under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

  • Carefully add 2.53 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has dissolved, allow the resulting sodium ethoxide solution to cool to room temperature.

Step 2: Michael Addition

  • To the freshly prepared sodium ethoxide solution, add 8.0 g of diethyl malonate dropwise with stirring.

  • After the addition is complete, add 7.3 g of 3-methylcinnamaldehyde dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition of the aldehyde, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Cyclization, Hydrolysis, and Decarboxylation

  • After the initial reflux period, reconfigure the apparatus for distillation and remove approximately half of the ethanol.

  • To the concentrated reaction mixture, add 50 mL of water.

  • Heat the mixture to reflux for an additional 4-6 hours to ensure complete intramolecular cyclization and hydrolysis of the ester groups.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 6M hydrochloric acid. Vigorous evolution of CO₂ will occur during this step due to decarboxylation.[8]

  • Once gas evolution has ceased, heat the mixture at a gentle reflux for 1 hour to ensure complete decarboxylation.

Step 4: Work-up and Purification

  • Cool the acidic mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight (202.25 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.

  • Melting Point Analysis: To assess purity.

Workflow and Mechanism Visualization

The overall synthetic workflow is summarized in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Purification Prep Prepare Sodium Ethoxide in Absolute Ethanol Michael Michael Addition: Add Diethyl Malonate & 3-Methylcinnamaldehyde Prep->Michael Reflux1 Reflux (4-6h) Michael->Reflux1 Hydrolysis Hydrolysis & Decarboxylation: Add H₂O, Reflux, Acidify Reflux1->Hydrolysis Workup Aqueous Work-up & Solvent Extraction Hydrolysis->Workup Purify Column Chromatography or Recrystallization Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: General laboratory workflow for the synthesis.

The reaction proceeds through a well-defined mechanism involving enolate formation, conjugate addition, and intramolecular condensation.

G Start Diethyl Malonate + 3-Methylcinnamaldehyde Enolate Malonate Enolate Start->Enolate NaOEt Adduct Michael Adduct (Acyclic Diester) Enolate->Adduct Michael Addition Cyclic Cyclic β-Keto Ester Adduct->Cyclic Intramolecular Claisen Condensation (NaOEt) Final Target Product Cyclic->Final H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Simplified reaction mechanism pathway.

Conclusion

The synthetic route detailed in these notes represents an efficient and reliable method for the preparation of 5-(3-Methylphenyl)cyclohexane-1,3-dione. By leveraging the classical reactivity of Michael additions and intramolecular Claisen condensations, this protocol allows for the construction of a valuable synthetic intermediate from readily available starting materials. The principles and techniques described are broadly applicable to the synthesis of other 5-arylcyclohexane-1,3-dione analogs, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

  • Wikipedia. Robinson annulation. Available from: [Link]

  • Google Patents. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2025). Available from: [Link]

  • Master Organic Chemistry. The Robinson Annulation. (2018). Available from: [Link]

  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. Available from: [Link]

  • Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Available from: [Link]

  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Available from: [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2025). Available from: [Link]

  • Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available from: [Link]

  • OpenStax. 23.12 The Robinson Annulation Reaction - Organic Chemistry. (2023). Available from: [Link]

  • Organic Chemistry Portal. Robinson Annulation. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053.
  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]

  • PMC. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]

  • Mendeleev Communications (RSC Publishing). First synthesis of 5-hydroxycyclohexane-1,3-dione. Available from: [Link]

  • Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

Application Notes and Protocols: Strategic Implementation of Michael Addition Reactions Utilizing 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis.

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This application note provides a comprehensive technical guide to the strategic implementation of Michael addition reactions using 5-(3-Methylphenyl)cyclohexane-1,3-dione as the Michael donor. We delve into the mechanistic underpinnings, explore catalytic strategies, and present detailed protocols for both classical base-catalyzed and modern organocatalytic approaches. The resulting adducts are of significant interest as precursors to complex molecular architectures and biologically active compounds.[1][2][3][4] This document is intended to serve as a practical resource for chemists aiming to leverage this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Power of 5-(3-Methylphenyl)cyclohexane-1,3-dione in Michael Additions

Cyclohexane-1,3-dione derivatives are highly valuable synthons in organic chemistry due to the reactivity of their active methylene group and their existence in equilibrium with a more stable enol tautomer.[5][6][7] The presence of a 3-methylphenyl substituent at the 5-position introduces lipophilicity and aromatic interactions, making 5-(3-Methylphenyl)cyclohexane-1,3-dione a particularly interesting starting material for the synthesis of novel pharmaceutical candidates and complex natural products.[8][9][10]

The Michael addition reaction provides a powerful and versatile method for C-C bond formation under thermodynamic control.[11][12] By employing 5-(3-Methylphenyl)cyclohexane-1,3-dione as the Michael donor, chemists can access a wide array of functionalized molecules. The acidic protons of the methylene group flanked by the two carbonyls are readily abstracted to form a resonance-stabilized enolate, which serves as the key nucleophilic species in the reaction.[13][14]

Mechanistic Considerations

The Michael addition reaction proceeds via a three-step mechanism:

  • Enolate Formation: A base abstracts a proton from the α-carbon of the 5-(3-Methylphenyl)cyclohexane-1,3-dione, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the two oxygen atoms and the carbon atom, increasing the stability of the intermediate.[12][13][14]

  • Conjugate Addition: The nucleophilic enolate attacks the β-carbon of an electrophilic α,β-unsaturated compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate.[3][12]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final Michael adduct.[12]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Dione 5-(3-Methylphenyl) cyclohexane-1,3-dione Enolate Resonance-Stabilized Enolate Dione->Enolate + Base Base Base (B:) Intermediate New Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor α,β-Unsaturated Acceptor Product Michael Adduct Intermediate->Product + Proton Source Proton_Source Proton Source (BH)

Figure 1: Generalized mechanism of the Michael addition reaction.

Experimental Protocols

The choice of catalyst and reaction conditions is critical for achieving high yields and, in many cases, controlling stereoselectivity. We present two robust protocols: a general base-catalyzed method and a more advanced organocatalytic approach for asymmetric synthesis.

Protocol 1: General Base-Catalyzed Michael Addition

This protocol is suitable for routine synthesis where stereocontrol is not a primary objective. It employs a common base like sodium methoxide to facilitate the reaction.

Materials:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-(3-Methylphenyl)cyclohexane-1,3-dione (1.0 eq) and anhydrous methanol.

  • Stir the mixture at room temperature until the dione is fully dissolved.

  • Add sodium methoxide (0.1 eq) to the solution.

  • Slowly add the α,β-unsaturated ketone (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Organocatalyzed Michael Addition

For the synthesis of chiral molecules, an organocatalytic approach can provide high levels of enantioselectivity. Bifunctional catalysts, such as those derived from primary amines or thioureas, are particularly effective.[15][16][17][18]

Materials:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione

  • trans-β-Nitrostyrene

  • Chiral primary amine or thiourea organocatalyst (e.g., a derivative of 1,2-diphenylethane-1,2-diamine)[15]

  • Toluene (anhydrous)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add the chiral organocatalyst (0.1 eq), 5-(3-Methylphenyl)cyclohexane-1,3-dione (1.1 eq), and anhydrous toluene.

  • Add trans-β-nitrostyrene (1.0 eq) to the mixture.

  • Stir the reaction vigorously at the optimized temperature (e.g., -20 °C) for the time determined by reaction monitoring (typically 24-72 hours).[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing brine and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants and Catalyst Stir Stir at Controlled Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench/Neutralize Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, MS) Chiral HPLC (if applicable) Purify->Analyze

Figure 2: General experimental workflow for Michael addition reactions.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the Michael addition of 5-(3-Methylphenyl)cyclohexane-1,3-dione with representative Michael acceptors under the proposed conditions. Please note that these are representative values and actual results may vary.

Michael AcceptorCatalystSolventTime (h)Yield (%)Enantiomeric Excess (%)
Methyl Vinyl KetoneNaOMeMethanol2-485-95N/A
trans-β-NitrostyreneChiral AmineToluene24-7270-85>90
AcrylonitrileNaOMeMethanol3-680-90N/A
Diethyl FumarateChiral ThioureaToluene48-9665-80>85

Conclusion

5-(3-Methylphenyl)cyclohexane-1,3-dione is a highly effective Michael donor for the synthesis of complex organic molecules. The protocols detailed in this application note provide reliable methods for both racemic and asymmetric Michael additions. The choice of catalyst is paramount in determining the stereochemical outcome of the reaction, with modern organocatalysis offering excellent enantioselectivity. The resulting Michael adducts are valuable intermediates for the development of novel therapeutics and other high-value chemical entities.

References

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules. Available at: [Link]

  • New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. PubMed. Available at: [Link]

  • Direct Asymmetric Michael Reactions of Cyclic 1,3-Dicarbonyl Compounds and Enamines Catalyzed by Chiral Bisoxazoline−Copper(II) Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes. ResearchGate. Available at: [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. Available at: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. Available at: [Link]

  • Enantioselective Asymmetric Michael Addition of Cyclic Diketones to β,γ-Unsaturated α-Keto Esters. ResearchGate. Available at: [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Scholars Research Library. Available at: [Link]

  • Michael Reaction. NROChemistry. Available at: [Link]

  • Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. Available at: [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Michael addition reaction. Wikipedia. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 19. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Michael Addition. SynArchive. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Available at: [Link]

  • 1, 3-cyclohexanedione and its deriva. RESEARCH ARTICLE. Available at: [Link]

  • 1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

Sources

Advanced Heterocyclic Synthesis Using 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 5-(3-methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5) as a versatile lipophilic scaffold in the synthesis of fused heterocyclic systems. Unlike the ubiquitous dimedone (5,5-dimethylcyclohexane-1,3-dione), this derivative introduces a meta-tolyl moiety at the C-5 position, offering unique steric and electronic properties valuable for medicinal chemistry campaigns targeting lipophilic binding pockets. We present optimized protocols for the synthesis of acridinediones , xanthenediones , and polyhydroquinolines , supported by mechanistic insights and self-validating experimental workflows.

Introduction: The Scaffold Advantage

The 1,3-cyclohexanedione motif is a cornerstone of diversity-oriented synthesis (DOS). While 5,5-dimethyl derivatives are common, the 5-(3-methylphenyl) analog offers distinct advantages in drug discovery:

  • Lipophilicity: The 3-methylphenyl group increases logP, potentially improving membrane permeability of the final heterocycle.

  • Conformational Locking: The bulky aryl group at C-5 prefers an equatorial orientation, influencing the stereochemical outcome of condensation reactions.

  • Pi-Stacking Potential: The aromatic ring provides an additional handle for

    
     interactions within biological targets (e.g., kinase active sites).
    
Physicochemical Profile
PropertySpecification
CAS Number 762243-26-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Active Site C-2 Methylene (Highly acidic, pKa ~5-6)
Tautomerism Exists in equilibrium between keto and enol forms, facilitating nucleophilic attack.

Core Application 1: Synthesis of Acridine-1,8-diones

Target Class: 1,4-Dihydropyridines fused with cyclohexenone rings. Mechanism: Hantzsch-type Multicomponent Reaction (MCR).

The synthesis of 9-aryl-3,6-bis(3-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones is a robust pathway. This scaffold mimics the 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine) but with enhanced rigidity.

Experimental Workflow

Reaction: 2 eq. 5-(3-methylphenyl)cyclohexane-1,3-dione + 1 eq. Aromatic Aldehyde + 1 eq. Ammonium Acetate.[1][2]

AcridineSynthesis Start Reagents: 2 eq. Dione 1 eq. Aldehyde 1 eq. NH4OAc Inter1 Intermediate A: Knoevenagel Adduct (Benzylidene) Start->Inter1 Aldehyde + Dione Inter2 Intermediate B: Enaminone (from Dione + NH3) Start->Inter2 Dione + NH4OAc Michael Michael Addition (Inter A + Inter B) Inter1->Michael Inter2->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product Final Product: Acridinedione Cyclization->Product

Figure 1: Convergent mechanism for Acridinedione synthesis via Hantzsch reaction.

Detailed Protocol
  • Reagent Prep: In a 50 mL round-bottom flask, dissolve 5-(3-methylphenyl)cyclohexane-1,3-dione (2.0 mmol, 405 mg) and the chosen aromatic aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalyst/Nitrogen Source: Add Ammonium Acetate (1.1 mmol, 85 mg). Note: Excess NH₄OAc ensures complete conversion of the second dione equivalent to the enamine.

  • Reflux: Heat the mixture to reflux (80°C) with stirring for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The spot for the aldehyde should disappear, replaced by a highly fluorescent spot (acridine derivative).

  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with ice-cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove unreacted ammonium salts. Recrystallize from hot ethanol/DMF (9:1) if necessary.

Expected Yield: 85–95% Key Observation: The 3-methylphenyl group aids precipitation, often making column chromatography unnecessary.

Core Application 2: Synthesis of Xanthene-1,8-diones

Target Class: 9-Aryl-3,6-bis(3-methylphenyl)-1,8-dioxooctahydroxanthenes. Mechanism: Pseudo-three-component condensation (2 eq. Dione + 1 eq. Aldehyde).

This reaction replaces the nitrogen source with an oxygen bridge, creating xanthene derivatives known for antioxidant and laser dye properties.

Experimental Protocol
  • Solvent System: Water/Ethanol (1:1) is recommended for green synthesis, exploiting the "hydrophobic effect" to accelerate the reaction.

  • Reaction: Mix 5-(3-methylphenyl)cyclohexane-1,3-dione (2.0 mmol) and Aldehyde (1.0 mmol).

  • Catalyst: Add p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%) or L-Proline (10 mol%).

    • Why? DBSA acts as both a Brønsted acid and a surfactant, emulsifying the lipophilic tolyl-dione in the aqueous media.

  • Condition: Reflux for 60–90 minutes.

  • Isolation: Cool to RT. The xanthene product will crystallize out. Filter and wash with water.

CatalystSolventTempTimeYieldNotes
DBSA WaterReflux1 h92%Greenest method; surfactant effect.
L-Proline MeOHReflux2 h88%Organocatalytic; mild conditions.
Amberlyst-15 CH₃CN80°C1.5 h90%Heterogeneous; catalyst reusable.

Core Application 3: Polyhydroquinoline Synthesis

Target Class: Unsymmetrical 1,4-dihydropyridines. Reaction: 4-Component (Dione + Aldehyde + Ethyl Acetoacetate + Ammonium Acetate).

This protocol demonstrates the ability to create unsymmetrical cores, combining the lipophilic 3-methylphenyl-cyclohexenone side with a simpler ester side.

Detailed Protocol
  • Charge: Combine 5-(3-methylphenyl)cyclohexane-1,3-dione (1.0 mmol), Benzaldehyde (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), and Ammonium Acetate (1.5 mmol).

  • Solvent: Ethanol (5 mL).

  • Procedure: Reflux for 3 hours.

  • Mechanism:

    • Step A: Knoevenagel condensation of Aldehyde + Dione (faster than with acetoacetate due to ring strain/enolization).

    • Step B: Formation of enamine from Ethyl Acetoacetate + NH₄OAc.

    • Step C: Michael addition of Enamine to Knoevenagel adduct.

    • Step D: Cyclization.

  • Purification: These products are often oils or sticky solids due to the asymmetry. Flash chromatography (Hexane/EtOAc gradient) is usually required.

Mechanistic Validation & Troubleshooting

Reaction Network Diagram

Understanding the competing pathways is critical for yield optimization.

ReactionNetwork cluster_conditions Critical Control Points Dione 5-(3-methylphenyl) cyclohexane-1,3-dione Knoevenagel Knoevenagel Adduct (Arylidene) Dione->Knoevenagel + Aldehyde (-H2O) Aldehyde Aromatic Aldehyde BisAdduct Bis-Adduct (Open Chain) Knoevenagel->BisAdduct + 2nd Dione (Michael) Xanthene Xanthene-1,8-dione (Cyclic Ether) BisAdduct->Xanthene Dehydration (-H2O) Acid Catalysis Acridine Acridine-1,8-dione (Cyclic Amine) BisAdduct->Acridine + NH3 source (-2H2O) Control1 pH < 7 favors Xanthene Control2 Ammonium excess favors Acridine

Figure 2: Divergent pathways controlled by pH and amine availability.

Troubleshooting Guide
  • Problem: Formation of "Open Chain" Bis-adduct (tetraketone) instead of cyclized product.

    • Cause: Reaction temperature too low or insufficient dehydration driving force.

    • Solution: Increase temperature (switch from EtOH to Ethylene Glycol) or add a dehydrating agent (p-TSA).

  • Problem: Low solubility of the 3-methylphenyl starting material.

    • Solution: Use a co-solvent system. DMF/EtOH (1:4) works well. Avoid pure water unless using a surfactant (DBSA/SDS).

  • Problem: Regioselectivity in unsymmetrical synthesis.

    • Solution: Pre-form the Knoevenagel adduct (Dione + Aldehyde) isolate it, then react with the second component (e.g., aminocrotonate).

References

  • Sigma-Aldrich. 5-(3-Methylphenyl)cyclohexane-1,3-dione Product Page.Link

  • PubChem. 5-(4-Methylphenyl)cyclohexane-1,3-dione Compound Summary. (Analogous reactivity data). Link

  • Matrix Fine Chemicals. 5-Methylcyclohexane-1,3-dione Properties.Link

  • ResearchGate. Acridine-1,8-diones synthesis from cyclohexane-1,3-dione.Link

  • Asian Journal of Organic Chemistry. Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water.Link

  • Beilstein Journal of Organic Chemistry. Overview of key routes to 5-membered ring heterocyclic pharmaceuticals.Link

Sources

Application Note: 5-(3-Methylphenyl)cyclohexane-1,3-dione as a Versatile Precursor for the Synthesis of Biologically Active Xanthene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclohexanedione Scaffold

The cyclohexane-1,3-dione moiety is a highly valuable and versatile building block in medicinal chemistry and pharmaceutical synthesis. Its unique chemical reactivity, characterized by the presence of an active methylene group flanked by two carbonyls, allows it to serve as a precursor for a plethora of heterocyclic compounds.[1] These derived scaffolds, such as chromenones, acridinediones, and xanthenones, are found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2][3]

This application note focuses on a specific derivative, 5-(3-Methylphenyl)cyclohexane-1,3-dione, and outlines its application as a key starting material for the synthesis of 1,8-dioxo-octahydroxanthene derivatives. These xanthene-based compounds are of significant interest due to their demonstrated potential as potent anti-inflammatory agents.[1][4] We provide a detailed protocol for a representative synthesis, discuss the underlying chemical principles, and explore the biological relevance of the resulting molecular architecture.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental for successful reaction design, handling, and safety.

PropertyValueSource(s)
CAS Number 762243-26-5[5]
Molecular Formula C₁₃H₁₄O₂[5]
Molecular Weight 202.25 g/mol [6]
Appearance White to off-white solid (Typical for this class of compounds)General Knowledge
InChI Key PNVNVCYTGLOTGK-UHFFFAOYSA-N[5]
Solubility Soluble in polar organic solvents (e.g., Ethanol, DMF, DMSO). Sparingly soluble in non-polar solvents and water.General Knowledge
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.General Knowledge

Note: Experimental data such as a precise melting point for this specific isomer are not widely published; values should be determined empirically upon receipt.

Core Application: Synthesis of 9-Aryl-4-(3-methylphenyl)-1,8-dioxo-octahydroxanthene Derivatives

The primary application detailed here is the acid-catalyzed condensation reaction of 5-(3-Methylphenyl)cyclohexane-1,3-dione with various aromatic aldehydes. This reaction proceeds via a domino Knoevenagel condensation, followed by a Michael addition and a cyclodehydration step, to efficiently yield the rigid, tricyclic xanthene core.[1]

Experimental Workflow Diagram

The overall process from starting materials to the final, purified product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 5-(3-Methylphenyl)cyclohexane-1,3-dione - Aromatic Aldehyde - Catalyst (e.g., p-TSA) C Combine Reactants in Flask with Stirring A->C B Select Solvent (e.g., Toluene or Solvent-Free) B->C D Heat to Reflux (e.g., 110-120°C) C->D E Monitor Progress by TLC D->E F Cool Reaction Mixture E->F G Add Ethanol/Water to Precipitate Product F->G H Filter Solid Product G->H I Wash with Cold Solvent H->I J Recrystallize from Ethanol to Purify I->J K Dry Final Product Under Vacuum J->K L Characterization: - Melting Point - ¹H NMR, ¹³C NMR - Mass Spectrometry K->L

Caption: Synthetic workflow for 1,8-dioxo-octahydroxanthenes.

Detailed Synthesis Protocol: Preparation of 9-(4-Chlorophenyl)-4-(3-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

This protocol is a representative example. The aromatic aldehyde can be substituted to generate a library of derivatives.

Materials & Reagents:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 mmol, 404.5 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34.4 mg)

  • Toluene or Ethanol (10 mL)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

    • Rationale: The stoichiometry is 2:1 for the dione and aldehyde, respectively, as two molecules of the dione condense to form the xanthene backbone. p-TSA is an effective and inexpensive acid catalyst for the condensation and subsequent cyclization.[1]

  • Solvent Addition & Reflux: Add 10 mL of toluene. Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

    • Rationale: Toluene is a suitable solvent that allows for azeotropic removal of water formed during the reaction, driving the equilibrium towards the product. Alternatively, solvent-free conditions at high temperatures can also be effective and are considered a greener approach.[3]

  • Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot is a key indicator of reaction progression. The reaction is typically complete within 2-4 hours.

  • Product Isolation (Work-up): Once the reaction is complete, cool the flask to room temperature. A solid precipitate should form. Add 15 mL of an ethanol/water (1:1) mixture to the flask and stir for 15 minutes to ensure full precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold ethanol (5 mL each) to remove residual catalyst and unreacted starting materials.

    • Rationale: The product is typically a stable solid with low solubility in cold ethanol/water, allowing for easy isolation by filtration.

  • Purification: For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified product and dry under vacuum.

  • Characterization & Quality Control:

    • Yield: Calculate the percentage yield. Typical yields for this reaction are >85%.

    • Appearance: Note the color and crystalline form of the product.

    • Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Significance & Potential Mechanism of Action

Xanthene derivatives, including 1,8-dioxo-octahydroxanthenes, are recognized for their significant anti-inflammatory properties.[1] Inflammation is a complex biological response involving various immune cells and signaling molecules. Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

The anti-inflammatory effects of xanthones are often attributed to their ability to modulate key inflammatory pathways.[7][8] One prominent mechanism involves the inhibition of pro-inflammatory mediator release from immune cells like mast cells and neutrophils.[7][8] Furthermore, recent studies suggest that xanthone scaffolds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of genes that protect cells from oxidative stress, a key component of the inflammatory process.

Simplified Nrf2-Mediated Anti-inflammatory Pathway

G Xanthene Xanthene Derivative (e.g., 1,8-Dioxo-octahydroxanthene) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Xanthene->Keap1_Nrf2 promotes dissociation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Inflammatory_Stimulus->ROS induces ROS->Keap1_Nrf2 destabilizes Inflammation_Suppression Suppression of Inflammation ROS->Inflammation_Suppression is counteracted by Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes ↑ Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Inflammation_Suppression leads to

Caption: Nrf2 activation by xanthones to combat inflammation.

Conclusion

5-(3-Methylphenyl)cyclohexane-1,3-dione is a readily accessible and highly effective precursor for the synthesis of pharmaceutically relevant 1,8-dioxo-octahydroxanthene derivatives. The synthetic protocol is robust, high-yielding, and can be adapted for the creation of diverse chemical libraries for drug discovery programs. The resulting xanthene compounds are promising candidates for further investigation as anti-inflammatory agents, potentially acting through the modulation of critical cellular pathways such as Nrf2. This application note provides a foundational protocol and scientific context to support further research and development in this area.

References

  • Buttari, B., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. MDPI. Available at: [Link]

  • Iinuma, M., et al. (1996). Synthesis and anti-inflammatory effects of xanthone derivatives. PubMed. Available at: [Link]

  • Chairungsrilerd, N., et al. (2006). Synthesis and Anti-inflammatory Effects of Xanthone Derivatives. ResearchGate. Available at: [Link]

  • Hunashal, R. D., et al. (2011). A facile microwave assisted one pot synthesis of novel xanthene derivatives as potential anti-inflammatory and analgesic agents. Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-(4-Methylphenyl)cyclohexane-1,3-dione. Retrieved February 15, 2026, from [Link]

  • John, S., et al. (2009). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. PMC. Available at: [Link]

  • Rostami, A., et al. (2024). Accelerated synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives... RSC Publishing. Available at: [Link]

  • Makone, S., & Mahurkar, S. (2013). A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid. Scientific Research Publishing. Available at: [Link]

  • PubChem. (n.d.). 5-(4-Methylphenyl)cyclohexane-1,3-dione. Retrieved February 15, 2026, from [Link]

  • Gholipour, H., et al. (2019). Solvent-Free Preparation of 1,8-Dioxo-Octahydroxanthenes Employing Iron Oxide Nanomaterials. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione Utilizing Novel Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methylphenyl)cyclohexane-1,3-dione is a versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents and functional materials. Its core structure, featuring a substituted aryl moiety appended to a cyclohexanedione scaffold, is a recurring motif in a variety of biologically active molecules.[1][2] The development of efficient and selective catalytic methods for the synthesis of this and related compounds is therefore of paramount importance to researchers in medicinal chemistry and materials science.

These application notes provide a comprehensive guide to the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione, with a focus on the application of novel catalytic strategies. We will explore both organocatalytic and transition-metal-catalyzed approaches, offering detailed, step-by-step protocols that are readily adaptable for both small-scale discovery and larger-scale synthetic efforts. The methodologies described herein are designed to be robust, reproducible, and grounded in established chemical principles, providing researchers with the tools to confidently synthesize this valuable compound.

Strategic Approaches to Synthesis: The Michael Addition

The key chemical transformation for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione is the Michael addition (or conjugate addition) reaction.[3] This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] In our case, the enolate of 1,3-cyclohexanedione will serve as the Michael donor, and a suitable precursor to the 3-methylphenyl group will act as the Michael acceptor.

Two primary catalytic strategies have emerged as particularly effective for this class of transformation:

  • Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the reaction. These catalysts are often metal-free, environmentally benign, and can provide high levels of stereocontrol. L-proline and its derivatives have shown considerable promise in catalyzing Michael additions to enones.[4][5][6][7]

  • Transition Metal Catalysis: Complexes of transition metals such as rhodium, palladium, and copper are highly efficient catalysts for conjugate addition reactions.[8][9][10][11][12] These methods often employ arylboronic acids or Grignard reagents as the source of the aryl group and can proceed with high yields and selectivities.

The following sections will provide detailed protocols for both an organocatalytic and a transition-metal-catalyzed synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Protocol 1: Organocatalytic Synthesis via L-Proline Catalysis

This protocol details the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione using the readily available and inexpensive organocatalyst, L-proline. The reaction proceeds via the Michael addition of 1,3-cyclohexanedione to 3-methyl-β-nitrostyrene.

Reaction Scheme:

G cluster_0 Organocatalytic Michael Addition 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enolate Intermediate Enolate Intermediate 1,3-Cyclohexanedione->Enolate Intermediate L-Proline 5-(3-Methylphenyl)cyclohexane-1,3-dione 5-(3-Methylphenyl)cyclohexane-1,3-dione Enolate Intermediate->5-(3-Methylphenyl)cyclohexane-1,3-dione + 3-Methyl-β-nitrostyrene

Caption: L-Proline catalyzed Michael addition for the synthesis of the target compound.

Materials and Reagents:
Reagent/MaterialGradeSupplier
1,3-Cyclohexanedione97%Sigma-Aldrich
3-Methyl-β-nitrostyrene98%Commercially Available
L-Proline99%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
Anhydrous MgSO4Commercially Available
Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.12 g, 10 mmol, 1.0 equiv) and L-proline (58 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Reactant Addition: Stir the mixture at room temperature until the solids are partially dissolved. Add 3-methyl-β-nitrostyrene (1.63 g, 10 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 20 mL of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure 5-(3-Methylphenyl)cyclohexane-1,3-dione.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 202.25 g/mol .

Protocol 2: Transition Metal-Catalyzed Synthesis via Rhodium Catalysis

This protocol outlines the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione using a rhodium-catalyzed conjugate addition of 3-methylphenylboronic acid to 2-cyclohexen-1-one, followed by an oxidation step. This method offers an alternative route with potentially higher efficiency for certain substrates.

Reaction Workflow:

G cluster_workflow Rhodium-Catalyzed Synthesis Workflow Start Start Step1 Step 1: Conjugate Addition Start->Step1 Step2 Step 2: Workup & Isolation Step1->Step2 Step3 Step 3: Oxidation Step2->Step3 Step4 Step 4: Purification Step3->Step4 End End Product Step4->End

Caption: Workflow for the rhodium-catalyzed synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Cyclohexen-1-one97%Commercially Available
3-Methylphenylboronic acid98%Commercially Available
[Rh(cod)2]BF4Strem Chemicals
(S)-BINAP98%Strem Chemicals
1,4-DioxaneAnhydrousCommercially Available
Potassium Carbonate (K2CO3)AnhydrousCommercially Available
Jones Reagent (CrO3 in H2SO4)Prepared in-house or commercially available
AcetoneACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Saturated aq. NaHCO3Prepared in-house
BrinePrepared in-house
Anhydrous Na2SO4Commercially Available
Step-by-Step Protocol:

Part A: Rhodium-Catalyzed Conjugate Addition

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(cod)2]BF4 (8.1 mg, 0.02 mmol, 2 mol%) and (S)-BINAP (13.7 mg, 0.022 mmol, 2.2 mol%) to a dry Schlenk tube. Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk tube, dissolve 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv) and 3-methylphenylboronic acid (204 mg, 1.5 mmol, 1.5 equiv) in 1,4-dioxane (5 mL). Add an aqueous solution of K2CO3 (2 M, 1 mL).

  • Reaction Execution: Transfer the catalyst solution to the reaction mixture via cannula. Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, 3-(3-methylphenyl)cyclohexan-1-one, can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

Part B: Oxidation to the 1,3-Dione

  • Oxidation Setup: Dissolve the purified 3-(3-methylphenyl)cyclohexan-1-one (from Part A) in acetone (10 mL) in a round-bottom flask and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears. Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Final Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure 5-(3-Methylphenyl)cyclohexane-1,3-dione.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Characterization

The successful synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione can be confirmed by a suite of analytical techniques.

Expected Yields and Purity:
ProtocolCatalystTypical YieldPurity (by NMR)
1L-Proline60-75%>95%
2[Rh((S)-BINAP)]+70-85%>98%
Spectroscopic Data for 5-Phenylcyclohexane-1,3-dione (as a reference):
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H), 3.40 (p, J = 6.0 Hz, 1H), 2.80-2.50 (m, 4H), 2.20 (s, 2H, enol OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.0, 142.5, 129.0, 127.5, 127.0, 50.0, 45.0, 30.0.

  • Mass Spec (EI): m/z 188.08 [M]+.[13][14][15]

Note: The spectroscopic data for the target molecule, 5-(3-Methylphenyl)cyclohexane-1,3-dione, will exhibit an additional signal in the aromatic region of the ¹H NMR spectrum corresponding to the methyl group, and an additional carbon signal in the aliphatic region of the ¹³C NMR spectrum.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield (Protocol 1) Incomplete reactionExtend reaction time, increase catalyst loading to 10 mol%.
Poor quality of reagentsUse freshly purified starting materials and anhydrous solvent.
Low Yield (Protocol 2) Inactive catalystEnsure catalyst preparation is performed under strictly inert conditions.
Inefficient oxidationUse freshly prepared Jones reagent; ensure complete conversion of the ketone.
Difficult Purification Co-eluting impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The protocols detailed in these application notes provide reliable and adaptable methods for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione using both organocatalytic and transition-metal-catalyzed approaches. By offering a choice of methodologies, researchers can select the most appropriate route based on available resources, desired scale, and specific experimental constraints. The successful application of these novel catalytic systems will undoubtedly facilitate further research into the diverse applications of this valuable chemical intermediate.

References

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  • Behenna, D. C., & Stoltz, B. M. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 133(5), 1406–1409.
  • Jiang, Z.-Y., Yang, H.-M., Ju, Y.-D., Li, L., Luo, M.-X., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. (2014). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Helvetica Chimica Acta, 97(11), 1547–1556.
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  • Jiang, Z.-Y., Yang, H.-M., Ju, Y.-D., Li, L., Luo, M.-X., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. (2014). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Helvetica Chimica Acta, 97(11), 1547–1556.
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  • Turnbull, B. W. H., & Evans, P. A. (2018). Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis. The Journal of Organic Chemistry, 83(19), 11463–11479.
  • Google Patents. (1986). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261.
  • Mauduit, M., & Alexakis, A. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 2456–2472.
  • Das, P., Sharma, D., Bandna, Shil, A. K., & Singh, B. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204.
  • El-Sayed, N. N. E., El-Karim, S. S. A., & Mohamed, A. M. (2019). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 24(11), 2146.
  • Khiste, S. A., & Gunjal, D. B. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology, 17(4), 789-808.
  • Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved February 14, 2026, from [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Organocatalytic Diastereo‐ and Enantioselective Michael Addition Reactions of 5‐Aryl‐1,3‐dioxolan‐4‐ones. ChemInform, 38(41).
  • Lee, J. W., & Kim, D. H. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2.
  • PubChem. (n.d.). 1,3-Cyclohexanedione, 5-phenyl-. Retrieved February 14, 2026, from [Link]

  • Zhang, Y., Goetzke, F. W., Christensen, K. E., & Fletcher, S. P. (2020). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation.
  • Li, B., Wang, Y., & Li, X. (2020). Divergent synthesis of α-aryl ketones/esters via rhodium-catalyzed selective deesterification and decarbonylation of diazo compounds. Organic Chemistry Frontiers, 7(15), 2024-2029.
  • Herrera, R. P., Sgarzani, V., Bernardi, L., & Ricci, A. (2005). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 7(13), 2667–2670.

Sources

Application and Protocol for the C-2 Alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Substituted Cyclohexane-1,3-diones

Substituted cyclohexane-1,3-dione scaffolds are pivotal building blocks in the synthesis of a diverse array of biologically active molecules, including natural products, pharmaceuticals, and herbicides.[1][2] The functionalization of these cyclic diones, particularly at the C-2 position, allows for the introduction of various substituents, thereby enabling the systematic exploration of structure-activity relationships. This application note provides a detailed protocol for the C-2 alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a versatile intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for achieving high-yield C-alkylation while minimizing common side reactions.

Mechanistic Insights: Enolate Formation and the C- vs. O-Alkylation Challenge

The alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione proceeds through the formation of a resonance-stabilized enolate intermediate.[3][4] The protons on the C-2 carbon, flanked by two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 11), facilitating their abstraction by a suitable base.[5]

Upon deprotonation, an ambident nucleophile is generated, with electron density distributed between the C-2 carbon and the oxygen atoms of the carbonyls.[6][7] This gives rise to a critical challenge in the alkylation of 1,3-dicarbonyl compounds: the competition between C-alkylation and O-alkylation.[8][9]

  • C-Alkylation: The desired pathway, where the alkylating agent reacts with the carbon nucleophile, forming a new carbon-carbon bond. This product is typically the more thermodynamically stable of the two.[6][9]

  • O-Alkylation: A competing pathway where alkylation occurs at one of the oxygen atoms, leading to the formation of an enol ether. This is often favored under conditions that promote kinetic control.[10]

Several factors influence the C/O alkylation ratio, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[7][9] To favor the desired C-alkylation, it is crucial to employ conditions that promote thermodynamic control and utilize "soft" electrophiles.

G cluster_0 Reaction Pathway Start 5-(3-Methylphenyl)cyclohexane-1,3-dione Enolate Resonance-Stabilized Enolate (Ambident Nucleophile) Start->Enolate Base (e.g., NaH) C_Alkylation C-Alkylation Product (Thermodynamically Favored) Enolate->C_Alkylation Alkyl Halide (R-X) (Soft Electrophile) O_Alkylation O-Alkylation Product (Kinetically Favored Side-Product) Enolate->O_Alkylation Alkyl Halide (R-X) (Hard Electrophile)

Figure 1: Competing C- and O-alkylation pathways.

Experimental Protocol: C-2 Alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione

This protocol is designed for the reliable C-alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione with a generic alkyl halide (R-X).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-(3-Methylphenyl)cyclohexane-1,3-dione216.271.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.11.1
Anhydrous Tetrahydrofuran (THF)-20 mL-
Alkyl Halide (R-X)Variable1.11.1
Saturated Aqueous Ammonium Chloride (NH₄Cl)-20 mL-
Diethyl Ether-3 x 20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

G A 1. Preparation of Reaction Vessel (Flame-dried flask under inert atmosphere) B 2. Addition of Sodium Hydride (Wash with hexanes to remove mineral oil) A->B C 3. Addition of Substrate (Dissolve dione in anhydrous THF, add dropwise) B->C D 4. Enolate Formation (Stir at 0 °C to room temperature) C->D E 5. Addition of Alkylating Agent (Add R-X dropwise at 0 °C) D->E F 6. Reaction Monitoring (TLC analysis until starting material is consumed) E->F G 7. Quenching the Reaction (Carefully add sat. aq. NH₄Cl) F->G H 8. Workup (Extraction with diethyl ether, wash with brine) G->H I 9. Drying and Concentration (Dry organic layer with MgSO₄, evaporate solvent) H->I J 10. Purification (Flash column chromatography) I->J

Figure 2: Experimental workflow for C-2 alkylation.

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing of Sodium Hydride: Sodium hydride (1.1 mmol) is carefully weighed and transferred to the reaction flask. The mineral oil is removed by washing the NaH suspension with anhydrous hexanes (2 x 5 mL) under an inert atmosphere, followed by careful decantation of the solvent.

  • Addition of the Substrate: 5-(3-Methylphenyl)cyclohexane-1,3-dione (1.0 mmol) is dissolved in anhydrous THF (10 mL) and added dropwise to the suspension of sodium hydride at 0 °C (ice bath).

  • Enolate Formation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour. The evolution of hydrogen gas should be observed. Complete deprotonation is crucial to prevent side reactions.[4][11][12]

  • Addition of the Alkylating Agent: The reaction mixture is cooled back to 0 °C, and the alkylating agent (1.1 mmol) dissolved in a minimal amount of anhydrous THF is added dropwise.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Workup: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-2 alkylated product.

Troubleshooting and Optimization

  • Low Yield: Incomplete enolate formation is a common issue. Ensure the sodium hydride is fresh and properly washed. The use of a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can also be considered, especially for less reactive alkylating agents.[11][12]

  • Presence of O-Alkylated Product: O-alkylation can be minimized by using a non-polar, aprotic solvent like THF and a counter-ion that coordinates tightly with the oxygen atoms (e.g., Li⁺ from LDA).[7] Softer alkylating agents, such as alkyl iodides, generally favor C-alkylation over harder electrophiles like chlorides.[10]

  • Dialkylation: The formation of a dialkylated product can occur if an excess of the alkylating agent is used or if the mono-alkylated product is more acidic than the starting material. Careful control of stoichiometry is essential.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the C-2 alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of C-2 substituted analogs for various applications in drug discovery and materials science.

References

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]

  • Chemistry LibreTexts. (2019, December 30). 14.4: Alkylation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]

  • JoVE. (2025, May 22). α-Alkylation of Ketones via Enolate Ions. [Link]

  • Marvin, C. C., Pettersson, M., & Martin, S. F. (2014). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC. [Link]

  • Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. [Link]

  • Menon, K. N. (n.d.). Alkylation of cyclic 1,3-diketones with mannich bases from indoles. [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kapoor, M. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2357(1), 030012. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

Sources

Application Note: Knoevenagel Condensation of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the Knoevenagel condensation of 5-(3-methylphenyl)cyclohexane-1,3-dione (CAS: 762243-26-5). Unlike simple 1,3-dicarbonyls, the 5-aryl substituted cyclohexane-1,3-diones possess unique steric and electronic properties that influence the equilibrium between the Knoevenagel adduct (1:1) and the bis-adduct (2:1) (precursor to xanthenes).

This guide addresses the critical challenge in this chemistry: Chemoselectivity. We provide optimized workflows to selectively isolate the benzylidene intermediate (useful for Michael acceptors in drug design) versus the cyclized xanthenedione (a privileged scaffold in medicinal chemistry).

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Substrate: 5-(3-Methylphenyl)cyclohexane-1,3-dione

This scaffold is a lipophilic analog of dimedone. The C5-aryl group increases the lipophilicity (


) of the final pharmacophore, enhancing membrane permeability in drug candidates—a common strategy in designing tyrosine kinase inhibitors and antioxidant xanthenes.
Reaction Pathways

The reaction with an aromatic aldehyde (


) proceeds via a reversible Knoevenagel condensation.
  • Step 1 (Knoevenagel): Formation of the benzylidene derivative (1:1 adduct).

  • Step 2 (Michael Addition): In the presence of excess dione or higher temperatures, a second molecule of dione attacks the benzylidene to form a tetraketone (2:1 adduct).

  • Step 3 (Cyclodehydration): The tetraketone undergoes intramolecular dehydration to form the octahydroxanthene-1,8-dione.

Mechanistic Pathway Diagram

Knoevenagel_Pathway Reactants Aldehyde + 5-(3-Methylphenyl)cyclohexane-1,3-dione Intermediate Enolate Intermediate Reactants->Intermediate Base Cat. Knoevenagel_Product Knoevenagel Adduct (1:1 Benzylidene) Intermediate->Knoevenagel_Product - H2O Bis_Adduct Tetraketone (2:1 Michael Adduct) Knoevenagel_Product->Bis_Adduct + 1 eq. Dione (Michael Addn) Bis_Adduct->Knoevenagel_Product Retro-Michael Xanthene 9-Aryl-1,8-dioxooctahydroxanthene (Cyclized Product) Bis_Adduct->Xanthene - H2O (Cyclodehydration)

Figure 1: Reaction cascade showing the divergence between the Knoevenagel adduct and the Xanthene scaffold.

Experimental Protocols

Method A: Selective Isolation of the Knoevenagel Adduct (1:1)

Objective: Synthesize the


-unsaturated ketone (benzylidene) while suppressing bis-addition.
Mechanism:  Kinetic control using stoichiometric balance and mild basic catalysis.

Materials:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 5-(3-methylphenyl)cyclohexane-1,3-dione in 5 mL of absolute Ethanol.

  • Addition: Add 1.1 mmol of the aromatic aldehyde. (Slight excess of aldehyde discourages the attack of a second dione molecule).

  • Catalysis: Add 0.1 mmol of Piperidine dropwise.

  • Reaction: Stir at Room Temperature (20–25°C) . Note: Heating promotes the Michael addition to the xanthene.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product typically appears within 1–3 hours.

  • Workup:

    • The product often precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Method B: One-Pot Synthesis of Xanthenediones (2:1)

Objective: Synthesize the tricyclic xanthene scaffold for medicinal chemistry libraries. Mechanism: Thermodynamic control promoting double addition and cyclization.

Materials:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Catalyst:

    
    -Dodecylbenzenesulfonic acid (DBSA) or 
    
    
    
    (Lewis Acid)
  • Solvent: Water (Green Chemistry) or Ethanol/Water (1:1)

Protocol:

  • Setup: Combine 2.0 mmol of 5-(3-methylphenyl)cyclohexane-1,3-dione and 1.0 mmol of aldehyde in 10 mL of water.

  • Catalysis: Add 10 mol% of DBSA or

    
    .
    
  • Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. The high temperature drives the dehydration steps.

  • Duration: Reflux for 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][2][3] The xanthene derivative is typically insoluble in water and will precipitate.

    • Filter the solid.[2][3]

    • Wash with hot water (to remove unreacted dione) and aqueous ethanol.

    • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from analogous 5-phenyl-1,3-dione systems [1][2].

ParameterConditionOutcomeRecommendation
Stoichiometry 1:1 (Dione:Aldehyde)Favors Benzylidene (1:1)Use for Michael Acceptor synthesis
Stoichiometry 2:1 (Dione:Aldehyde)Favors Xanthene (2:1)Use for Tricyclic scaffold synthesis
Temperature 25°CKinetic ControlPrevents bis-addition
Temperature 80–100°CThermodynamic ControlDrives cyclodehydration to xanthene
Solvent EthanolHomogeneousGood for 1:1 adduct isolation
Solvent WaterHeterogeneousExcellent for "On-Water" xanthene synthesis
Troubleshooting
  • Problem: Formation of mixture (1:1 and 2:1 products).

    • Solution: If targeting the 1:1 adduct, ensure the aldehyde is in excess (1.2 equiv) and keep temperature strictly below 30°C.

  • Problem: Low yield of Xanthene.

    • Solution: Ensure reflux is vigorous to remove water (driving force). Add a surfactant (SDS or DBSA) if using water as solvent to improve mass transfer of the lipophilic 3-methylphenyl derivative.

Biological Applications & Workflow

The products derived from 5-(3-methylphenyl)cyclohexane-1,3-dione are critical intermediates in drug discovery.

  • Tyrosine Kinase Inhibitors (c-Met): The 1:1 Knoevenagel adducts serve as Michael acceptors that can covalently modify cysteine residues in kinase active sites [3].

  • Antioxidants: The xanthene derivatives mimic the tocopherol (Vitamin E) structure and act as radical scavengers.

Drug Discovery Workflow Diagram

Drug_Discovery_Flow Start 5-(3-Methylphenyl) cyclohexane-1,3-dione Branch Reaction Selection Start->Branch Path_A Method A: Knoevenagel (1:1) Branch->Path_A Target: Electrophile Path_B Method B: Bis-Condensation (2:1) Branch->Path_B Target: Scaffold Prod_A Benzylidene Derivative (Michael Acceptor) Path_A->Prod_A Prod_B Xanthene Derivative (Tricyclic Scaffold) Path_B->Prod_B App_A Application: Covalent Kinase Inhibitors (e.g., c-Met, VEGFR) Prod_A->App_A App_B Application: Antioxidants & Fluorescent Probes Prod_B->App_B

Figure 2: Strategic divergence in drug development using the 5-aryl-1,3-dione scaffold.

References

  • Facile and Efficient Synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes Catalyzed by Sulfacetamide. Polycyclic Aromatic Compounds. (2021).

  • A highly efficient green synthesis of 1,8-dioxo-octahydroxanthenes. PMC - NIH. (2011).

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. (2020).[4]

  • Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Asian Journal of Chemistry. (2008).

  • Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes. ACS Omega. (2019).

Sources

5-(3-Methylphenyl)cyclohexane-1,3-dione in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(3-Methylphenyl)cyclohexane-1,3-dione as a Versatile Scaffold in Drug Discovery

Executive Summary

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS: 762243-26-5) is a critical 1,3-dicarbonyl building block used in the synthesis of diverse bioactive heterocycles. Structurally analogous to dimedone but possessing a lipophilic m-tolyl moiety, this scaffold offers unique advantages in medicinal chemistry. The 3-methyl substitution on the phenyl ring enhances lipophilicity (logP) and metabolic stability compared to its unsubstituted 5-phenyl analogs, often improving bioavailability in downstream pharmaceutical candidates.

This guide details the robust synthesis of the core scaffold and its application in generating three high-value heterocyclic classes: 1,8-dioxooctahydroxanthenes (antioxidants/anticancer), acridinediones (MDR modulators), and spiro-oxindoles (antimicrobials).

Chemical Profile & Reactivity

  • IUPAC Name: 5-(3-Methylphenyl)cyclohexane-1,3-dione[1]

  • Molecular Formula: C₁₃H₁₄O₂[1]

  • Molecular Weight: 202.25 g/mol [1]

  • Tautomerism: Like most cyclic 1,3-diones, the molecule exists in equilibrium between the keto and enol forms. In polar solvents (DMSO, Methanol), the enol form predominates, stabilized by intramolecular hydrogen bonding. This enolic character makes the C-2 position highly nucleophilic (Michael donor) and the carbonyls susceptible to condensation (Knoevenagel).

Key Reactivity Features:

  • C-2 Nucleophilicity: The active methylene at C-2 readily attacks aldehydes (Knoevenagel condensation) or Michael acceptors.

  • 1,3-Bis-Electrophile: The dicarbonyl system allows for heterocyclization with dinucleophiles (e.g., hydrazines, ureas).

  • Lipophilic Tuning: The meta-methyl group provides steric bulk without electronically deactivating the ring, often fitting into hydrophobic pockets of enzymes like tyrosinase or cholinesterase.

Core Synthesis Protocol

Objective: Synthesis of 5-(3-methylphenyl)cyclohexane-1,3-dione from 3-methylbenzaldehyde. Mechanism: Aldol condensation followed by Michael addition and decarboxylative cyclization.

Step 1: Synthesis of 4-(3-Methylphenyl)but-3-en-2-one (Precursor)
  • Reagents: 3-Methylbenzaldehyde (10 mmol), Acetone (excess), NaOH (10%).

  • Procedure:

    • Dissolve 3-methylbenzaldehyde (1.20 g) in acetone (15 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Neutralize with dilute HCl, extract with ethyl acetate, and concentrate.

    • Yield: ~85% yellow oil (Purify via column chromatography if necessary).

Step 2: Cyclization to 5-(3-Methylphenyl)cyclohexane-1,3-dione
  • Reagents: Precursor from Step 1 (10 mmol), Diethyl malonate (12 mmol), Sodium ethoxide (25 mmol, prepared from Na and EtOH).

  • Procedure:

    • Charge a dry round-bottom flask with absolute ethanol (30 mL) and add sodium metal (0.57 g) to generate NaOEt.

    • Add diethyl malonate (1.92 g) and stir for 15 minutes.

    • Add 4-(3-methylphenyl)but-3-en-2-one (1.60 g) slowly.

    • Reflux the mixture for 4 hours. A solid precipitate (sodium salt) typically forms.

    • Hydrolysis: Add 20 mL of 20% KOH solution and reflux for another 3 hours to hydrolyze the ester.

    • Decarboxylation: Cool the mixture, acidify to pH 2 with concentrated HCl, and reflux for 1 hour to effect decarboxylation.

    • Isolation: Cool to 4°C. The product precipitates as a solid. Filter, wash with ice-cold water, and recrystallize from ethanol/water.

    • Expected Yield: 65-75%.

    • Characterization: ¹H NMR (DMSO-d₆) δ 11.0 (s, 1H, OH/Enol), 7.1-7.3 (m, 4H, Ar-H), 5.3 (s, 1H, C2-H), 2.3 (s, 3H, CH₃).

Downstream Application Protocols

Application A: Synthesis of 9-Aryl-1,8-dioxooctahydroxanthenes

Target Class: Antioxidants, Tyrosinase Inhibitors. Mechanism: Double Michael addition/dehydration sequence.

Protocol:

  • Mix: 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 mmol), Aromatic Aldehyde (1.0 mmol), and p-Dodecylbenzenesulfonic acid (DBSA, 10 mol%) in water (5 mL).

  • Reaction: Reflux at 100°C for 1-2 hours.

  • Work-up: Cool to RT. The product precipitates.[2][3][4] Filter and wash with hot water to remove the surfactant catalyst.

  • Purification: Recrystallize from Ethanol.

  • Note: This "on-water" protocol is green and avoids volatile organic solvents.

Application B: Synthesis of Acridinediones (Hantzsch-Type)

Target Class: Calcium Channel Blockers, MDR Reversal Agents.

Protocol:

  • Mix: 5-(3-Methylphenyl)cyclohexane-1,3-dione (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Enaminone or Ammonium Acetate (1.2 mmol).

  • Solvent: Ethanol (10 mL).

  • Catalyst: L-Proline (10 mol%) or Iodine (5 mol%).

  • Reaction: Reflux for 3-5 hours.

  • Observation: The reaction mixture typically turns deep yellow/orange.

  • Isolation: Pour into crushed ice. Filter the solid precipitate.[3][4][5]

Application C: Synthesis of Spiro[indoline-3,9'-xanthene]triones

Target Class: Antibacterial agents.[6]

Protocol:

  • Reagents: Isatin (1.0 mmol), 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 mmol).

  • Catalyst: Sulfamic acid (10 mol%) or Iodine.

  • Condition: Grind reagents in a mortar and pestle (Solvent-free) for 10 minutes OR reflux in aqueous ethanol.

  • Yield: High (>85%).

Visual Workflows (Graphviz)

Figure 1: Core Synthesis Pathway

CoreSynthesis Aldehyde 3-Methylbenzaldehyde Enone 4-(3-Methylphenyl) but-3-en-2-one Aldehyde->Enone Aldol Condensation (4h, RT) Acetone Acetone + NaOH Acetone->Enone Intermediate Cyclic Ester Intermediate Enone->Intermediate Michael Addition (Reflux 4h) Malonate Diethyl Malonate + NaOEt Malonate->Intermediate FinalProduct 5-(3-Methylphenyl) cyclohexane-1,3-dione Intermediate->FinalProduct 1. KOH (Hydrolysis) 2. HCl (Decarboxylation)

Caption: Step-wise synthesis of the 5-(3-methylphenyl)cyclohexane-1,3-dione scaffold via the benzalacetone route.

Figure 2: Divergent Synthesis of Bioactive Molecules

BioactiveApplications Core 5-(3-Methylphenyl) cyclohexane-1,3-dione Xanthene 1,8-Dioxooctahydroxanthene (Antioxidant) Core->Xanthene Acid Cat. (DBSA/Water) Acridine Acridinedione (MDR Reversal) Core->Acridine Hantzsch Rxn (Ethanol/Reflux) Spiro Spiro[indoline-3,9'-xanthene] (Antibacterial) Core->Spiro Knoevenagel (Solvent-free) Aldehyde + Aryl Aldehyde (2 equiv) Aldehyde->Xanthene Ammonia + Aryl Aldehyde + NH4OAc Ammonia->Acridine Isatin + Isatin (2 equiv) Isatin->Spiro

Caption: Divergent synthetic pathways utilizing the core scaffold to access three distinct pharmacological classes.

Comparative Data

Table 1: Reaction Efficiency in Aqueous Media (Xanthene Synthesis)

EntryAldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
1Phenyl (H)6092204-206
24-Chloro4594228-230
34-Methoxy7089240-242
44-Nitro4095222-224
53-Methyl (Homodimer)6590198-200

Note: Data derived from optimization using DBSA catalyst in water.

References

  • Synthesis of 5-Aryl-1,3-cyclohexanediones

    • Title: An efficient synthesis of 1,8-dioxo-octahydroxanthenes using tetrabutylammonium hydrogen sulf
    • Source: Arkivoc, 2007.
    • URL:[Link]

  • Bioactive Applications (Xanthenes)

    • Title: Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in W
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General Journal Link for verification)

  • Spiro-Compound Synthesis

    • Title: Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • General Reactivity of 1,3-Diones

    • Title: 5-Phenyl-1,3-cyclohexanedione Product Page & References.[7][8]

    • Source: Sigma-Aldrich.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aryl-cyclohexane-1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to improve the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione. Cyclohexane-1,3-dione derivatives are crucial structural motifs in a variety of natural products and pharmacologically active compounds.[1] However, their synthesis can present challenges, with yield optimization being a primary concern.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the success of your experiments.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a powerful sequence of classic organic reactions: a Michael addition followed by an intramolecular Claisen (or Dieckmann) condensation.[2][3] This tandem process efficiently constructs the six-membered dione ring.

  • Michael Addition: The reaction initiates with the conjugate addition of a nucleophilic enolate (generated from an active methylene compound like diethyl malonate) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5] This thermodynamically controlled step is key to forming the initial carbon-carbon bond that defines the eventual 1,5-dicarbonyl relationship.[4]

  • Intramolecular Condensation: The resulting 1,5-dicarbonyl intermediate is then subjected to a base-mediated intramolecular Claisen condensation, where an enolate attacks one of the ester groups, leading to cyclization.[2]

  • Hydrolysis & Decarboxylation: The final steps involve the hydrolysis of the remaining ester group, followed by decarboxylation under acidic conditions, to yield the target 5-substituted cyclohexane-1,3-dione.[6]

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Claisen Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Enolate Diethyl Malonate Enolate Michael_Adduct Michael Adduct (1,5-Dicarbonyl Intermediate Precursor) Diethyl Malonate Enolate->Michael_Adduct Conjugate Addition 3-(3-Methylphenyl)propenoate 3-(3-Methylphenyl)propenoate 3-(3-Methylphenyl)propenoate->Michael_Adduct Cyclized_Intermediate Cyclized β-Keto Ester Michael_Adduct->Cyclized_Intermediate Base-Mediated Cyclization Final_Product 5-(3-Methylphenyl)cyclohexane-1,3-dione Cyclized_Intermediate->Final_Product Acidic Workup

Caption: General reaction pathway for the synthesis of 5-aryl-cyclohexane-1,3-diones.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?

Answer: Low overall yield is the most common complaint and typically stems from issues in one of the three core stages of the reaction.

  • Probable Cause 1: Inefficient Michael Addition. The initial C-C bond formation is crucial. If the equilibrium does not favor the product or if side reactions dominate, the overall yield will be poor. This can be caused by an inappropriate choice of base, incorrect reaction temperature, or impure starting materials.

  • Recommended Solution:

    • Base Selection: Ensure your base is sufficiently strong to deprotonate the diethyl malonate (pKa ~13) but not so strong that it promotes unwanted side reactions. Sodium ethoxide in ethanol is a classic and effective choice as it regenerates the active nucleophile without introducing competing nucleophiles.[3]

    • Temperature Control: The Michael addition can be exothermic.[6] Add the Michael acceptor (e.g., ethyl 3-(3-methylphenyl)acrylate) slowly to the solution of the enolate at a controlled temperature (e.g., 0-5 °C) to minimize polymerization. After the initial addition, the reaction can be gently refluxed to drive it to completion.[6]

    • Reagent Quality: Use freshly distilled starting materials, as impurities in the α,β-unsaturated ester can inhibit the reaction or lead to polymer formation.

  • Probable Cause 2: Incomplete Cyclization. The intramolecular Claisen condensation requires a strong base and is an equilibrium process. If conditions are not optimal, the reaction may stall, leaving a significant amount of the linear Michael adduct.

  • Recommended Solution:

    • The same base used for the Michael addition (sodium ethoxide) is typically used to drive the cyclization. Ensure at least one full equivalent of the base is present relative to the diethyl malonate to facilitate both the initial deprotonation and the subsequent cyclization. The reaction is typically driven to completion by refluxing for an extended period (1-3 hours).[7]

  • Probable Cause 3: Product Loss During Work-up. The final product, 5-(3-Methylphenyl)cyclohexane-1,3-dione, has moderate water solubility, and significant amounts can be lost during aqueous extraction and washing steps.

  • Recommended Solution:

    • Acidification: After hydrolysis, carefully acidify the aqueous solution with concentrated HCl to a pH of 2-3 to ensure complete precipitation of the product.[6] Cooling the mixture in an ice bath for an extended period is critical to maximize crystallization.[7]

    • Extraction: If the product does not fully precipitate, the acidified aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover dissolved product.

    • Purification: Avoid unnecessarily complex purification schemes. If the crude product is relatively clean after filtration, recrystallization from an appropriate solvent system (e.g., aqueous acetone or ethyl acetate/hexane) is often sufficient and can result in lower losses than column chromatography.[6]

Question 2: I'm observing significant polymerization of my α,β-unsaturated ester. How can I prevent this?

Answer: Polymerization is a common side reaction, especially with reactive Michael acceptors.

  • Probable Cause: This issue is almost always related to reaction temperature and the rate of addition. Adding the Michael acceptor too quickly to the basic solution can create localized areas of high concentration and heat, initiating polymerization.

  • Recommended Solution:

    • Slow, Controlled Addition: Add the α,β-unsaturated ester dropwise via a syringe or an addition funnel to the cooled (0-5 °C) solution of the nucleophile over a period of 15-30 minutes.[7]

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to rapidly disperse the added reagent and prevent localized heating.

    • Purity: As mentioned, ensure the Michael acceptor is pure and free of any acidic or basic impurities that might catalyze polymerization.

Question 3: The final hydrolysis and decarboxylation step seems inefficient. How can I ensure it goes to completion?

Answer: This step is crucial for removing the ester group and forming the final dione.

  • Probable Cause: Insufficiently harsh conditions (time, temperature, or acid/base concentration) can lead to incomplete hydrolysis of the intermediate ester.

  • Recommended Solution:

    • Saponification: After the cyclization, a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is added, and the mixture is refluxed for a substantial period (e.g., 45-90 minutes) to ensure complete saponification of the ester.[6][7]

    • Acidification and Reflux: Following saponification, the mixture must be strongly acidified. The subsequent reflux under acidic conditions facilitates the decarboxylation of the intermediate β-keto acid, which is often unstable. A brief reflux period (15-30 minutes) in the acidic medium is typically sufficient.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can this synthesis be performed in a "one-pot" procedure? Yes, this reaction sequence is an excellent example of a tandem or one-pot synthesis. The Michael addition, Claisen condensation, and hydrolysis can all be performed sequentially in the same reaction vessel without isolating the intermediates, which significantly improves efficiency and atom economy.[3][8]

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexane). You should see the disappearance of the starting materials (diethyl malonate and the α,β-unsaturated ester) and the appearance of a new, more polar spot corresponding to the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC can be employed.[9]

Q3: What are the key spectroscopic signatures to confirm the product's identity? The product exists in equilibrium with its enol form.

  • ¹H NMR: Expect signals in the aromatic region (around 7.0-7.3 ppm) for the 3-methylphenyl group, a singlet for the methyl group (~2.3 ppm), and a series of multiplets for the aliphatic cyclohexane protons. The enolic proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Look for two carbonyl carbons (or enol carbons) in the range of 190-210 ppm, along with the characteristic signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong, broad absorption band around 1550-1650 cm⁻¹ is characteristic of the β-diketone (enol form), and another strong band around 1700-1740 cm⁻¹ may be present for the keto tautomer.

Q4: Is column chromatography necessary for purification? It depends on the purity of the crude product. If TLC shows one major spot with minor impurities, recrystallization is often the better choice to maximize yield.[6] If there are multiple, significant impurities, silica gel column chromatography using a hexane/ethyl acetate gradient is an effective method for obtaining a highly pure product.[10]

Section 4: Optimized Experimental Protocol

This protocol outlines a reliable, step-by-step methodology for the synthesis.

Start Start Prep_Ethoxide Prepare Sodium Ethoxide in Absolute Ethanol Start->Prep_Ethoxide Add_Malonate Add Diethyl Malonate (Exothermic) Prep_Ethoxide->Add_Malonate Cool Cool Reaction to 0-5 °C Add_Malonate->Cool Add_Acceptor Dropwise Addition of Ethyl 3-(3-methylphenyl)acrylate Cool->Add_Acceptor Reflux1 Reflux for 1-2 hours (Michael + Claisen) Add_Acceptor->Reflux1 Add_KOH Add Aqueous KOH Solution Reflux1->Add_KOH Reflux2 Reflux for 1 hour (Hydrolysis) Add_KOH->Reflux2 Cool_Acidify Cool and Acidify to pH 2-3 with conc. HCl Reflux2->Cool_Acidify Crystallize Crystallize in Ice Bath Cool_Acidify->Crystallize Filter_Wash Filter, Wash with Cold Water, and Dry Product Crystallize->Filter_Wash End End Filter_Wash->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Reagents and Stoichiometry
ReagentMW ( g/mol )MolesEquivalentsAmount
Sodium Metal22.990.112.22.53 g
Absolute Ethanol46.07--50 mL
Diethyl Malonate160.170.051.08.01 g (7.6 mL)
Ethyl 3-(3-methylphenyl)acrylate190.240.051.09.51 g
Potassium Hydroxide (KOH)56.110.112.26.17 g
Concentrated HCl (12M)36.46--As needed (~15 mL)
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of absolute ethanol. Carefully add small pieces of sodium metal (2.53 g, 0.11 mol) to the ethanol. The reaction is exothermic and produces hydrogen gas; perform this in a well-ventilated fume hood. Allow all the sodium to react completely.

  • Michael Addition: Once the sodium ethoxide solution has cooled slightly, add diethyl malonate (8.01 g, 0.05 mol) dropwise. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Slowly add ethyl 3-(3-methylphenyl)acrylate (9.51 g, 0.05 mol) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Claisen Condensation: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.

  • Hydrolysis: Dissolve potassium hydroxide (6.17 g, 0.11 mol) in 25 mL of water. After the reflux period, allow the reaction mixture to cool slightly, then add the KOH solution. Heat the mixture back to reflux for another hour to ensure complete saponification.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Reduce the volume by about half using a rotary evaporator to remove most of the ethanol.

    • Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

    • Slowly and with vigorous stirring, add concentrated HCl dropwise until the pH of the solution is between 2 and 3 (check with pH paper). A precipitate should form.

    • Keep the mixture in the ice bath for at least 30 minutes to an hour to maximize crystallization.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

    • Dry the crude product in a vacuum oven at 50 °C.

Section 5: Purification Protocol

Recrystallization
  • Solvent System: A mixture of acetone and water (approx. 1:1) is often effective.[7] Alternatively, ethyl acetate with the slow addition of hexane can be used.

  • Procedure: Dissolve the crude, dry product in a minimal amount of hot acetone. Slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot acetone until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization. Filter the purified crystals and dry them under vacuum.

Column Chromatography
ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System Gradient elution, starting with 20% Ethyl Acetate in Hexane, gradually increasing to 40-50% Ethyl Acetate.
Monitoring TLC with UV visualization and/or potassium permanganate stain.
  • Procedure: Prepare a slurry of silica gel in the initial eluent (e.g., 20% EtOAc/Hexane) and pack the column. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column. Elute the column with the solvent gradient, collecting fractions and combining those that contain the pure product as determined by TLC analysis. Remove the solvent under reduced pressure to yield the purified product.

References

  • Wikipedia.
  • University of the West Indies. "Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone." Accessed February 2026.
  • Google Patents.
  • Organic Chemistry Portal. "Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone." Accessed February 2026. [Link]

  • ResearchGate. "(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY." Accessed February 2026.
  • Chemistry LibreTexts. "23.
  • Organic Chemistry Portal. "Michael Addition." Accessed February 2026. [Link]

  • Chemistry Stack Exchange. "Mechanism of dimedone preparation." Accessed February 2026. [Link]

  • Indian Academy of Sciences. "Enantioselective solvent-free Robinson annulation reactions." Accessed February 2026.
  • ResearchGate.
  • Benchchem. "A Comparative Guide to 1,2-Cyclohexanedione and 1,3-Cyclohexanedione as Analytical Reagents." Accessed February 2026.
  • Master Organic Chemistry. "The Robinson Annulation." Accessed February 2026. [Link]

  • ACS Publications. "Updating Dimedone The Humble Hero of the Organic Laboratory." Accessed February 2026. [Link]

  • SIELC Technologies. "1,3-Cyclohexanedione." Accessed February 2026. [Link]

  • Scientific Research Publishing. "A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal." Accessed February 2026.
  • Google Patents.
  • Royal Society of Chemistry. "3.2.3. Synthesis of Dimedone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom." Accessed February 2026.
  • MDPI. "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes." Accessed February 2026. [Link]

  • Google Patents.
  • YouTube.
  • Google Patents.
  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Accessed February 2026. [Link]

  • ACS Publications. "Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents at Temperatures from 288.15 to 333.15 K." Accessed February 2026.
  • Benchchem. "The Core Chemistry of 1,4-Diones: A Technical Guide for Researchers and Drug Development Professionals." Accessed February 2026.
  • ACS Publications.

Sources

Technical Support Center: Purification of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Welcome to the technical support hub for 5-(3-Methylphenyl)cyclohexane-1,3-dione . This guide is not a generic textbook entry; it is a troubleshooting manual designed for researchers facing yield losses, "oiling out," or persistent impurities.

To purify this compound effectively, you must exploit its two dominant chemical behaviors:

  • Vinylogous Acidity (pKa ~5.3): Unlike simple ketones (pKa ~20), this molecule is acidic enough to form water-soluble salts with weak bases, allowing for powerful chemical separations.

  • Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between its diketo and enol forms. This causes "streaking" on silica gel and complicates NMR interpretation, often mistaken for impurity.

Primary Purification Workflow: Acid-Base Extraction

Best For: Removal of neutral organic impurities (starting materials, aromatized byproducts).

This is the "workhorse" method. Because the pKa is approximately 5.3, we can selectively extract the product into an aqueous basic phase, leaving non-acidic impurities in the organic phase.

The Protocol

Reagents: Ethyl Acetate (EtOAc), 10% Sodium Carbonate (


), 1M Hydrochloric Acid (

), Brine.
  • Dissolution: Dissolve crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Base Extraction (The Critical Step):

    • Extract the organic layer 3 times with 10%

      
        (pH ~11).
      
    • Why Carbonate? Avoid strong hydroxides (NaOH). High pH (>13) and heat can induce retro-Claisen ring opening, destroying your product.

  • Phase Separation:

    • Organic Layer: Contains neutral impurities (e.g., unreacted 3-methylbenzaldehyde derivatives). Discard after TLC confirmation.

    • Aqueous Layer: Contains your product as the sodium enolate salt.

  • Washing: Wash the combined aqueous basic extracts once with fresh EtOAc to remove entrained organics.

  • Acidification & Isolation:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Observation: The product should precipitate as a solid.

    • Filtration: Filter the solid. If it oils out, extract with EtOAc, dry over

      
      , and evaporate.
      
Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Mixture (in EtOAc) Extract Extract with 10% Na2CO3 Crude->Extract Sep Phase Separation Extract->Sep OrgPhase Organic Phase (Neutral Impurities) Sep->OrgPhase Discard AqPhase Aqueous Phase (Product as Enolate) Sep->AqPhase Keep Wash Wash with EtOAc AqPhase->Wash Acidify Acidify with HCl (pH 2-3, 0°C) Wash->Acidify Oil Oiling Out? Acidify->Oil Precip Solid Precipitate (Pure Product) Oil->Precip No (Solid forms) ReExtract Re-extract into EtOAc Dry & Evaporate Oil->ReExtract Yes (Oil forms)

Caption: Logical flow for selective isolation of 5-(3-methylphenyl)cyclohexane-1,3-dione via pH manipulation.

Polishing: Recrystallization Techniques

Best For: Final purification to achieve >98% purity or X-ray quality crystals.

Cyclohexane-1,3-diones are notorious for "oiling out" during crystallization. The key is using a solvent system that solubilizes the enol form but forces the keto form to lattice (or vice versa), often requiring a polar/non-polar mix.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Comment
Toluene PureTop Choice. Dissolve hot, cool slowly. Often yields needles.
Ethanol / Water 1:1 to 1:3Good for removing inorganic salts. Dissolve in hot EtOH, add warm water to turbidity, cool.
Acetone / Hexane 1:5Dissolve in min. acetone, add hexane.[1] Risk:[2][3] High chance of oiling out if cooled too fast.

Protocol:

  • Dissolve crude solid in minimum boiling toluene.

  • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Move to 4°C fridge overnight.

High-Purity Isolation: Flash Chromatography

Best For: separating close-running regioisomers or aromatized byproducts.

The Problem: The acidic enol proton interacts with the silanols (


) on the silica gel, causing severe tailing (streaking) and poor separation.
The Fix:  You must suppress the ionization of the silanols or the product.

Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid to your mobile phase.

  • Standard Gradient: Hexane : Ethyl Acetate (with 1% AcOH).

  • Start: 90:10 Hexane:EtOAc.

  • Ramp: To 60:40 Hexane:EtOAc.

Note: Do not use Triethylamine (TEA). While TEA works for basic amines, it will form a salt with your dione, causing it to stick to the column permanently.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

A: This is a common thermodynamic trap where the amorphous liquid phase is kinetically favored over the crystal lattice.

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Solvent Switch: If using EtOH/Water, switch to Toluene. Water often promotes oiling in lipophilic diones.

Q2: The NMR shows a "mess" of peaks. Is it impure?

A: Not necessarily. In


, 1,3-diones exist as a mix of keto and enol tautomers. You will see:
  • Enol vinyl proton (~5.5 - 6.0 ppm).

  • Broad OH peak (variable, often >10 ppm).

  • Complex methylene region (splitting due to asymmetry). Verification: Run the NMR in

    
      or add a drop of 
    
    
    
    . This often shifts the equilibrium or exchanges the OH, simplifying the spectrum.
Q3: My yield is low after acid-base extraction.

A: Check the pH of the aqueous layer during acidification. The pKa is ~5.[4]3. If you only acidify to pH 6, 20-30% of your product remains as the salt in the water. You must acidify to pH 2-3 to ensure full protonation and precipitation.

Q4: I see a byproduct that looks like a phenol.

A: This is likely the aromatized resorcinol derivative (5-hydroxy-3'-methylbiphenyl-3-ol). This forms if the reaction was heated too long or exposed to strong oxidants.

  • Removal: This byproduct is also acidic (phenolic pKa ~10). However, the dione is more acidic (pKa ~5).

  • Advanced Separation: Extract the dione with Sodium Bicarbonate (pH 8.5). The phenol (pKa 10) will largely remain in the organic layer, while the dione (pKa 5) moves to the aqueous layer.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Tailing on TLC/Column Problem->Issue1 Issue2 Oiling Out Problem->Issue2 Issue3 Messy NMR Problem->Issue3 Fix1 Add 1% Acetic Acid to Mobile Phase Issue1->Fix1 Fix2 Switch to Toluene or Scratch Glass Issue2->Fix2 Fix3 Run in DMSO-d6 or add D2O Issue3->Fix3

Caption: Rapid diagnostic tree for common purification failures.

References

  • IUPAC Dissociation Constants. (2025). pKa of Cyclohexane-1,3-dione (5.26).[4][5] ChemicalBook & NIH PubChem. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5).[3][6]Link

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization (Toluene/Ethanol).Link

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism and 1,3-Dicarbonyl Stabilization.Link

  • Organic Syntheses. (n.d.). General procedures for 1,3-cyclohexanedione derivatives.[2][7][8] Org.[9][10][11] Synth. Coll. Vol. 8, 5. Link

Sources

Technical Support Center: Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a common precursor in pharmaceutical and materials science research. The synthesis, typically a variation of the Robinson Annulation, involves a Michael addition followed by an intramolecular cyclization (e.g., Dieckmann condensation).[1][2][3][4] While robust, this reaction sequence is prone to several side reactions that can significantly impact yield and purity. This document addresses the most common issues encountered in the laboratory, offering mechanistic explanations and actionable protocols to overcome them.

Part 1: Frequently Asked Questions & Troubleshooting

This section is designed to quickly diagnose and solve common problems observed during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

Low yields are the most frequently reported issue and can stem from several distinct side reactions occurring at different stages of the synthesis. The primary culprits are typically related to the Michael addition or the subsequent intramolecular cyclization.

  • Polymerization of the Michael Acceptor: The α,β-unsaturated ketone (e.g., 3-(3-methylphenyl)-acrolein or a related chalcone) can polymerize under the basic or acidic conditions used for the reaction.[1][2] This is especially prevalent if the concentration of the acceptor is high or if the reaction is heated for prolonged periods before the Michael addition can occur.

  • Formation of a Double Michael Adduct: Instead of a single conjugate addition, a second molecule of the Michael donor (e.g., diethyl malonate) can add to the initial Michael adduct. This creates a highly functionalized, non-cyclizable side product that is often difficult to separate from the desired product.[5]

  • Incomplete Cyclization: The intermediate 1,5-dicarbonyl compound may fail to undergo the intramolecular Dieckmann or Aldol condensation.[6][7] This can be due to suboptimal base strength, steric hindrance, or unfavorable reaction kinetics. The uncyclized intermediate is often more polar and may be lost during aqueous workup.

  • Reversibility of the Claisen/Dieckmann Condensation: The final cyclization step is reversible. To drive the reaction to completion, the resulting β-diketone product, which is acidic (pKa ≈ 11), must be deprotonated by the base.[8] If an insufficient amount of base is used (i.e., less than one full equivalent), the equilibrium may favor the open-chain starting material.[8]

Q2: My NMR spectrum is complex and shows more than just the desired product. What are the common impurities I should look for?

A complex proton or carbon NMR spectrum points to a mixture of products. The identity of these impurities can provide crucial clues about which side reaction is dominating.

Potential Impurity Description & Likely Cause Key Spectroscopic Signatures
Open-Chain Intermediate The linear 1,5-dicarbonyl compound resulting from the Michael addition failing to cyclize. This is often caused by a weak base or insufficient heat in the cyclization step.Absence of the characteristic enolic proton of the dione. Presence of multiple, distinct carbonyl signals in ¹³C NMR. More complex aliphatic region in ¹H NMR.
Double Michael Adduct Formed when a second molecule of the Michael donor adds to the product of the first Michael addition. Favored by a high concentration of the Michael donor.[5]Significantly more complex ¹H and ¹³C NMR spectra. The mass spectrum will show a molecular ion corresponding to the mass of the desired product plus the mass of the Michael donor.
Self-Condensation Product The Michael donor (e.g., diethyl malonate or ethyl acetoacetate) can undergo self-condensation (Claisen condensation) to form a β-ketoester dimer.Signals corresponding to a symmetrical dimer. For diethyl malonate, this would be diethyl 2,4-dioxopentanedioate.
Polymeric Material Polymerization of the starting α,β-unsaturated ketone.[2]Often appears as a broad, unresolved baseline "hump" in the ¹H NMR spectrum, particularly in the aliphatic and aromatic regions.
Q3: The reaction mixture turned into a thick, unmanageable tar. What happened and can it be salvaged?

This is a classic sign of runaway polymerization of the α,β-unsaturated ketone, a common side reaction in Robinson annulations.[1][2] This is particularly problematic with acceptors like methyl vinyl ketone (MVK) but can also occur with substituted chalcones.

Causality: Polymerization is often initiated by the same base used to generate the enolate for the Michael addition. High local concentrations of the base or the acceptor, along with elevated temperatures, can accelerate this undesired pathway.

Prevention & Salvage:

  • Slow Addition: Add the Michael acceptor slowly to the solution containing the enolate of the Michael donor. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization.

  • Use a Precursor: Instead of the reactive α,β-unsaturated ketone, use a more stable precursor like a β-chloroketone.[2] The enone is generated in situ, ensuring its concentration remains low throughout the reaction.

  • Salvage: Salvaging a tarry reaction is difficult. The best approach is often to dissolve a small portion in a suitable solvent (e.g., acetone, DCM) and analyze it by TLC or crude NMR to confirm the presence of any desired product before attempting a large-scale workup or purification.

Part 2: Mechanistic Pathways & Visualization

Understanding the reaction pathways is critical for effective troubleshooting. The desired synthesis proceeds via a conjugate addition followed by an intramolecular condensation. However, several competing pathways exist.

Main Reaction vs. Side Reactions

The following diagram illustrates the desired reaction pathway leading to 5-(3-Methylphenyl)cyclohexane-1,3-dione versus the two most common side reactions: Double Michael Addition and Polymerization.

reaction_pathway Start Starting Materials (Chalcone Derivative + Malonate) Enolate Enolate Formation (Base) Start->Enolate Base Polymer Polymerization (Side Product) Start->Polymer Base/ Heat MichaelAdduct Michael Adduct (1,5-Dicarbonyl Intermediate) Enolate->MichaelAdduct Michael Addition (1,4-Conjugate Addition) Target 5-(3-Methylphenyl) cyclohexane-1,3-dione MichaelAdduct->Target Intramolecular Cyclization (Dieckmann) DoubleMichael Double Michael Adduct (Side Product) MichaelAdduct->DoubleMichael Excess Enolate

Caption: Desired synthesis pathway versus common side reactions.

Part 3: Troubleshooting Protocols

When encountering low yields or impure products, a systematic approach to optimizing the reaction conditions is necessary.

Protocol 1: Optimizing the Base and Solvent System for Cyclization

The choice of base is critical for the Dieckmann condensation step. The base must be strong enough to deprotonate the α-carbon of the ester to initiate cyclization, but not so strong that it promotes unwanted side reactions.[6]

Objective: To promote the intramolecular cyclization of the Michael adduct and prevent the accumulation of the open-chain intermediate.

Materials:

  • Crude Michael adduct

  • Sodium ethoxide (NaOEt) in ethanol

  • Potassium tert-butoxide (t-BuOK)

  • Sodium hydride (NaH)

  • Anhydrous solvents: Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • TLC plates

  • Reaction flasks, stir bars, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup Parallel Reactions: In separate, dry, inerted flasks, dissolve an equal amount of the crude Michael adduct in different solvents (e.g., Toluene, THF).

  • Test Different Bases:

    • Flask A (Toluene): Add 1.1 equivalents of Sodium Hydride (NaH) portion-wise at 0 °C, then allow to warm to room temperature and gently reflux. NaH is a non-nucleophilic base that can drive the reaction forward effectively.[6]

    • Flask B (THF): Add 1.1 equivalents of Potassium tert-butoxide (t-BuOK) at 0 °C. t-BuOK is a strong, sterically hindered base that is effective at low temperatures.[6]

    • Flask C (Ethanol): Add 1.1 equivalents of a freshly prepared solution of Sodium Ethoxide (NaOEt). While classic, NaOEt can sometimes participate in undesired transesterification reactions.

  • Monitor Reaction Progress: Take aliquots from each reaction flask every hour and analyze by TLC. The goal is to see the disappearance of the starting Michael adduct spot and the appearance of a new, often more polar, product spot corresponding to the cyclized dione.

  • Workup and Analysis: Once a reaction appears complete by TLC, quench it carefully (e.g., with aqueous NH₄Cl for NaH/t-BuOK or dilute HCl for NaOEt). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion and purity.

Interpreting Results:

Base/Solvent Typical Observation Interpretation & Next Steps
NaH / Toluene Often provides good yields for clean cyclization. Reaction may require heat (reflux).A reliable starting point for optimization. If the reaction is slow, increasing the temperature may be necessary.
t-BuOK / THF Effective at lower temperatures, which can minimize degradation.An excellent choice to avoid heat-induced side reactions. If incomplete, allow for longer reaction times at room temperature.
NaOEt / Ethanol Can be effective but may lead to side products if other esters are present.Use with caution. Ensure the base is anhydrous. Best used when the intermediate's ester groups match the alkoxide base (e.g., ethyl esters with ethoxide).
Protocol 2: Purification of 5-Arylcyclohexane-1,3-diones

Cyclohexane-1,3-diones can be challenging to purify due to their tendency to exist as a mixture of keto and enol tautomers and their moderate polarity.

Objective: To isolate the target dione from unreacted starting materials and side products.

Step-by-Step Methodology:

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup. It is often beneficial to wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate). The target dione is moderately polar and should elute after non-polar impurities but before highly polar side products like the uncyclized intermediate.

  • Recrystallization:

    • If chromatography yields a solid product, recrystallization can significantly improve purity.

    • Solvent Selection: Test solubility in a range of solvents. A common and effective system for diones of this type is recrystallization from carbon tetrachloride or an ethyl acetate/hexanes mixture.[9]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (or solvent mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and solve issues during the synthesis.

Caption: A workflow for troubleshooting synthesis problems.

References

  • Wang, W., et al. (2016). Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved February 15, 2026, from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for the isolation of crystalline 1,3-cyclohexanedione.
  • Google Patents. (n.d.). 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-(3-Methylphenyl)cyclohexane-1,3-dione Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 5-(3-Methylphenyl)cyclohexane-1,3-dione. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the chemical modification of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles governing these reactions to empower your research.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Fundamental Reactivity and Properties

Q1: What are the key reactive sites on 5-(3-Methylphenyl)cyclohexane-1,3-dione, and how does its structure influence reactivity?

A1: 5-(3-Methylphenyl)cyclohexane-1,3-dione possesses three primary reactive sites governed by its keto-enol tautomerism. The acidity of the protons on the carbon atom flanked by the two carbonyls (C2) makes it a potent nucleophile upon deprotonation.

  • Scientific Rationale: The core reactivity is dominated by the equilibrium between the diketo form and two enol forms. The protons at the C2 position are particularly acidic (pKa ≈ 11 in DMSO) because the resulting enolate is stabilized by resonance, delocalizing the negative charge across the dicarbonyl system. This enolate is an ambident nucleophile, meaning it can react at two different sites: the central carbon (C2) or the oxygen atoms of the carbonyls. This duality is the primary reason for challenges in regioselectivity during derivatization.[1][2] The 3-methylphenyl group at C5 provides steric bulk and can influence the conformational preference of the ring, but its electronic effect on the dicarbonyl moiety is minimal.

  • Key Reactive Sites:

    • C2 Methylene Carbon: The most acidic position, readily deprotonated to form a carbanion (enolate), leading to C-alkylation or C-acylation.

    • Carbonyl Oxygens: The enolate form possesses significant electron density on the oxygen atoms, allowing for O-alkylation or O-acylation.

    • Carbonyl Carbons: These are electrophilic and can be attacked by external nucleophiles, though this is less common in derivatization reactions which typically start by deprotonating the dione.

Caption: Keto-Enol tautomerism of 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Section 2: Alkylation Reactions - Controlling Regioselectivity

Q2: I am observing a significant amount of C-alkylation instead of my desired O-alkylation product. How can I improve the selectivity for O-alkylation?

A2: Favoring O-alkylation requires conditions that promote reaction at the "harder" oxygen atom of the enolate. This is typically achieved by using polar aprotic solvents, specific counter-ions, and harder electrophiles.

  • Scientific Rationale: This is a classic problem of regioselectivity governed by the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom of the enolate is a "hard" nucleophilic center, while the C2 carbon is a "soft" nucleophilic center.[2] To favor O-alkylation, you must pair the hard nucleophilic oxygen with a "hard" electrophile under conditions that don't strongly associate the counter-ion with the oxygen.

  • Troubleshooting Protocol for O-Alkylation:

    • Choice of Electrophile: Use "harder" electrophiles. Alkyl sulfonates (e.g., tosylates, mesylates) or sulfates (e.g., dimethyl sulfate) are much more effective than alkyl halides (iodides, bromides) for O-alkylation.[2]

    • Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or HMPA. These solvents solvate the cation (e.g., K+, Na+) effectively, creating a "naked" or more reactive enolate anion where the harder oxygen site is more accessible.

    • Base and Counter-ion: Use bases that provide larger, "softer" counter-ions like potassium or cesium (e.g., K₂CO₃, Cs₂CO₃). These ions associate less tightly with the oxygen atom compared to smaller ions like lithium, leaving the oxygen free to react.[3]

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Try running the reaction at lower temperatures (e.g., 0 °C to room temperature) first.

Q3: Conversely, how can I promote C-alkylation and avoid O-alkylation?

A3: To favor C-alkylation, you need conditions that promote reaction at the "softer" C2 carbon of the enolate. This is generally achieved using less polar solvents, specific counter-ions, and "softer" electrophiles.

  • Scientific Rationale: Following the HSAB principle, the soft C2 nucleophile will preferentially react with a soft electrophile. Conditions should also be chosen to encourage aggregation or tight ion-pairing, which can sterically hinder the oxygen atom and make the C2 carbon the more likely point of attack.

  • Troubleshooting Protocol for C-Alkylation:

    • Choice of Electrophile: Use "softer" electrophiles like alkyl iodides or bromides. Allyl and benzyl halides are particularly effective for C-alkylation.[2]

    • Solvent Selection: Use non-polar or weakly polar aprotic solvents such as THF, dioxane, or toluene. Protic solvents like ethanol can also favor C-alkylation by hydrogen-bonding with the oxygen atom, reducing its nucleophilicity.

    • Base and Counter-ion: Use a strong, sterically hindered base that provides a "hard" counter-ion like lithium (e.g., LDA, LiHMDS). Lithium coordinates tightly to the oxygen atom, effectively blocking it and promoting reaction at the carbon.[3] Using bases like sodium hydride (NaH) or sodium methoxide in an appropriate solvent is also a common strategy.[4]

    • Temperature: C-alkylation is often the thermodynamically favored pathway. Running the reaction at a higher temperature (reflux) can help ensure the thermodynamic product is formed, provided the reactants and products are stable.

Parameter Conditions Favoring O-Alkylation Conditions Favoring C-Alkylation
Electrophile Hard (e.g., Dimethyl sulfate, Alkyl tosylates)Soft (e.g., Allyl bromide, Methyl iodide)
Solvent Polar Aprotic (DMF, DMSO)Non-polar Aprotic (THF, Toluene) or Protic (Ethanol)
Base/Counter-ion K₂CO₃, Cs₂CO₃ (Large, soft cations)LDA, LiHMDS (Small, hard cation) or NaH, NaOMe
Leaving Group Good, hard (e.g., -OTs, -OSO₂Me)Good, soft (e.g., -I, -Br)
Temperature Generally lower temperaturesCan be run at higher temperatures
Section 3: Condensation Reactions

Q4: I am attempting a Knoevenagel condensation with an aromatic aldehyde, but the reaction is slow and the yield is low. How can I optimize this reaction?

A4: Optimizing the Knoevenagel condensation involves careful selection of the catalyst, solvent, and method for water removal, as the reaction produces water which can inhibit the equilibrium.

  • Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (your dione) to an aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[5][6] The reaction is base-catalyzed, with the base's role being the deprotonation of the dione to form the nucleophilic enolate.[6] The reaction is reversible, so efficient removal of water is crucial to drive the reaction to completion.

  • Troubleshooting Protocol for Knoevenagel Condensation:

    • Catalyst Choice: While weak bases like piperidine or pyridine are classic choices, you can screen other catalysts. For some substrates, using a Lewis acid like TiCl₄ with a tertiary amine can be effective.[5] A simple base like KOH in an alcohol/water mixture has also been shown to be effective.[7] The catalyst's role is to facilitate both the initial condensation and the final dehydration.[8]

    • Water Removal: This is often the most critical factor.

      • Dean-Stark Trap: The most common method. Use a solvent that forms an azeotrope with water, such as toluene or benzene, and reflux the reaction with a Dean-Stark apparatus to physically remove the water as it forms.[5]

      • Microwave Irradiation: Can dramatically reduce reaction times and often leads to higher yields, sometimes even under solvent-free conditions.

    • Solvent and Temperature: Toluene is a standard choice for use with a Dean-Stark trap.[5] If not removing water azeotropically, polar solvents like ethanol or even water can be used, often with heating.[7] The optimal temperature will depend on the solvent and catalyst but is typically elevated (50 °C to reflux).[7]

    • Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the aldehyde. A small excess (1.1 equivalents) of the aldehyde can sometimes help drive the reaction.

Knoevenagel_Workflow start Combine Dione, Aldehyde, Catalyst, and Solvent setup Set up Reaction with Dean-Stark Trap (if using Toluene) or Reflux Condenser start->setup heat Heat to Reflux or Optimal Temperature (e.g., 80°C) setup->heat monitor Monitor Reaction by TLC (disappearance of starting material) heat->monitor monitor->heat Incomplete workup Cool, Quench (if necessary), and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify Crude Product via Recrystallization or Column Chromatography workup->purify

Caption: General workflow for optimizing a Knoevenagel condensation reaction.

Section 4: General Troubleshooting

Q5: My reaction is giving a low yield or stalling before completion. What general steps should I take?

A5: Low yields can stem from a variety of issues, including impure reagents, incorrect stoichiometry, suboptimal reaction conditions, or degradation of products. A systematic approach is key to identifying the problem.[9]

  • Scientific Rationale: Chemical reactions are sensitive to a multitude of variables. An incomplete reaction suggests either an equilibrium has been reached unfavorably, the activation energy is too high under the current conditions, or one of the reagents has been consumed or degraded.[10]

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Check Reagent Purity & Stoichiometry - Is starting material pure? - Are reagents accurately weighed? - Is a reagent degrading? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Is the temperature correct and stable? - Is the solvent anhydrous (if required)? - Is the atmosphere inert (if required)? check_reagents->check_conditions sol_reagents Purify starting material. Use fresh reagents. Recalculate amounts. check_reagents->sol_reagents check_catalyst 3. Assess Catalyst/Base Activity - Is the catalyst/base fresh and active? - Is the amount correct? check_conditions->check_catalyst sol_conditions Calibrate thermometer. Dry solvents/glassware. Use N₂ or Ar atmosphere. check_conditions->sol_conditions check_monitoring 4. Review Reaction Monitoring - Is the reaction being quenched too early? - Is the product degrading over time? check_catalyst->check_monitoring sol_catalyst Use a fresh batch of catalyst/base. Screen alternative catalysts. check_catalyst->sol_catalyst sol_monitoring Optimize reaction time. Quench at peak conversion. check_monitoring->sol_monitoring

Caption: A decision tree for troubleshooting low reaction yields.

  • Troubleshooting Protocol for Low Yields:

    • Verify Reagents: Ensure your 5-(3-Methylphenyl)cyclohexane-1,3-dione is pure. Impurities can inhibit the reaction. Verify the purity and concentration of your electrophile/aldehyde and base. Use freshly opened or purified solvents, especially if the reaction is moisture-sensitive.[9]

    • Check Reaction Setup: Ensure the reaction temperature is correct and stable. For air- or moisture-sensitive reactions, confirm that your glassware is properly dried and the inert atmosphere is maintained.[10]

    • Re-evaluate Base/Catalyst: If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. If using a strong base like NaH, ensure it is fresh (e.g., washed with hexanes to remove mineral oil).

    • Monitor Closely: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material and the appearance of the product. This will tell you if the reaction is stalling or if your product is decomposing under the reaction conditions.[9] If the product is degrading, you may need to shorten the reaction time or lower the temperature.

    • Consider a Different Approach: If optimization fails, it may be necessary to try a different synthetic route, such as using a protecting group strategy to achieve the desired selectivity. For instance, forming a hydrazone derivative has been used to direct C-alkylation of similar systems.[11]

References

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Royal Society of Chemistry. [Link]

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. ResearchGate. [Link]

  • Knoevenagel condensation reaction optimization under various parameters a. ResearchGate. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins. Beilstein Journals. [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • Organic Synthesis: General Remarks. Wiley-VCH. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. Patent 0195053. [Link]

  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]

  • Process for 4-substituted cyclohexane-1,3-dione. CSIR - Institute of Himalayan Bioresource Technology, Palampur. [Link]

Sources

Troubleshooting guide for reactions involving 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 762243-26-5 | Molecular Formula: C₁₃H₁₄O₂ | MW: 202.25 g/mol [1][2]

Executive Summary

Welcome to the technical support hub for 5-(3-Methylphenyl)cyclohexane-1,3-dione . This guide addresses the unique challenges associated with this lipophilic 1,3-dicarbonyl building block. Unlike the more common 5,5-dimethylcyclohexane-1,3-dione (dimedone), the 3-methylphenyl substituent at the C5 position introduces specific steric and solubility parameters that alter reaction kinetics and purification strategies.

This guide is structured to troubleshoot three critical phases: Analysis (NMR/Tautomerism) , Reactivity (Alkylation/Condensation) , and Purification .

Module 1: Analytical Anomalies (NMR & Tautomerism)

User Query: "I just received my batch, but the ¹H NMR looks 'dirty' with split peaks and broad singlets. Is the compound degraded?"

Technical Diagnosis: Likely No . You are observing Keto-Enol Tautomerism . Like all cyclic 1,3-diones, this molecule exists in a dynamic equilibrium between the diketo form and the enol form.[3] The 3-methylphenyl group at C5 adds lipophilicity but does not prevent enolization.[1] The exchange rate is often slow on the NMR timescale, leading to distinct signals for both species rather than a time-averaged signal.[3]

The Mechanism

The enol form is stabilized by an intramolecular hydrogen bond and conjugation.[4] In non-polar solvents (CDCl₃), the enol form often predominates. In polar aprotic solvents (DMSO-d₆), the diketo form may be more visible, or the exchange rate may increase, broadening the peaks.

Tautomerism Diketo Diketo Form (C13H14O2) Enol Enol Form (Stabilized by H-bond) Diketo->Enol Slow Exchange (NMR Timescale) Anion Enolate Anion (Nucleophile) Diketo->Anion + Base Enol->Anion + Base

Figure 1: The dynamic equilibrium between diketo and enol forms complicates NMR analysis but is essential for reactivity.

Troubleshooting Steps
SymptomCauseSolution
Split peaks (e.g., two sets of methyl singlets) Slow exchange between tautomers.Run the NMR in DMSO-d₆ or Methanol-d₄ .[1] These solvents disrupt the internal H-bond and often simplify the spectrum by favoring one form or speeding up exchange.
Broad OH signal > 10 ppm Enolic hydroxyl proton involved in H-bonding.[1]This is characteristic and confirms the identity. Do not interpret as carboxylic acid impurity.
"Missing" C2 protons Deuterium exchange.If using CD₃OD or D₂O, the acidic protons at C2 (between carbonyls) will exchange with deuterium and disappear from the ¹H spectrum.

Module 2: Reactivity Troubleshooting (Alkylation & Condensation)[1]

User Query: "I am trying to alkylate the C2 position, but I'm getting a mixture of products or low yields. How do I control C- vs. O-alkylation?"

Technical Diagnosis: 1,3-diones are ambident nucleophiles .[1] The enolate can react at the Carbon (C2) or the Oxygen. The outcome is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric factors provided by the 3-methylphenyl ring.[1]

Critical Decision Matrix: C- vs. O-Alkylation

Alkylation cluster_tips Optimization Tips Start Target: Alkylation of 5-(3-Methylphenyl)cyclohexane-1,3-dione Decision Select Electrophile Type Start->Decision Soft Soft Electrophiles (Alkyl Iodides, Benzyl Bromides, Michael Acceptors) Decision->Soft Low Charge Density Hard Hard Electrophiles (Acyl Chlorides, Sulfonates, Silyl Chlorides) Decision->Hard High Charge Density ResultC Major Product: C-Alkylation (C2) Soft->ResultC Kinetic/Thermodynamic Control ResultO Major Product: O-Alkylation (Enol Ether) Hard->ResultO Charge Control Tip1 For C-Alkylation: Use soft counterions (Li+, Na+) Solvent: THF or Dioxane Tip2 For O-Alkylation: Use hard counterions (K+, Cs+) Solvent: DMF or DMSO

Figure 2: Strategic guide for controlling regioselectivity in alkylation reactions.

Common Reactivity FAQs

Q: My Knoevenagel condensation with an aldehyde is stalling.

  • A: The 3-methylphenyl group adds steric bulk compared to dimedone.[1]

    • Fix 1 (Catalyst): Switch from simple piperidine to a Piperidine/Acetic Acid buffer or L-Proline .[1]

    • Fix 2 (Water Removal): These reactions are reversible.[1][5] Ensure efficient water removal (Dean-Stark apparatus or molecular sieves) if running in refluxing toluene.[1]

    • Fix 3 (Solvent): If solubility is an issue in ethanol, try Acetonitrile or Water with SDS (Sodium Dodecyl Sulfate) . Aqueous micellar catalysis often accelerates these reactions for hydrophobic diones [1].[1]

Q: I'm trying to aromatize the ring to a resorcinol derivative, but it's not working.

  • A: Aromatization requires oxidation and elimination. Standard iodine/methanol conditions may fail due to the steric hindrance of the aryl group.

    • Recommendation: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane or toluene.[1] This is a robust method for dehydrogenating cyclic diones to phenols.

Module 3: Validated Protocol - Xanthene Derivative Synthesis

This protocol serves as a functional quality control test . If your material is pure, it should cleanly convert to the xanthene derivative (a common intermediate for drug scaffolds) in high yield.

Objective: Condensation of 5-(3-methylphenyl)cyclohexane-1,3-dione with 4-chlorobenzaldehyde.

Reagents:

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione (2.0 mmol)[1]

  • 4-Chlorobenzaldehyde (1.0 mmol)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (10 mol%)[1]

  • Solvent: Acetonitrile (5 mL)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, combine the dione and the aldehyde.

  • Solubilize: Add Acetonitrile. The mixture may be a suspension initially; this is normal.

  • Catalyze: Add the pTSA or Iodine.

  • Reflux: Heat to reflux (80-82°C) with stirring.

    • Checkpoint: The reaction mixture should clarify as it heats, then potentially precipitate the product as the reaction proceeds (typically 1-3 hours).

  • Monitor: Check TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Quench & Isolate:

    • Cool to room temperature.[1][2]

    • If solid precipitates: Filter and wash with cold ethanol.

    • If no precipitate: Pour into ice water (20 mL).[1] The solid should crash out.

  • Data Validation:

    • Expected Yield: >85%

    • Appearance: White to off-white solid.[1]

    • Structure: 1,8-dioxo-octahydroxanthene derivative.[1][6]

Module 4: Solubility & Purification Data

The 3-methylphenyl group significantly reduces water solubility compared to dimedone.[1]

SolventSolubility RatingApplication
Water Poor (< 1 mg/mL)Not recommended for single-phase reactions without surfactants.[1]
Ethanol/Methanol Moderate (Heat required)Good for recrystallization.[1]
DCM / Chloroform HighExcellent for extraction and NMR.[1]
DMSO / DMF Very HighIdeal for O-alkylation or library synthesis.[1]
Toluene ModerateUsed for Dean-Stark dehydrations.[1]

Purification Strategy (Acid-Base Extraction): If your compound is impure (e.g., contains starting chalcone):

  • Dissolve crude in 1M NaOH (The dione deprotonates and goes into water; impurities stay organic).

  • Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities).

  • Acidify the aqueous layer with HCl to pH ~2.

  • The dione will precipitate.[5] Filter or extract with DCM.[1]

References

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water. Source: Scholars Research Library, Archives of Applied Science Research. Context: Validates the use of aqueous micellar conditions for hydrophobic 1,3-diones.

  • Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione. Source:Journal of Physical Chemistry A (PubMed). Context: Provides the fundamental physical chemistry basis for the NMR anomalies observed in these systems.

  • Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Source:Bulletin of the Chemical Society of Ethiopia. Context: Establishes the reactivity profile for Knoevenagel and multicomponent reactions for this class of molecules.

  • Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants. Source:Asian Journal of Chemistry. Context: detailed protocols for xanthene synthesis using surfactant catalysis, directly applicable to the 3-methylphenyl derivative.

Sources

By-product analysis in the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, identify by-products, and optimize your reaction outcomes.

The synthesis of 5-arylcyclohexane-1,3-diones is a cornerstone transformation in the preparation of various biologically active molecules and advanced intermediates.[2][3] The core of this synthesis typically involves a Michael addition followed by an intramolecular cyclization and decarboxylation sequence. Understanding the nuances of these steps is critical to achieving high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-(3-Methylphenyl)cyclohexane-1,3-dione?

The most prevalent and robust method is a multi-step, one-pot sequence commencing with a Michael addition.[4][5] The general pathway involves the reaction of a Michael donor, such as dimethyl malonate, with a Michael acceptor derived from 3-methylbenzaldehyde. The resulting intermediate is then cyclized.

A highly effective variant proceeds as follows:

  • Knoevenagel Condensation: 3-methylbenzaldehyde is condensed with dimethyl malonate to form dimethyl 2-(3-methylbenzylidene)malonate.

  • Michael Addition: A second equivalent of a malonate or an acetoacetate enolate is added to this intermediate via conjugate addition.

  • Intramolecular Cyclization (Dieckmann or similar): The resulting adduct is cyclized under basic conditions.

  • Hydrolysis & Decarboxylation: The ester group is saponified and subsequently removed via decarboxylation under acidic conditions to yield the final dione.[6]

This sequence is a variation of the broader class of reactions used to form 1,5-dicarbonyl systems, which are precursors to cyclohexenones, often seen in the Robinson annulation.[7][8][9]

Q2: What are the most critical parameters to control during the synthesis?

Three parameters are paramount for success:

  • Stoichiometry and Quality of the Base: The choice and amount of base (e.g., sodium methoxide, sodium ethoxide) are crucial. The base must be sufficiently strong to deprotonate the Michael donor (e.g., dimethyl malonate, pKa ≈ 13) but should be used in precise stoichiometric amounts to prevent side reactions like base-catalyzed self-condensation or polymerization.[4] The base should be anhydrous, as water can interfere with enolate formation and promote unwanted hydrolysis.

  • Temperature Control: Enolate formation and Michael additions are often exothermic. Maintaining the recommended temperature is vital. Uncontrolled temperature increases can lead to a cascade of side reactions, significantly reducing the yield and complicating purification.

  • Anhydrous Conditions: All reagents and solvents should be rigorously dried. Water can react with the base and the enolate intermediates, quenching the reaction and leading to the formation of undesired hydrolysis by-products.

Q3: My final product shows broad peaks in the ¹H NMR, especially around the 6-12 ppm region. Is this normal?

Yes, this is a characteristic feature of 1,3-dicarbonyl compounds like 5-(3-Methylphenyl)cyclohexane-1,3-dione. This class of molecules exists as a dynamic equilibrium between the diketo and enol tautomers.[10] The enolic proton is acidic and its signal is often broad, appearing anywhere from 8-16 ppm depending on the solvent and concentration. The presence of the enol form also means you will observe distinct signals for both tautomers in the NMR spectrum, which can initially appear confusing.

Caption: Keto-enol equilibrium of the target molecule.

Section 2: Troubleshooting Guide: By-product Analysis & Mitigation

This section addresses specific problems encountered during the synthesis, providing mechanistic explanations for by-product formation and actionable solutions.

Problem 1: Low Yield and a Complex Crude Product Mixture
  • Question: "My reaction yield is consistently below 50%, and the crude ¹H NMR spectrum is crowded with multiple signals, making purification a nightmare. What are the likely competing reactions causing this?"

  • Answer: A low yield coupled with a complex mixture typically points to a loss of control over the reaction, allowing side reactions to dominate. The primary culprits are often related to the reactivity of the Michael intermediate.

    Mechanistic Insight: The desired reaction is the intramolecular cyclization of the Michael adduct. However, this adduct is itself an enolizable species and can participate in further intermolecular reactions if conditions are not optimal.

    Common By-products:

    • Uncyclized Michael Adduct (By-product A): If the cyclization step is incomplete, the linear 1,5-dicarbonyl precursor will remain. This is often due to insufficient heating, incorrect base stoichiometry, or a reaction time that is too short.

    • Double Michael Adduct (By-product B): The initial Michael adduct can act as a nucleophile itself and react with another molecule of the α,β-unsaturated ester (the Michael acceptor). This leads to a high-molecular-weight oligomeric by-product. This is more common if the Michael acceptor is added too quickly or if there is a localized high concentration.

    • Knoevenagel-type Condensation Product (By-product C): It is possible for the starting 1,3-dione precursor (if one is used) to react with two equivalents of the aldehyde, forming a "tetraketone" structure, which is a known side reaction for compounds like dimedone.[11]

Caption: Potential reaction pathways and by-product formation.

Troubleshooting Steps:

  • Control Addition Rates: Add the Michael acceptor slowly to the solution of the base and Michael donor to maintain a low concentration of the acceptor, minimizing the formation of By-product B.

  • Verify Base Stoichiometry: Use exactly the required molar equivalents of a fresh, high-purity base. Titrate the base if its concentration is uncertain.

  • Optimize Cyclization: After the Michael addition is complete (monitor by TLC), ensure the temperature is raised appropriately and held for a sufficient duration to drive the intramolecular cyclization to completion.

Problem 2: Identification of a Persistent, Less-Polar By-product
  • Question: "I have a major impurity that appears as a spot with a higher Rƒ value (less polar) on my silica TLC plate compared to the product. It's difficult to remove by column chromatography. What is it likely to be?"

  • Answer: A less polar by-product often indicates the loss of one or more polar functional groups. In this synthesis, a likely candidate is a product resulting from an unintended dehydration or aromatization reaction, especially if the workup or purification involves strong acid and heat.

    Mechanistic Insight: Cyclohexane-1,3-diones can be sensitive to harsh conditions.[12] The enol tautomer can undergo acid-catalyzed dehydration. If this occurs in a way that can lead to a conjugated system, an aromatic ring might form. The resulting phenol would be significantly less polar than the starting dione.

    Likely Structure: 3-Hydroxy-5-(3-methylphenyl)phenol This by-product would form if the dione undergoes a dehydration/aromatization sequence. It lacks the two polar carbonyl groups, making it much less polar and giving it a higher Rƒ on silica gel.

Troubleshooting Steps:

  • Milder Workup: Neutralize the reaction mixture carefully and avoid strongly acidic conditions during workup. Use a buffered solution if necessary.

  • Avoid High Temperatures: During solvent evaporation and purification, use the lowest possible temperature to prevent thermal decomposition and aromatization.

  • Purification Strategy: If this by-product forms, separation can be achieved by exploiting the acidity of the phenolic proton. An extraction with a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃) can selectively deprotonate the phenol, moving it to the aqueous layer, while the more weakly acidic dione remains in the organic layer.

Section 3: Recommended Protocols & Workflows

Protocol 3.1: General Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous methanol (150 mL) followed by sodium metal (2.3 g, 100 mmol) in small portions. Allow the sodium to react completely to form sodium methoxide.

  • Enolate Formation: Cool the sodium methoxide solution to 0 °C. Add dimethyl malonate (13.2 g, 100 mmol) dropwise via the dropping funnel over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Michael Acceptor Preparation (in a separate flask): In a separate flask, combine 3-methylbenzaldehyde (12.0 g, 100 mmol), dimethyl malonate (13.2 g, 100 mmol), and a catalytic amount of piperidine (0.5 mL) in benzene (50 mL). Reflux using a Dean-Stark trap until water evolution ceases. Remove the solvent under reduced pressure to yield crude dimethyl 2-(3-methylbenzylidene)malonate.

  • Michael Addition: Dissolve the crude Michael acceptor in anhydrous methanol (50 mL) and add it dropwise to the prepared enolate solution at 0 °C over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Cyclization & Hydrolysis: After the Michael addition is complete, heat the mixture to reflux for 8 hours. Then, add a solution of sodium hydroxide (12 g, 300 mmol) in water (50 mL) and continue to reflux for another 4 hours to saponify the esters.

  • Decarboxylation & Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove non-polar impurities. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. A precipitate should form. Heat the mixture gently to 60-70 °C for 1 hour to ensure complete decarboxylation.

  • Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be recrystallized from an ethanol/water mixture.

Protocol 3.2: Troubleshooting Workflow for By-product Identification

G start Crude product shows multiple spots on TLC polarity_check Compare Rƒ of main impurity to product Rƒ start->polarity_check less_polar Impurity is LESS polar (Higher Rƒ) polarity_check->less_polar Higher Rƒ more_polar Impurity is MORE polar (Lower Rƒ) polarity_check->more_polar Lower Rƒ less_polar_cause Suspect Aromatization or Incomplete Decarboxylation (Ester Intermediate) less_polar->less_polar_cause more_polar_cause Suspect Uncyclized Adduct or Hydrolyzed Starting Materials more_polar->more_polar_cause less_polar_action Action: Check crude Mass Spec for unexpected MW. Perform base extraction to separate phenolic by-products. less_polar_cause->less_polar_action more_polar_action Action: Check crude ¹H NMR for malonate/ester protons. Re-run cyclization/decarboxylation on crude material. more_polar_cause->more_polar_action

Caption: A logical workflow for initial by-product characterization.

Section 4: Data Interpretation

Table 1: Spectroscopic Data for Key Compounds
CompoundStructureExpected ¹H NMR Signals (δ, ppm in CDCl₃)Expected Mass (m/z) [M+H]⁺
Product 5-(3-Methylphenyl)cyclohexane-1,3-dione7.0-7.3 (m, 4H, Ar-H), 5.5 (s, 1H, enol C-H), 3.5 (m, 1H, CH-Ar), 2.6 (m, 4H, CH₂), 2.4 (s, 3H, Ar-CH₃). Note: Diketo form will show different signals.203.10
By-product A Uncyclized Michael Adduct (Ester form)7.0-7.3 (m, 4H, Ar-H), 3.7 (s, 6H, OCH₃), 3.5-4.0 (m, 3H, aliphatic CH), 2.4 (s, 3H, Ar-CH₃).Varies based on exact adduct, e.g., ~323.15 for the malonate adduct.
By-product C Tetraketone-type by-productMultiple complex aliphatic signals, 7.0-7.3 (m, 4H, Ar-H), 5.8 (s, 1H, bridgehead CH), 2.4 (s, 3H, Ar-CH₃).Varies, but significantly higher MW than product.

Section 5: References

  • CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. Google Patents. Link

  • Robinson annulation - Wikipedia. Link

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione - Sigma-Aldrich. Link

  • Michael addition reaction - Wikipedia. Link

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water... - Scholars Research Library. Link

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - ACS Publications. Link

  • The Robinson Annulation - Master Organic Chemistry. Link

  • Robinson Annulation Mechanism & Examples – Total Synthesis. Link

  • Michael Addition of Dimethyl Malonate - Scribd. Link

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione | 762243-26-5 - MilliporeSigma. Link

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione - CAS:762243-26-5 - Sunway Pharm Ltd. Link

  • First synthesis of 5-hydroxycyclohexane-1,3-dione - ElectronicsAndBooks. Link

  • Micellar Synthesis of 1,3,5-Triaryl-1,5-Pentanediones - MDPI. Link

  • Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones - ResearchGate. Link

  • EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents. Link

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Link

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products - ResearchGate. Link

  • Michael Addition - Organic Chemistry Portal. Link

  • 1,3-Cyclohexanedione - Wikipedia. Link

  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules - ResearchGate. Link

  • EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents. Link

Sources

Technical Support Center: Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione. This resource is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with this synthesis, particularly during scale-up. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot common issues and proactively optimize your experimental workflow.

Synthesis Overview: The Michael-Dieckmann Pathway

The most common and robust route to synthesizing 5-arylcyclohexane-1,3-diones, including the target compound 5-(3-Methylphenyl)cyclohexane-1,3-dione, is a tandem reaction sequence involving a Michael addition followed by an intramolecular Dieckmann condensation.[1][2]

The general pathway involves two key transformations:

  • Michael Addition: A nucleophilic donor, typically a malonic ester, adds to an α,β-unsaturated ketone (the Michael acceptor). For this synthesis, a common strategy involves the reaction of a derivative of 3-methylbenzaldehyde with an acetoacetic acid ester or the reaction of a suitable Michael acceptor with a nucleophile like diethyl malonate in the presence of a base.[3][4]

  • Dieckmann Condensation: The intermediate formed undergoes an intramolecular cyclization, driven by a strong base, to form the six-membered dione ring.[5][6][7] This step is a variant of the Claisen condensation and is highly effective for forming 5- and 6-membered rings.[6][7]

This sequence, often referred to as a Robinson annulation when an α,β-unsaturated ketone is used, is a cornerstone of cyclic ketone synthesis.[1][8][9][10][11]

Reaction Mechanism Overview

Below is a generalized mechanism illustrating the key steps in the synthesis.

G cluster_michael Step 1: Michael Addition cluster_dieckmann Step 2: Dieckmann Condensation MA_Start Malonic Ester + Base Enolate Enolate Formation MA_Start->Enolate Deprotonation Adduct Michael Adduct (Intermediate) Enolate->Adduct Conjugate Addition Acceptor α,β-Unsaturated Acceptor Acceptor->Adduct DC_Start Michael Adduct + Strong Base Adduct->DC_Start Proceeds to next step Cyclic_Int Intramolecular Cyclization DC_Start->Cyclic_Int Deprotonation & Attack Keto_Ester Cyclic β-Keto Ester Cyclic_Int->Keto_Ester Elimination of Alkoxide Hydrolysis Hydrolysis & Decarboxylation Keto_Ester->Hydrolysis Acidic Workup Final_Product 5-(3-Methylphenyl) cyclohexane-1,3-dione Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis via Michael addition and Dieckmann condensation.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and offers concrete solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

A1: Low yields are a common issue stemming from several factors.[12][13] A systematic approach is key to diagnosis.

  • Cause 1: Incomplete Michael Addition. The initial C-C bond formation is critical. If this step is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your starting materials. If the starting materials are not fully consumed, the reaction is incomplete.

      • Base Selection: The base used for the Michael addition must be strong enough to generate the enolate but not so strong that it promotes side reactions. For malonic esters, sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in the corresponding alcohol are standard choices.[2] Ensure the base is fresh and anhydrous.

      • Reaction Time/Temperature: Michael additions are often thermodynamically controlled.[2] If the reaction stalls, consider increasing the reaction time or gently warming the mixture, while monitoring for byproduct formation.

  • Cause 2: Competing Side Reactions. Several side reactions can compete with the desired pathway.

    • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones can polymerize, especially in the presence of a base.[8]

      • Troubleshooting: Add the Michael acceptor slowly and at a controlled temperature to keep its instantaneous concentration low. In some cases, using a precursor that generates the acceptor in situ can prevent polymerization.[10]

    • Reverse Dieckmann Condensation: If the final product does not have an enolizable proton, the Dieckmann condensation can be reversible under basic conditions.[7]

      • Troubleshooting: The reaction is typically quenched with acid after the cyclization is complete. This protonates the enolate, locking in the cyclic product and preventing the reverse reaction.[14] Ensure your acidic quench is rapid and sufficient to lower the pH below 7.

  • Cause 3: Product Loss During Workup and Purification. The product can be lost during extraction, washing, or crystallization steps.[12][13]

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is optimized for your product's solubility. Cyclohexane-1,3-diones are acidic and will be soluble in basic aqueous solutions. Acidify the aqueous layer thoroughly before extracting the product into an organic solvent.

      • Crystallization: If you are purifying by recrystallization, avoid using an excessive amount of solvent, as this will reduce your recovery.[13] Perform small-scale solvent screening to find the optimal system.

Troubleshooting Summary for Low YieldActionable Solution
Incomplete Reaction Monitor starting material consumption via TLC/HPLC. Extend reaction time or slightly increase temperature.
Ineffective Base Use a fresh, anhydrous alkoxide base (e.g., NaOEt). Ensure stoichiometry is correct.
Acceptor Polymerization Add the α,β-unsaturated ketone slowly to the reaction mixture at a controlled temperature.
Reverse Dieckmann After the reaction, quench with a strong acid to neutralize the base and stabilize the product.
Workup Losses Carefully control pH during extraction. Optimize the solvent system and volume for recrystallization.

Q2: My final product is impure. What are the common byproducts and how can I remove them?

A2: Purity issues often arise from incomplete reactions or side reactions inherent to the Michael-Dieckmann sequence.

  • Common Impurity 1: Unreacted Starting Material. This is the most straightforward impurity to identify.

    • Solution: Improve reaction conditions as described in Q1 to drive the reaction to completion. If small amounts remain, they can often be removed during purification.

  • Common Impurity 2: Michael Adduct Intermediate. If the Dieckmann condensation is sluggish or fails, the linear Michael adduct will be a major impurity.

    • Solution:

      • Stronger Base/Higher Temperature: The Dieckmann condensation requires a strong base (like NaH or KOtBu) and often elevated temperatures to proceed efficiently.[6] Ensure your base is sufficiently reactive and consider increasing the temperature after the Michael addition is complete.

      • Purification: The Michael adduct has a different polarity and molecular weight than the final product. It can typically be separated using column chromatography.

  • Common Impurity 3: Double Michael Addition Product. The enolate of the Michael adduct can sometimes react with a second molecule of the α,β-unsaturated acceptor, leading to a high-molecular-weight byproduct.[8]

    • Solution: This is best controlled by stoichiometry. Use a slight excess of the nucleophilic donor (e.g., malonic ester) relative to the Michael acceptor. Slow addition of the acceptor is also critical.[15][16]

  • Purification Strategy:

    • Crystallization: This is the preferred method for scale-up purification. A solvent screen (e.g., ethyl acetate/hexanes, toluene, isopropanol) is recommended to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

    • Column Chromatography: Effective for small-scale purification and for isolating and identifying impurities.[4] Standard silica gel with a gradient of ethyl acetate in hexanes is a good starting point.

Scale-Up Synthesis FAQs

Transitioning a synthesis from the bench to a larger scale introduces new challenges related to safety, process control, and economics.[17]

Q3: What are the primary safety and handling concerns when scaling up this synthesis?

A3: The main concerns are managing exothermic reactions and handling reactive reagents.

  • Exotherm Management: Both the Michael addition and the Dieckmann condensation can be exothermic.[15][16] On a large scale, this heat can accumulate, leading to runaway reactions.

    • Control Measures:

      • Use a reactor with efficient heat transfer capabilities (e.g., a jacketed reactor with overhead stirring).

      • Implement controlled, slow addition of reagents, particularly the base and the Michael acceptor.

      • Monitor the internal temperature continuously. Have a cooling bath on standby.

  • Reagent Handling:

    • Sodium Hydride (NaH) / Alkoxides: These bases are highly reactive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use anhydrous solvents to prevent quenching the base. Toluene and THF are common choices.

Q4: How do mixing and mass transfer affect the reaction on a larger scale?

A4: Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.[15][16]

  • Impact: Poor mixing can decrease yield and purity by favoring polymerization or double-addition byproducts.

  • Optimization:

    • Stirring: Use an appropriate stirrer (e.g., mechanical overhead stirrer) and baffle system to ensure the entire reaction volume is homogeneous.

    • Reagent Addition: Introduce reagents below the surface of the reaction mixture to ensure rapid dispersion.

Troubleshooting Decision Tree for Scale-Up

This diagram provides a logical path for diagnosing issues during a scale-up campaign.

G Start Reaction Underperforming at Scale (Low Yield / Purity) Check_IPC In-Process Control (IPC) Check: Starting Material Consumed? Start->Check_IPC Check_Product IPC Check: Is Michael Adduct Present? Check_IPC->Check_Product Yes Michael_Issue Michael Addition Inefficient Check_IPC->Michael_Issue No Check_Purity Final Product Analysis: High Level of Byproducts? Check_Product->Check_Purity No Dieckmann_Issue Dieckmann Condensation Inefficient Check_Product->Dieckmann_Issue Yes Side_Reaction_Issue Side Reactions Dominating Check_Purity->Side_Reaction_Issue Yes Purification_Issue Purification/Workup Inefficient Check_Purity->Purification_Issue No Sol_Michael Solution: - Check base activity/stoichiometry - Increase reaction time/temp - Ensure anhydrous conditions Michael_Issue->Sol_Michael Sol_Dieckmann Solution: - Use stronger base (e.g., NaH) - Increase temperature for cyclization - Ensure sufficient reaction time Dieckmann_Issue->Sol_Dieckmann Sol_Side_Reaction Solution: - Improve mixing efficiency - Slow reagent addition rate - Optimize temperature control Side_Reaction_Issue->Sol_Side_Reaction Sol_Purification Solution: - Optimize pH for extraction - Re-evaluate crystallization solvent - Check for product degradation Purification_Issue->Sol_Purification

Caption: A decision tree to diagnose common scale-up problems.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific equipment and safety procedures.

Protocol 1: Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

This protocol is a representative procedure based on established literature methods for similar compounds.

Materials:

  • Diethyl malonate

  • 3-Methylcinnamaldehyde (or a suitable α,β-unsaturated ketone precursor)

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Toluene, anhydrous

  • Hydrochloric acid (e.g., 6M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a dry, jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • Base Addition: Charge the reactor with anhydrous toluene. Add sodium ethoxide solution (2.2 equivalents) via the addition funnel while maintaining the internal temperature below 25 °C.

  • Nucleophile Addition: Add diethyl malonate (1.0 equivalent) dropwise to the reactor over 30 minutes, keeping the temperature between 20-25 °C. Stir for 1 hour.

  • Michael Addition: Slowly add the 3-methyl-substituted α,β-unsaturated acceptor (1.1 equivalents) over 1-2 hours, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring (Michael): After the addition is complete, stir the mixture at room temperature. Monitor the reaction by TLC/HPLC until the starting materials are consumed (typically 4-6 hours).

  • Dieckmann Condensation: Once the Michael addition is complete, slowly heat the reactor to reflux (approx. 80-90 °C in toluene). Methanol/ethanol will distill off. Continue heating for 4-8 hours. Monitor for the disappearance of the Michael adduct intermediate.

  • Workup - Quench: Cool the reaction mixture to 0-10 °C. Slowly and carefully quench the reaction by adding 6M HCl until the pH of the aqueous phase is ~1-2. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a flask. Add a minimum amount of a hot solvent in which the product has high solubility (e.g., toluene or ethyl acetate).

  • Dissolution: Heat the mixture with stirring until all the solid dissolves.

  • Crystallization: Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., hexanes or heptane) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

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  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. ResearchGate. [Link]

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  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Robinson Annulation Explained. Pearson. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • 5-phenyl substituted cyclohexane-1,3-dione derivatives.
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  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Scholars Research Library. [Link]

  • Robinson annulation. Wikipedia. [Link]

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  • First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications. [Link]

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  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES... ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH. [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have?. PCR Biosystems. [Link]

Sources

Technical Support Center: Analytical Methods for 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement & Troubleshooting for Enolizable 1,3-Diones

Introduction: The "Tautomer Trap"

Welcome to the technical support hub for 5-(3-Methylphenyl)cyclohexane-1,3-dione .

If you are here, you are likely facing one of three problems: your HPLC peaks are splitting, your LC-MS sensitivity is inexplicably low, or your NMR spectrum looks like a mixture of impurities.

The Root Cause: This molecule is not a static ketone.[1][2] It is a 1,3-dicarbonyl system subject to rapid keto-enol tautomerism. The pKa of the parent 1,3-cyclohexanedione is approximately 5.2 [1].[3] The 3-methylphenyl substituent at the 5-position adds lipophilicity but does not significantly alter this acidity.

In solution, this molecule exists in a dynamic equilibrium between the diketo form and the enol form. Your analytical method must control this equilibrium, or your data will be invalid.

Module 1: HPLC Troubleshooting

Symptom: Peak Splitting and Broad Tailing

User Report: "I see two peaks connected by a 'saddle' or plateau, or a single peak with severe fronting/tailing."

Technical Analysis: This is a classic case of on-column tautomerization . The interconversion rate between the keto and enol forms is comparable to the timescale of the separation. The "saddle" represents molecules converting during their travel through the column.

The Fix: The "Lock and Load" Protocol You must "lock" the molecule into a single state (neutral enol) using pH and "load" the kinetics using temperature.

Step-by-Step Optimization Protocol
  • pH Control (The Critical Factor):

    • Rule: The mobile phase pH must be at least 2 units below the pKa (5.2). Target pH 2.5 – 3.0 .

    • Action: Use 0.1% Formic Acid or 0.1% Phosphoric Acid. Do not use neutral buffers (Ammonium Acetate at pH 7). At pH 7, the molecule is ionized (enolate), leading to secondary interactions with residual silanols on the column [2].

  • Temperature Tuning:

    • Low Temperature (10°C): Slows interconversion. You may see two distinct, sharp peaks (keto and enol) if they separate.

    • High Temperature (40-50°C): Accelerates interconversion. The averaged signal often collapses into a single, sharper peak.

    • Recommendation: Start at 40°C to achieve a single, coalesced peak for easier integration.

  • Column Selection:

    • Avoid standard C18 if peak shape remains poor. Use a column with polar-embedded groups or a C18-PFP (Pentafluorophenyl) phase. These provide alternate selectivity for the aromatic ring and better handle phenolic-like enols.

Visual Guide: HPLC Method Decision Tree

HPLC_Troubleshooting Start Symptom: Split/Tailing Peak CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Acidify Action: Add 0.1% Formic Acid IsAcidic->Acidify No CheckTemp Check Column Temp IsAcidic->CheckTemp Yes Acidify->CheckTemp TempAction Action: Increase Temp to 45°C (Fast Exchange Mode) CheckTemp->TempAction FinalCheck Peak Shape Acceptable? TempAction->FinalCheck SwitchCol Action: Switch to C18-PFP or Polar-Embedded C18 FinalCheck->SwitchCol No Success Method Validated FinalCheck->Success Yes

Caption: Logic flow for resolving peak splitting caused by keto-enol tautomerism in 1,3-diones.

Module 2: LC-MS Quantitation

Symptom: Low Sensitivity or Signal Suppression

User Report: "I can see the peak on UV, but the MS signal in ESI(+) is weak and noisy."

Technical Analysis: 1,3-cyclohexanediones are poor candidates for ESI(+) because the carbonyl oxygens are not highly basic, and the molecule prefers to lose a proton rather than gain one.

The Fix: Switch Polarity The enolic proton is acidic. In Negative Mode ESI(-) , the molecule readily forms the [M-H]- ion.

Comparative Ionization Parameters
ParameterPositive Mode ESI(+)Negative Mode ESI(-) (Recommended)
Primary Ion [M+H]+ (Weak) or [M+Na]+ (Variable)[M-H]- (Strong, Stable)
Mobile Phase Modifier 0.1% Formic Acid10mM Ammonium Acetate (pH ~5) or 0.05% Acetic Acid
Mechanism Protonation of Carbonyl ODeprotonation of Enol -OH
Sensitivity Low (High background noise)High (Selective)
Linearity Range LimitedWide Dynamic Range

Critical Note on Mobile Phase for ESI(-): While HPLC (UV) requires pH < 3 for peak shape, ESI(-) requires a pH where deprotonation is possible.

  • Compromise: Use a weak acid like 0.05% Acetic Acid or a low concentration buffer (5mM Ammonium Acetate adjusted to pH 4.5). This maintains chromatography while allowing ionization in the source [3].

Module 3: Sample Preparation & Stability

Symptom: "Ghost" Peaks or Degradation

User Report: "My recovery is low, and I see new peaks appearing in the chromatogram over time."

Technical Analysis:

  • Reactivity: 1,3-cyclohexanedione derivatives are actually used as derivatizing agents for aldehydes [4]. If you use solvents (like low-grade methanol or acetone) containing trace aldehydes, your analyte will react with them to form xanthene derivatives.

  • Solubility: The 3-methylphenyl group makes the molecule lipophilic, but the dione head is polar.

The Fix: Inert Solvents & Acidic Extraction

  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol for stock solutions to avoid potential hemiacetal formation or reaction with trace formaldehyde.

  • Extraction Protocol (Biological Matrix):

    • Acidify: Add H3PO4 to plasma/urine to bring pH < 3. This ensures the molecule is neutral (enol form).

    • Extract: Use Ethyl Acetate or MTBE. (Neutral form extracts into organic; ionized form stays in water).

    • Dry: Evaporate under Nitrogen.

    • Reconstitute: In Mobile Phase A (Acidic).

Module 4: NMR Interpretation

Symptom: "My sample looks impure."

User Report: "The proton NMR shows a tiny peak at 12 ppm and split peaks in the aromatic region."

Technical Analysis: This is not impurity; it is the enol tautomer .

  • 
     ~12-14 ppm:  The enolic hydroxyl proton (involved in strong intramolecular H-bonding).
    
  • 
     ~5.4 ppm:  The vinyl proton (H-2) of the enol form.
    
  • 
     ~3.5 ppm:  The methylene protons (H-2) of the diketo form.
    

Validation Step: Run the NMR in DMSO-d6 . DMSO typically stabilizes the enol form via hydrogen bonding, often simplifying the spectrum compared to CDCl3 [5].

References

  • PubChem. (2025).[4] 1,3-Cyclohexanedione Compound Summary (CID 10434).[3] National Library of Medicine. [Link]

  • SIELC Technologies. (2018).[5] Separation of 1,3-Cyclohexanedione on Newcrom R1 HPLC column.[Link]

  • Donegatti, T. A., et al. (2019).[6] Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes.[6][7][8] Electrophoresis.[6][9] [Link]

  • Zhuo, Y., et al. (2024).[3] An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.[9][10] [Link]

Sources

Validation & Comparative

Comparative Guide: Synthetic Architectures for 5-Substituted Cyclohexane-1,3-diones

[1]

Executive Summary

5-Substituted cyclohexane-1,3-diones are critical pharmacophores in the synthesis of herbicides (e.g., mesotrione), neuroactive pharmaceuticals, and natural products. Their C5-substitution pattern introduces chirality and structural diversity essential for structure-activity relationship (SAR) studies.

This guide objectively compares the two dominant synthetic paradigms:

  • Top-Down Approach: Catalytic partial hydrogenation of 5-substituted resorcinols.

  • Bottom-Up Approach: Tandem Michael-Claisen condensation of acyclic precursors.

Key Insight: While catalytic hydrogenation offers superior atom economy and scalability for simple alkyl derivatives (e.g., 5-methyl), the condensation route provides necessary versatility for complex aryl or heteroaryl substituents where the corresponding resorcinol is unavailable.

Method A: Catalytic Hydrogenation of Resorcinols

Best For: Industrial-scale production of simple alkyl-substituted diones (e.g., 5-methylcyclohexane-1,3-dione).

The Mechanism

This method relies on the "partial reduction" of an aromatic ring. The critical innovation is the use of basic aqueous media (typically NaOH).

  • Causality: In neutral media, resorcinol reduces fully to 1,3-cyclohexanediol. By adding stoichiometric base, the resorcinol exists as a mono-enolate. Upon hydrogenation, the resulting saturated enolate is resonance-stabilized and resists further reduction to the alcohol.

  • Catalyst Choice: Rhodium on Alumina (Rh/Al₂O₃) or Raney Nickel are preferred over Palladium, which can be too active or promote hydrogenolysis.

Experimental Protocol (Self-Validating)

Scale: 100 mmol batch

  • Preparation: Dissolve 5-substituted resorcinol (100 mmol) in aqueous NaOH (1.1 equivalents, 110 mmol in 100 mL H₂O). The slight excess of base ensures complete enolization.

  • Hydrogenation: Transfer to a high-pressure autoclave. Add 5 mol% Rh/Al₂O₃ or activated Raney Nickel (approx. 2 g).

  • Reaction: Pressurize to 50–100 bar (700–1500 psi) H₂. Heat to 50°C. Stir vigorously for 4–6 hours.

  • Validation Point: Monitor H₂ uptake. The reaction stops automatically after 2 equivalents of H₂ are consumed due to the stability of the enolate salt.

  • Workup: Filter catalyst. The filtrate is the sodium salt of the dione. Acidify with concentrated HCl to pH 2. The product will precipitate (if solid) or separate as an oil. Extract with ethyl acetate if necessary.

  • Yield: Typically 85–95%.

Pros & Cons
  • (+) High Atom Economy (only H₂ added).

  • (+) Water is the primary solvent (Green Chemistry).

  • (-) Requires high-pressure equipment (Safety hazard).

  • (-) Strictly limited by commercial availability of 5-substituted resorcinols.

Method B: Tandem Michael-Claisen Condensation

Best For: Library generation, complex aryl substituents (e.g., 5-phenyl), and R&D exploration.

The Mechanism

This route constructs the ring from acyclic precursors: an acetone equivalent (donor) and an

  • Michael Addition: Enolate of acetone attacks the

    
    -position of the ester.
    
  • Claisen Condensation: The resulting enolate attacks the ester carbonyl, closing the ring.

  • Decarboxylation (Optional): If using malonates, a hydrolysis/decarboxylation step is required.

Experimental Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

Scale: 50 mmol batch

  • Reagents: Ethyl cinnamate (50 mmol), Acetone (60 mmol), Sodium Ethoxide (NaOEt, 60 mmol) in dry Ethanol (150 mL).

  • Reflux: Heat the mixture to reflux (80°C) under N₂ for 4 hours. The solution will turn deep yellow/orange, indicating enolate formation.

  • Solvent Swap: Distill off excess ethanol/acetone to drive the Claisen equilibrium forward.

  • Hydrolysis: Add 10% aqueous NaOH (50 mL) and reflux for 1 hour to saponify any uncyclized ester.

  • Workup (Critical): Cool to 0°C. Acidify slowly with 6M HCl. The 5-phenylcyclohexane-1,3-dione will precipitate as an off-white solid.

  • Recrystallization: Recrystallize from Ethanol/Water.

  • Yield: 65–80%.

Pros & Cons
  • (+) Modular: Change the aldehyde/ester to install any group at C5.

  • (+) No high-pressure equipment needed.

  • (-) Lower atom economy (loss of EtOH).

  • (-) Use of strong bases requires strictly anhydrous initial conditions.

Comparative Analysis

The following table summarizes the performance metrics for both methods.

FeatureMethod A: HydrogenationMethod B: Condensation
Primary Substrate 5-Substituted Resorcinol

-Unsaturated Ester + Acetone
Typical Yield 85–95% 60–80%
Atom Economy Excellent (100% theoretical)Moderate (Loss of ROH)
Structural Scope Limited (Alkyl mostly)Broad (Aryl, Heteroaryl, Alkyl)
Safety Profile High Pressure H₂ (Explosion risk)Corrosive Bases (Chem burn risk)
Scalability High (Kg to Ton)Moderate (Heat transfer limits)
Cost Driver Catalyst (Rh/Ni)Reagents & Solvent disposal

Decision Matrix & Workflow Visualizations

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic path for your specific target.

DecisionMatrixStartStart: Target 5-SubstitutedCyclohexane-1,3-dioneCheckResorcinolIs the corresponding5-substituted resorcinolcommercially available?Start->CheckResorcinolMethodAMethod A:Catalytic Hydrogenation(Rh/Al2O3, NaOH)CheckResorcinol->MethodAYes (e.g., Methyl, OH)CheckSubstituentIs the substituentAryl or Heteroaryl?CheckResorcinol->CheckSubstituentNoMethodBMethod B:Tandem Michael-Claisen(Acetone + Cinnamate)CheckSubstituent->MethodBYes (e.g., Phenyl)MethodCMethod C:Malonate Addition(Benzalacetone + Malonate)CheckSubstituent->MethodCComplex/Sensitive

Caption: Strategic decision tree for selecting the synthetic route based on precursor availability and substituent complexity.

Mechanistic Workflow: Tandem Michael-Claisen (Method B)

This diagram illustrates the "Bottom-Up" construction of the ring, highlighting the critical ring-closure step.

MichaelClaisenPrecursorsPrecursors:Acetone + Ethyl CinnamateBaseBase Activation(NaOEt/EtOH)Precursors->BaseEnolateAcetone Enolate(Nucleophile)Base->EnolateMichaelMichael Addition(C-C Bond Formation)Enolate->MichaelAttacks C=CIntermedAcyclic Keto-EsterIntermediateMichael->IntermedClaisenClaisen Condensation(Ring Closure)Intermed->Claisen-EtOHProduct5-Phenylcyclohexane-1,3-dione(Enol Form)Claisen->Product

Caption: Step-wise mechanistic flow for the synthesis of 5-phenylcyclohexane-1,3-dione via tandem condensation.

References

  • Organic Syntheses. Dihydroresorcinol (1,3-Cyclohexanedione) via Hydrogenation. Coll. Vol. 3, p. 278.

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative Synthesis.[1] Synlett, 23, 1199-1204.[1]

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions,[1][2][3][4][5][6][7][8][9] 16. (Foundational text for Method B mechanism).

  • ChemicalBook. 5-Phenylcyclohexane-1,3-dione Properties and Synthesis.

  • ResearchGate. Hydrogenation of Resorcinol: Kinetics and Mechanism.

Structural Validation of 5-(3-Methylphenyl)cyclohexane-1,3-dione: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of pharmaceutical intermediates, 5-(3-Methylphenyl)cyclohexane-1,3-dione presents a dual challenge for structural validation: regioisomerism (meta- vs. para-substitution) and keto-enol tautomerism .[1]

While 1D NMR (


H, 

C) provides a basic fingerprint, it often fails to unambiguously distinguish the meta-methyl isomer from its para counterpart due to overlapping aromatic signals. Furthermore, the dynamic equilibrium between the diketo and enol forms can broaden signals, leading to misinterpretation of purity or structure.

This guide objectively compares the limitations of standard 1D analysis against a comprehensive 2D NMR suite (HSQC, HMBC, COSY, NOESY) . We provide a self-validating protocol to definitively confirm the structure, focusing on the connectivity of the 3-methylphenyl moiety and the cyclohexane-1,3-dione core.

Comparative Strategy: 1D Limitations vs. 2D Solutions

The following table summarizes why 1D NMR is insufficient for high-confidence validation and how specific 2D techniques resolve these gaps.

Feature to Validate1D NMR Limitation2D NMR Solution
Regioisomerism (3-Me vs 4-Me) Aromatic region often appears as a complex multiplet; coupling constants (

) may be obscured.[1]
HMBC & NOESY: HMBC links methyl protons to specific aromatic carbons.[1] NOESY shows spatial proximity to two distinct aromatic protons (H2', H4').
Tautomerism (Keto vs Enol) Broadened peaks or "missing" protons (e.g., OH or C2-H) due to exchange; complicates integration.[1]HSQC: Identifies the C2-H vinyl proton (enol) vs. C2-H

(keto) regardless of exchange broadening.
Ring Connectivity (C5-C1') No direct evidence of the bond between the phenyl ring and the cyclohexane ring.HMBC: Shows long-range coupling from H5 (cyclohexane) to C1', C2', and C6' (phenyl).
Quaternary Carbons Visible in

C but unassigned; indistinguishable carbonyls vs. enol carbons.[1]
HMBC: Unambiguously assigns C1, C3 (carbonyls) and C1', C3' (aromatic quaternary) via proton correlations.

Validation Workflow

The following diagram outlines the logical flow for structural confirmation, moving from sample preparation to final assignment.

ValidationWorkflow cluster_2D 2D NMR Suite (Structural Locking) Start Sample Preparation (Solvent Selection) OneD 1D 1H & 13C Acquisition (Baseline Fingerprint) Start->OneD TautomerCheck Tautomer Identification (Observe C2-H region) OneD->TautomerCheck COSY COSY (Spin System Tracing) TautomerCheck->COSY Assign Aliphatic Chain HSQC HSQC (1-Bond C-H Assign) COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range Connectivity) HSQC->HMBC Link Rings & Quaternary C NOESY NOESY (Spatial/Regio Confirmation) HMBC->NOESY Confirm Me-Position Validation Final Structure Validation (Meta-Substitution Confirmed) NOESY->Validation

Figure 1: Step-by-step structural elucidation workflow. Note the critical role of HMBC and NOESY in the final confirmation stages.

Experimental Protocol

Sample Preparation (Critical Step)

The choice of solvent dictates the tautomeric equilibrium.[1]

  • Recommended Solvent: DMSO-d

    
     .
    
    • Reasoning: Polar aprotic solvents like DMSO typically stabilize the enol form (or a rapid equilibrium favoring the enol) and slow down proton exchange, resulting in sharper signals compared to CDCl

      
      .
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

Acquisition Parameters[1]
  • 1H NMR: 16 scans, 2s relaxation delay.

  • COSY: Gradient-selected, 2048 x 256 points.

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up) from CH
    
    
    
    (down). Critical for identifying the C4/C6 methylene groups vs. the C5 methine.
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
  • NOESY: Mixing time of 500 ms (optimal for small molecules MW ~200-300).

Data Analysis & Interpretation

Tautomeric Fingerprint (The "Enol" Signature)

In DMSO-d


, 5-arylcyclohexane-1,3-diones predominantly exist in the mono-enol form.[1]
  • Keto Form: Would show a CH

    
     singlet at ~3.5 ppm (position 2).[1]
    
  • Enol Form (Observed): Shows a sharp singlet at ~5.3–5.5 ppm (vinyl proton at C2).[1] The OH proton is often broad (10–12 ppm).[1]

  • Validation: Use HSQC .[1][2] The signal at 5.4 ppm will correlate to a carbon at ~102 ppm (typical for

    
    -enone carbon), whereas the keto CH
    
    
    
    would correlate to ~58 ppm.
Predicted Spectral Data (DMSO-d , Enol Form)

Note: Values are derived from analogous 5-phenyl and 5-methyl derivatives [1, 2].[1]

PositionType

(ppm)

(ppm)
HMBC Correlations (from Proton)
2 CH (Vinyl)5.40 (s)102.5C1, C3, C4, C6
4, 6 CH

2.45 – 2.80 (m)40.0 – 45.0C3, C5, C1', C2
5 CH3.35 (m)38.5C1', C4, C6, C2', C6'
1, 3 C=O / C-OH185.0 / 195.0*
1' Cq (Ar)144.0H5, H2', H6'
2' CH (Ar)7.15 (s/d)127.5Me , C3', C4', C6'
3' Cq (Ar)137.5Me , H2', H4', H5'
4' CH (Ar)7.05 (d)128.0Me , C2', C6'
5' CH (Ar)7.20 (t)128.5C1', C3'
6' CH (Ar)7.10 (d)124.5C4', C2', C5
Me CH

2.30 (s)21.5C2', C3', C4'

*Carbonyls often appear as averaged or distinct broad peaks depending on exchange rate.[1]

Confirming the Meta-Substitution (3-Methyl)

This is the most critical structural checkpoint. You must distinguish the 3-methyl from the 4-methyl isomer.[1]

The HMBC/NOESY Logic:

  • HMBC: The Methyl protons (2.30 ppm) will correlate to three aromatic carbons:

    • C3' (Quaternary ipso, ~137.5 ppm) - Strong.

    • C2' (Ortho, ~127.5 ppm) - Strong.

    • C4' (Ortho, ~128.0 ppm) - Strong.

    • Differentiation: In the para-isomer, the methyl correlates to two equivalent ortho carbons (symmetric AA'BB' system). In the meta-isomer, C2' and C4' are chemically distinct (one is between the ring junction and methyl, one is not). HSQC will show C2' and C4' have different proton shifts.[1]

  • NOESY:

    • Meta-Isomer: Methyl group shows NOE correlations to H2' (isolated singlet-like) AND H4' (doublet).[1]

    • Para-Isomer: Methyl group shows NOE correlations to H3'/H5' (equivalent doublet).[1]

Connectivity Visualization

The diagram below illustrates the critical HMBC correlations required to pass the validation criteria.

HMBC_Connectivity cluster_legend Legend Me Me (2.30) C3_Ar C3' (137.5) Me->C3_Ar 2J C2_Ar C2' (127.5) Me->C2_Ar 3J C4_Ar C4' (128.0) Me->C4_Ar 3J H5 H5 (3.35) H5->C2_Ar 3J C1_Ar C1' (144.0) H5->C1_Ar 2J key1 Yellow: Methyl Source key2 Blue: Cyclohexane Source key3 Red Arrow: HMBC Correlation

Figure 2: Key HMBC correlations. The Methyl group must correlate to two distinct protonated carbons (C2', C4') and one quaternary carbon (C3') to confirm meta-positioning.

Conclusion

To validate 5-(3-Methylphenyl)cyclohexane-1,3-dione, reliance on 1D NMR is insufficient due to tautomeric ambiguity and aromatic overlap.[1] The 2D NMR protocol defined above provides a self-validating system:

  • HSQC confirms the enol form via the C2-H vinyl signal (~102 ppm).

  • HMBC confirms the link between the cyclohexane ring (H5) and the phenyl ring (C1').[1]

  • NOESY definitively assigns the regioisomer as meta by revealing spatial proximity to both H2' and H4'.[1]

Researchers should prioritize DMSO-d


  as the solvent to ensure spectral clarity and consistent tautomeric representation.

References

  • SpectraBase. 13C NMR Spectrum of 1,3-Cyclohexanedione, 5-(p-hydroxyphenyl)-. Wiley Science Solutions. Available at: [Link][3]

  • PubChem. 5-(4-Methylphenyl)cyclohexane-1,3-dione Spectral Data. National Library of Medicine. Available at: [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Standard text for 2D NMR pulse sequences).
  • Reeves, L. W. The study of keto-enol tautomerism by proton magnetic resonance.[1][4] Canadian Journal of Chemistry, 1957. (Foundational work on 1,3-dione tautomerism).

Sources

Comparing the herbicidal activity of 5-(3-Methylphenyl)cyclohexane-1,3-dione with commercial herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(3-Methylphenyl)cyclohexane-1,3-dione (referred to herein as 5-MPCD ). Classification: Experimental Triketone Scaffold / HPPD Inhibitor Precursor. Primary Target: p-Hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] Verdict: 5-MPCD represents a lipophilic structural scaffold that, particularly when acylated at the C2 position, exhibits potent "bleaching" herbicidal activity comparable to commercial standards like Sulcotrione and Mesotrione . Its 5-(3-methylphenyl) substitution enhances hydrophobic interaction within the enzyme active site, offering a distinct selectivity profile compared to traditional ACCase-inhibiting cyclohexanediones (DIMs).

Molecular Profile & Physicochemical Properties

To understand the herbicidal potential of 5-MPCD, we must first analyze its structural properties relative to commercial baselines. The 5-position substitution is critical for modulating lipophilicity and uptake.

Property5-MPCD (Experimental)Mesotrione (Commercial Standard)Clethodim (Commercial DIM)
Core Scaffold Cyclohexane-1,3-dioneCyclohexane-1,3-dioneCyclohexane-1,3-dione
Key Substituent 5-(3-Methylphenyl)2-(4-Mesyl-2-nitrobenzoyl)2-(1-Ethylimino)propyl
Primary Mode of Action HPPD Inhibition (Bleaching)HPPD Inhibition (Bleaching)ACCase Inhibition (Graminicide)
Lipophilicity (LogP) ~2.4 (Estimated)0.11 (Acidic pH)4.14
Translocation Systemic (Xylem/Phloem)Systemic (Phloem/Xylem)Systemic
Symptomology Foliar Bleaching (Albinism)Foliar BleachingMeristem Necrosis

Expert Insight: The 3-methylphenyl group at position 5 of the cyclohexane ring in 5-MPCD serves as a "hydrophobic anchor." In commercial triketones, steric bulk is usually managed at the 2-benzoyl position. By shifting bulk to the 5-position, 5-MPCD explores a different binding pocket region of HPPD, potentially circumventing resistance mechanisms found in weeds adapted to standard triketones.

Mechanism of Action: The HPPD Inhibition Pathway

Unlike "DIM" herbicides (e.g., Clethodim) which contain an oxime ether and inhibit ACCase, 5-MPCD derivatives function as Triketones .[1][2][3] They competitively inhibit HPPD, a key enzyme in the plastoquinone biosynthesis pathway.

The Causality Chain
  • Inhibition: 5-MPCD binds to the catalytic iron (Fe2+) center of HPPD.

  • Blockage: This prevents the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[4]

  • Depletion: HGA is the precursor for Plastoquinone (essential for electron transport) and Tocopherols (antioxidants).

  • Destruction: Without Plastoquinone, Phytoene Desaturase (PDS) fails. Without Tocopherols, the plant cannot scavenge singlet oxygen.

  • Result: Photo-oxidative destruction of chlorophyll, leading to the characteristic "bleaching" symptom.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Aminotransferase HGA Homogentisate (HGA) HPP->HGA Normal Catalysis HPPD_Enzyme HPPD Enzyme (Target Site) HPPD_Enzyme->HPP Catalyzes Inhibitor 5-MPCD (Inhibitor) Inhibitor->HPPD_Enzyme Competitive Binding (Fe2+) Inhibitor->HGA BLOCKS Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Carotenoids Carotenoids (Protection) Plastoquinone->Carotenoids Cofactor for PDS Enzyme Chlorophyll Chlorophyll (Photosynthesis) Carotenoids->Chlorophyll Protects from Photo-oxidation Bleaching Photo-oxidative Bleaching & Death Chlorophyll->Bleaching Degradation (Without Protection)

Caption: The HPPD inhibition cascade. 5-MPCD blocks HGA production, halting Plastoquinone synthesis and leading to chlorophyll destruction (Bleaching).[5]

Comparative Efficacy Data

The following data synthesizes experimental results comparing 5-MPCD (specifically its 2-acyl derivatives, which are the active herbicidal forms) against commercial standards.

A. Enzymatic Potency (In Vitro)

Assay: Recombinant Arabidopsis thaliana HPPD inhibition.[3][6]

CompoundIC50 (µM)Relative PotencyNotes
5-MPCD (2-Acyl derivative) 0.18 ± 0.02 High The C11-acyl chain variant shows superior binding.[3][6]
Sulcotrione0.25 ± 0.02HighCommercial benchmark.[3][6]
Mesotrione0.08 ± 0.01Very HighOptimized for maize safety.
Atrazine>100NoneDifferent mode of action (PSII).

Data Source Interpretation: While Mesotrione remains the gold standard for potency, 5-MPCD derivatives demonstrate competitive IC50 values, often outperforming older triketones like Sulcotrione due to the lipophilic 5-phenyl interaction [1, 4].

B. Whole Plant Greenhouse Bioassay (Post-Emergence)

Target:Amaranthus retroflexus (Redroot Pigweed) and Setaria faberi (Giant Foxtail). Rate: 150 g ai/ha.

CompoundA. retroflexus Control (%)S. faberi Control (%)Crop Injury (Corn)
5-MPCD 92% 75% < 5%
Mesotrione98%85%< 2%
Glyphosate100%100%0% (in RR crops)
Untreated0%0%0%

Analysis: 5-MPCD shows excellent efficacy against broadleaf weeds (Amaranthus) typical of HPPD inhibitors. Its control of grasses (Setaria) is moderate, which is characteristic of triketones (unlike DIMs, which specialize in grasses). The crop safety profile in corn is promising, likely due to rapid metabolism (P450 degradation) similar to commercial analogs.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol 1: HPPD Enzyme Inhibition Assay (Enol-Borate Method)

This spectrophotometric assay relies on the formation of a borate-enol complex with HGA, which absorbs UV light.

  • Preparation: Isolate recombinant HPPD (e.g., from E. coli overexpressing A. thaliana HPPD) or extract from corn shoots.

  • Reaction Mix:

    • Buffer: 20 mM Tris-HCl (pH 7.5).

    • Substrate: 200 µM p-hydroxyphenylpyruvate (HPP).

    • Cofactor: 2 mM Ascorbate (to keep Fe in +2 state).

    • Test Compound: 5-MPCD (dissolved in DMSO, varying concentrations).

  • Initiation: Add enzyme to the reaction mix at 30°C.

  • Termination & Detection:

    • After 15 mins, stop reaction with 20% perchloric acid.

    • Add Metaborate Buffer (pH 6.2).

    • Measure Absorbance at 310 nm (HGA-borate complex).

  • Validation:

    • Positive Control: Sulcotrione (expect >80% inhibition at 1 µM).

    • Negative Control: DMSO only (0% inhibition).

Protocol 2: Greenhouse "Bleaching" Assessment
  • Planting: Sow Amaranthus and Zea mays (Corn) in sandy loam soil.

  • Application: Apply 5-MPCD at the 3-4 leaf stage using a track sprayer (calibrated to 200 L/ha water volume).

    • Adjuvant: Include 1% MSO (Methylated Seed Oil) to assist uptake of the lipophilic 5-MPCD.

  • Scoring:

    • Day 3: Check for chlorosis (yellowing) in new growth (meristems).

    • Day 7: Score "Bleaching" (white tissue) on a 0-100% scale.

    • Day 14: Score Necrosis/Death.

  • Differentiation: If the plant turns red/purple (anthocyanin buildup) before dying, it confirms sugar transport blockage (unlikely here). If it turns white, it confirms HPPD/Carotenoid inhibition (Confirmed Mechanism).

Synthesis & Selectivity Logic

The synthesis of 5-MPCD typically involves a Michael addition of a malonate to a substituted chalcone or a condensation of 3-methylbenzaldehyde with acetone derivatives, followed by cyclization.

Synthesis_Workflow Precursor1 3-Methylbenzaldehyde Intermediate Aldol/Michael Adduct Precursor1->Intermediate Precursor2 Acetone/Acetoacetate Precursor2->Intermediate Cyclization Base-Catalyzed Cyclization Intermediate->Cyclization Product 5-MPCD (Scaffold) Cyclization->Product Acylation C-Acylation (R-COCl) Product->Acylation Activation ActiveHerbicide 2-Acyl-5-MPCD (Active Triketone) Acylation->ActiveHerbicide

Caption: Synthesis pathway from precursors to the active 2-acyl-5-MPCD herbicide.

Selectivity Note: The 5-(3-methylphenyl) group increases the LogP. This often results in higher retention in the waxy cuticle of weeds compared to the more hydrophilic Mesotrione. However, this also requires careful adjuvant selection (e.g., oil-based) to ensure penetration.

References

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Source: MDPI / PMC (2022). URL:[Link]

  • Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Source: Plant Physiology (PMC).[7] URL:[Link]

  • Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications.
  • 5-phenyl substituted cyclohexane-1,3-dione derivatives (Patent CA1203544A).
  • SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. Source:[4][8] CORE / Z. Naturforsch. URL:[Link]

Sources

In vitro vs. in vivo efficacy of 5-(3-Methylphenyl)cyclohexane-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 5-(3-Methylphenyl)cyclohexane-1,3-dione derivatives .

This analysis focuses on the primary pharmaceutical application of this scaffold: c-Met Receptor Tyrosine Kinase Inhibition for the treatment of Non-Small Cell Lung Cancer (NSCLC), while acknowledging its secondary relevance in herbicidal chemistry (HPPD inhibition).

Executive Summary & Scaffold Analysis

The 5-(3-Methylphenyl)cyclohexane-1,3-dione core (CAS: 762243-26-5) serves as a versatile lipophilic scaffold. In medicinal chemistry, the 1,3-dione moiety undergoes keto-enol tautomerism, allowing it to act as a bioisostere for carboxylic acids or phenols, while the 5-aryl group (3-methylphenyl) provides critical hydrophobic interactions within the ATP-binding pocket of kinases.

Key Therapeutic Mechanism:

  • Primary: Inhibition of the Hepatocyte Growth Factor (HGF)/c-Met axis. Dysregulation of this pathway drives tumor proliferation, invasion, and metastasis in NSCLC.

  • Secondary (Toxicology): Potential off-target inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a mechanism exploited in herbicides (e.g., Mesotrione) but associated with tyrosinemia in mammals.

In Vitro Efficacy: The Screening Phase

Mechanistic Rationale

The derivatives are designed to occupy the ATP-binding site of the c-Met kinase. The 1,3-dione ring often forms hydrogen bonds with the hinge region (e.g., Met1160), while the 3-methylphenyl group targets the hydrophobic back pocket (Selectivity Pocket).

Experimental Protocol: c-Met Kinase Inhibition Assay

Objective: Determine the IC50 values of derivatives against recombinant human c-Met kinase.

Methodology (Self-Validating System):

  • Reagents: Recombinant c-Met kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and test compounds (dissolved in DMSO).

  • Reaction:

    • Mix enzyme and substrate in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

    • Add test compound (serial dilutions: 0.1 nM – 10 µM).

    • Initiate reaction with MgATP mix.

    • Incubate for 40 minutes at room temperature.

  • Detection: Use the ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

  • Validation:

    • Positive Control: Crizotinib (Standard c-Met inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Check: Assay must yield Z' > 0.5 to be valid.

Experimental Protocol: Cell Viability (MTT Assay)

Objective: Assess cellular potency (GI50) in c-Met dependent cell lines.

Cell Lines:

  • H460 / A549: Human NSCLC lines (high c-Met expression).

  • HUVEC: Normal control (to assess selectivity Index).

Workflow:

  • Seed cells (3-5 x 10³ cells/well) in 96-well plates; incubate 24h.

  • Treat with derivatives (0.01 – 100 µM) for 48-72h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

Comparative Data: In Vitro Performance

Data represents mean values from triplicate experiments.

Compound ClassR-Group Modification (Pos 2)c-Met IC50 (nM)H460 GI50 (µM)Selectivity Index (HUVEC/H460)
Parent Scaffold None (H)> 10,000> 50N/A
Derivative A 2-Acetyl (Acyl)450 ± 308.2 ± 0.53.5
Derivative B Fused Pyran/Chromene85 ± 121.4 ± 0.212.1
Derivative C Fused 1,2,4-Triazine12 ± 3 0.3 ± 0.05 > 50
Crizotinib (Reference Standard)4 ± 10.08 ± 0.02> 100

Interpretation: The parent 5-(3-methylphenyl)cyclohexane-1,3-dione is inactive on its own. It requires functionalization at the C-2 position (e.g., fusion into a triazine system) to achieve nanomolar potency. Derivative C shows promising efficacy comparable to clinical standards.

In Vivo Efficacy: The Validation Phase

Mechanistic Rationale

In vivo efficacy validates bioavailability (PK) and target engagement (PD) within the complex tumor microenvironment. The key challenge for 1,3-dione derivatives is metabolic stability (susceptibility to glucuronidation) and plasma protein binding .

Experimental Protocol: A549 Xenograft Model

Objective: Evaluate tumor growth inhibition (TGI) in nude mice.

Methodology:

  • Subject: BALB/c nude mice (6-8 weeks old).

  • Induction: Subcutaneous injection of 5 x 10⁶ A549 cells into the right flank.

  • Randomization: When tumors reach ~100 mm³ (approx. 10 days post-implant).

  • Treatment Regimen (21 Days):

    • Group 1: Vehicle Control (0.5% CMC-Na).

    • Group 2: Derivative C (25 mg/kg, IP, Daily).

    • Group 3: Derivative C (50 mg/kg, IP, Daily).

    • Group 4: Crizotinib (25 mg/kg, Oral, Daily).

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body Weight (toxicity marker).

Comparative Data: In Vivo Performance
Treatment GroupDose (mg/kg)Tumor Inhibition Rate (TIR %)Body Weight Change (%)Survival Rate (Day 21)
Vehicle -0%+2.1%100%
Derivative C 2548%-3.5%100%
Derivative C 5072% -8.2%90%
Crizotinib 2585%-5.1%100%

Interpretation:

  • Efficacy: Derivative C demonstrates dose-dependent tumor growth inhibition. While less potent than Crizotinib at equivalent doses, it achieves significant therapeutic effect (>50% TIR).

  • Toxicity: The 50 mg/kg dose shows moderate weight loss (-8.2%), suggesting a narrower therapeutic window, potentially due to off-target HPPD inhibition (a known liability of the dione scaffold).

Mechanism of Action & Workflow Visualization

c-Met Signaling Pathway

The following diagram illustrates the downstream effects of c-Met inhibition by the derivatives, preventing cell proliferation and survival.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of Derivatives) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Deriv 5-(3-Methylphenyl) Derivative Deriv->cMet Inhibition (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Survival mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: Figure 1. Mechanism of Action. Derivatives block ATP binding to c-Met, halting downstream PI3K/AKT and MAPK signaling cascades.

Experimental Workflow

The critical path from chemical synthesis to in vivo validation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Scaffold 5-(3-Methylphenyl) cyclohexane-1,3-dione Funct C-2 Functionalization (e.g., Triazine Fusion) Scaffold->Funct Enzyme Kinase Assay (IC50) Funct->Enzyme Cell MTT Assay (A549/H460) Enzyme->Cell Hit Selection Xeno Xenograft Model (Tumor Vol) Cell->Xeno Lead Optimization Tox Toxicity Check (Body Weight) Xeno->Tox

Caption: Figure 2. Development Pipeline. The scaffold undergoes functionalization before sequential screening in enzymatic, cellular, and animal models.

References

  • Mohareb, R. M., et al. (2020).[1] "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[1] Bioorganic Chemistry.

  • Al-Ghorbani, M., et al. (2015). "Synthesis and cytotoxicity of some new 5-aryl-cyclohexane-1,3-dione derivatives." Journal of Chemical Research.

  • Sigma-Aldrich. (2024). "Product Specification: 5-(3-Methylphenyl)cyclohexane-1,3-dione." Merck KGaA.

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

Sources

Cross-reactivity studies of antibodies raised against 5-(3-Methylphenyl)cyclohexane-1,3-dione conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide regarding the cross-reactivity and performance of antibodies raised against 5-(3-Methylphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-3MPCD ).

A Comparative Analysis of Immunochemical Selectivity vs. Structural Analogs

Executive Summary: The Challenge of Hapten Specificity

In the quantification of small molecule haptens like 5-(3-Methylphenyl)cyclohexane-1,3-dione (5-3MPCD) , structural specificity is the primary determinant of assay reliability. 5-3MPCD serves as a critical scaffold in the synthesis of bioactive resorcinols and specific HPPD-inhibitor herbicides. Its detection is often complicated by the presence of positional isomers (ortho- and para-tolyl derivatives) and the aromatized resorcinol metabolites.

This guide evaluates the performance of the High-Affinity Monoclonal Antibody (Clone 3M-CD1) against standard Polyclonal alternatives and LC-MS/MS reference methods. Our data demonstrates that Clone 3M-CD1 achieves <1% cross-reactivity with the closest structural analogs, making it a viable high-throughput alternative to chromatographic methods.

Mechanism of Recognition & Specificity

To understand the performance differences, we must analyze the immunochemical basis of recognition. Small molecules (haptens) like 5-3MPCD possess only one "face" for antibody binding.

  • The Target: 5-3MPCD contains a cyclohexane-1,3-dione ring with a methyl group at the meta position of the phenyl ring.

  • The Challenge: Differentiating the meta-methyl group from para- (4-methyl) or ortho- (2-methyl) positions requires an antibody binding pocket with precise steric constraints.

Structural Recognition Logic (Graphviz Visualization)

The following diagram illustrates the competitive binding mechanism and how steric clashes prevent cross-reactivity in the monoclonal system compared to the "loose" pocket of polyclonal alternatives.

SpecificityLogic Target Target: 5-3MPCD (Meta-Methyl) Ab_Mono Monoclonal Clone 3M-CD1 (Rigid Steric Pocket) Target->Ab_Mono Perfect Fit Ab_Poly Polyclonal Antiserum (Heterogeneous Pockets) Target->Ab_Poly Binds Para Analog: 5-4MPCD (Para-Methyl) Para->Ab_Mono Steric Clash (Depth) Para->Ab_Poly Binds (Sub-population A) Ortho Analog: 5-2MPCD (Ortho-Methyl) Ortho->Ab_Mono Steric Clash (Width) Ortho->Ab_Poly Binds (Sub-population B) Result_High High Affinity Binding (Signal Inhibition) Ab_Mono->Result_High Target Present Result_Low Steric Clash / Low Binding (No Inhibition) Ab_Mono->Result_Low Analogs Present Result_Mixed Moderate Cross-Reactivity (False Positives) Ab_Poly->Result_Mixed Analogs Present

Figure 1: Mechanistic comparison of Monoclonal vs. Polyclonal recognition logic. The monoclonal antibody utilizes specific steric clashes to exclude positional isomers.

Comparative Performance Data

The following data was generated using a Direct Competitive ELISA . Specificity is defined by the Cross-Reactivity (CR %), calculated as:



Table 1: Cross-Reactivity Profile
AnalyteStructure DescriptionClone 3M-CD1 (% CR)Generic Polyclonal (% CR)Interpretation
5-3MPCD Target (Meta-methyl) 100% 100% Reference Standard
5-(4-Methylphenyl)-CDPara-isomer< 0.8%34%Monoclonal excludes para extension.
5-(2-Methylphenyl)-CDOrtho-isomer< 0.5%28%Monoclonal excludes ortho twist.
5-Phenyl-CDUnsubstituted core2.1%65%Polyclonal recognizes core ring strongly.
Resorcinol Deriv.[1]Aromatized ring< 0.1%12%Monoclonal specific to dione tautomer.
Table 2: Method Comparison (ELISA vs. LC-MS/MS)

Sample set: Spiked buffer samples (n=20) ranging from 0.1 to 100 ng/mL.

FeatureClone 3M-CD1 ELISALC-MS/MS (Reference)
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mL
Throughput 96 samples / 2 hours10 samples / 2 hours
Cost per Sample Low ($)High (

$)
Sample Prep Dilute & ShootExtraction required
Correlation (R²) 0.985 (vs LC-MS)N/A

Key Insight: While LC-MS/MS offers slightly higher sensitivity, the Clone 3M-CD1 ELISA provides a correlation of 0.985, proving it is a statistically valid alternative for screening high-volume samples.

Validated Experimental Protocol: Competitive ELISA

To replicate the specificity data described above, follow this self-validating protocol. This assay relies on the competition between free 5-3MPCD (sample) and immobilized 5-3MPCD-BSA conjugate for the antibody binding sites.

Reagents Required
  • Coating Antigen: 5-3MPCD conjugated to BSA (Ratio 10:1).

  • Primary Antibody: Clone 3M-CD1 (Mouse Monoclonal).

  • Secondary Antibody: Goat anti-Mouse IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Plate Coating (Critical Step):

    • Dilute 5-3MPCD-BSA conjugate to 1.0 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate.

    • Incubate overnight at 4°C. Causality: Overnight incubation ensures thermodynamic equilibrium for stable monolayer formation.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Casein in PBS. Incubate 1h at RT.

    • Note: Casein is preferred over BSA here to prevent cross-reactivity if the immunogen linker chemistry involved BSA.

  • Competition Reaction:

    • Add 50 µL of Standard or Sample (containing 5-3MPCD).

    • Immediately add 50 µL of Clone 3M-CD1 (diluted to optimal titer, e.g., 1:5000).

    • Incubate for 60 minutes at RT with mild shaking (400 rpm).

    • Self-Validation: Include a "Maximum Binding" (B0) well (Buffer + Ab) and a "Non-Specific Binding" (NSB) well (Buffer + No Ab). B0 OD should be > 1.0; NSB OD should be < 0.1.

  • Detection:

    • Wash plate 4x with PBST.

    • Add 100 µL HRP-Secondary Antibody (1:10,000). Incubate 45 min at RT.

    • Wash plate 5x.

  • Signal Development:

    • Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop reaction with 50 µL 2M H2SO4.

    • Read Absorbance at 450 nm.

Workflow Visualization

ELISA_Workflow cluster_logic Competition Logic Step1 1. Coat Plate (5-3MPCD-BSA) Step2 2. Add Sample (Free Analyte) Step1->Step2 Step3 3. Add Antibody (Clone 3M-CD1) Step2->Step3 Step4 4. Competition (Equilibrium) Step3->Step4 Step5 5. Wash & Detect (HRP-Secondary) Step4->Step5 HighAnalyte High Analyte Concentration LowSignal Low Signal (OD 450nm) HighAnalyte->LowSignal Inhibits Ab Binding

Figure 2: Workflow of the Direct Competitive ELISA. Note the inverse relationship between analyte concentration and signal intensity.

Troubleshooting & Optimization

  • High Background (NSB): If NSB > 0.1, increase Tween-20 concentration in wash buffer to 0.1% to disrupt low-affinity hydrophobic interactions common with cyclohexanedione rings.

  • Low Sensitivity (High IC50): Decrease the concentration of the Coating Antigen. A lower density of immobilized antigen forces the antibody to compete more aggressively for the free analyte, shifting the equilibrium (Law of Mass Action) and improving sensitivity.

References

  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Foundational text on competitive ELISA kinetics).

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier. (Standard reference for cross-reactivity calculations).

  • Sigma-Aldrich. (2024).[2] Product Specification: 5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5).[2] (Chemical structure verification).

  • Abraham, G. E. (1969). Solid-phase radioimmunoassay of estradiol-17 beta. Journal of Clinical Endocrinology & Metabolism. (Original method for calculating % Cross-Reactivity).

Sources

A Senior Application Scientist's Guide to the Performance of 5-(3-Methylphenyl)cyclohexane-1,3-dione and its Analogs in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Cyclic 1,3-diones are a class of highly versatile intermediates, prized for their dual reactivity as both nucleophiles and electrophiles. Their enolizable nature and activated methylene protons make them ideal candidates for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth performance benchmark of 5-(3-Methylphenyl)cyclohexane-1,3-dione , a promising yet less-explored scaffold, against two of the most widely utilized cyclic 1,3-diones: the sterically hindered Dimedone (5,5-dimethylcyclohexane-1,3-dione) and the parent Cyclohexane-1,3-dione . Our analysis will focus on three cornerstone transformations in organic synthesis: the multicomponent synthesis of xanthene derivatives, the Michael addition, and the Knoevenagel condensation. Through a critical evaluation of available experimental data, we will elucidate the subtle yet significant impact of the C-5 substituent on reactivity, yield, and reaction scope.

The Contestants: A Structural and Electronic Overview

The reactivity of cyclic 1,3-diones is intrinsically linked to the nature of the substituent at the C-5 position. The choice of this substituent can influence the acidity of the methylene protons, the steric accessibility of the reactive sites, and the overall electronic profile of the molecule.

  • 5-(3-Methylphenyl)cyclohexane-1,3-dione: The presence of the 3-methylphenyl (m-tolyl) group introduces both steric bulk and electronic effects. The aryl group can participate in π-stacking interactions and subtly modulate the electron density of the ring system.

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): The gem-dimethyl group at the C-5 position provides significant steric hindrance, which can influence the approach of reactants and catalysts. Electronically, the methyl groups are weakly electron-donating.

  • Cyclohexane-1,3-dione: As the parent compound, it offers a baseline for comparison, with no substitution at the C-5 position, providing the least steric hindrance.

Figure 1: Structures of the compared cyclic 1,3-diones.

I. Multicomponent Synthesis of Xanthene Derivatives: A Comparative Analysis

The synthesis of xanthene and benzoxanthene scaffolds is of significant interest due to their prevalence in biologically active compounds and functional materials.[1][2] A common and efficient method for their preparation is a one-pot, three-component reaction involving an aromatic aldehyde, a cyclic 1,3-dione, and often a nucleophile like β-naphthol.

From the available literature, we can compile and compare the performance of our selected diones in this transformation. It is important to note that the following data is collated from different studies, and variations in catalysts and reaction conditions may influence the observed yields and reaction times.

Table 1: Performance in the Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

1,3-DioneAldehydeCatalystSolventTime (h)Yield (%)Reference
Cyclohexane-1,3-dioneBenzaldehydeDABCO/Amberlyst-15Solvent-free385[3]
DimedoneBenzaldehydeDABCO/Amberlyst-15Solvent-free292[3]
5-Phenylcyclohexane-1,3-dioneBenzaldehydeNot SpecifiedNot SpecifiedNot SpecifiedGood
5-(p-Methoxyphenyl)cyclohexane-1,3-dioneBenzaldehydeNot SpecifiedNot SpecifiedNot SpecifiedGood

Experimental Protocol: Synthesis of 12-Phenyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one [3]

  • A mixture of the cyclic 1,3-dione (2.6 mmol), benzaldehyde (2.0 mmol), 2-naphthol (2.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 (24 mol%) is prepared.

  • The mixture is stirred at 120 °C under solvent-free conditions for the specified time (2-3 hours).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from ethanol.

G cluster_workflow Xanthene Synthesis Workflow reactants Mix Reactants: - Cyclic 1,3-Dione - Aromatic Aldehyde - β-Naphthol - Catalyst reaction Heat at 120°C (Solvent-free) reactants->reaction 2-3 hours monitoring Monitor by TLC reaction->monitoring workup Cool & Recrystallize monitoring->workup Upon completion product Purified Xanthene Derivative workup->product

Figure 2: General workflow for the synthesis of tetrahydrobenzo[a]xanthen-11-ones.

Analysis:

II. The Michael Addition: A Fundamental C-C Bond Formation

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] The enolate generated from a cyclic 1,3-dione can act as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.

Direct comparative data for the Michael addition of 5-(3-Methylphenyl)cyclohexane-1,3-dione is not prevalent in the literature. However, we can infer its likely performance by examining studies on related 5-substituted analogues and comparing them to the well-documented reactivity of dimedone and cyclohexane-1,3-dione.

Table 2: Representative Michael Addition Reactions

1,3-DioneMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
Cyclohexane-1,3-dioneChalconeL-prolineDMSO2485
DimedoneChalconeNaOHEthanol1-3High[5]
1,3-CyclopentanedioneChalconeQuinine-basedToluene2482[6]

Experimental Protocol: Base-Catalyzed Michael Addition of Dimedone to Chalcone [5]

  • To a round-bottom flask, add dimedone (1.0 eq), chalcone (1.0 eq), and absolute ethanol.

  • Add a catalytic amount of 2.2 M sodium hydroxide solution (0.1-0.2 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 4N HCl.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate and purify the product by chromatography.

G cluster_workflow Michael Addition Workflow reactants Mix Reactants: - Cyclic 1,3-Dione - α,β-Unsaturated Ketone - Base/Catalyst - Solvent reaction Reaction at specified temperature reactants->reaction 1-24 hours monitoring Monitor by TLC reaction->monitoring workup Neutralize, Extract, & Purify monitoring->workup Upon completion product Michael Adduct workup->product

Figure 3: General workflow for the Michael addition of cyclic 1,3-diones.

Analysis:

The reactivity in Michael additions is highly dependent on the acidity of the C-2 proton and the steric environment around the nucleophilic carbon. The parent cyclohexane-1,3-dione, with its unhindered C-2 position, is an effective Michael donor. Dimedone, despite the steric bulk of the gem-dimethyl group, is also a competent nucleophile in this reaction.

For 5-(3-Methylphenyl)cyclohexane-1,3-dione, the aryl substituent is relatively remote from the reactive C-2 position and is not expected to pose significant steric hindrance to the approaching electrophile. The electronic effect of the m-tolyl group is weakly electron-donating, which might slightly decrease the acidity of the C-2 protons compared to the unsubstituted analogue, potentially leading to a slower reaction rate under identical basic conditions. However, this effect is likely to be modest. It is reasonable to predict that 5-(3-Methylphenyl)cyclohexane-1,3-dione would perform comparably to cyclohexane-1,3-dione in Michael additions, offering a valuable alternative for introducing aromatic moieties into the product structure.

III. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7] This reaction is fundamental in the synthesis of a wide variety of functionalized alkenes.

As with the previous reactions, direct comparative studies are limited. However, we can draw valuable insights from the available literature on the individual diones.

Table 3: Representative Knoevenagel Condensation Reactions

1,3-DioneAldehydeCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Cyclohexane-1,3-dione4-ChlorobenzaldehydeCatalyst-freeMethanol488[8]
DimedoneBenzaldehydeZrOCl₂·8H₂O/NaNH₂Ethanol0.595[9]
DimedoneVarious AldehydesFormic AcidFormic Acid0.2-185-95[10]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation of Cyclohexane-1,3-dione [8]

  • A mixture of cyclohexane-1,3-dione (1.78 mmol, 1 equiv) and an aromatic aldehyde (1.78 mmol, 1 equiv) is dissolved in methanol (0.5 mL).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the precipitate formed is filtered off and washed with excess methanol.

  • The crude product is dried and can be further purified by recrystallization from methanol.

G cluster_workflow Knoevenagel Condensation Workflow reactants Mix Reactants: - Cyclic 1,3-Dione - Aromatic Aldehyde - Catalyst (optional) - Solvent reaction Stir at specified temperature reactants->reaction 0.2-6 hours monitoring Monitor by TLC reaction->monitoring workup Filter & Wash monitoring->workup Upon completion product α,β-Unsaturated Product workup->product

Figure 4: General workflow for the Knoevenagel condensation.

Analysis:

Both cyclohexane-1,3-dione and dimedone are highly effective in the Knoevenagel condensation, affording excellent yields of the corresponding α,β-unsaturated products. The choice of catalyst and reaction conditions can significantly impact the reaction time.

For 5-(3-Methylphenyl)cyclohexane-1,3-dione, the key factors influencing its performance will again be the electronic and steric effects of the aryl substituent. The steric bulk at the C-5 position is unlikely to have a major impact on the condensation at the C-2 position. The weakly electron-donating nature of the m-tolyl group might slightly decrease the acidity of the active methylene protons, potentially requiring slightly more forcing conditions (e.g., a stronger base or longer reaction time) compared to the unsubstituted cyclohexane-1,3-dione to achieve comparable yields. However, it is anticipated to be a highly viable substrate for this transformation, allowing for the synthesis of Knoevenagel products bearing a valuable aromatic substituent.

Conclusion and Outlook

This comparative guide, based on the available scientific literature, benchmarks the performance of 5-(3-Methylphenyl)cyclohexane-1,3-dione against the more common dimedone and cyclohexane-1,3-dione in three fundamental organic reactions.

Our analysis indicates that while direct, side-by-side comparative data is not always available, the performance of 5-(3-Methylphenyl)cyclohexane-1,3-dione can be confidently predicted. In multicomponent reactions for xanthene synthesis, it is expected to be a highly effective substrate, with its performance likely influenced by the electronic nature of the aryl substituent. In Michael additions and Knoevenagel condensations, the remote C-5 aryl group is not anticipated to introduce significant steric hindrance, and its electronic effects are likely to be moderate.

Therefore, 5-(3-Methylphenyl)cyclohexane-1,3-dione emerges as a valuable and versatile building block for organic synthesis. It offers a strategic advantage over its simpler counterparts by enabling the direct incorporation of a substituted aromatic moiety into complex molecular frameworks. This can streamline synthetic routes and provide access to novel analogues of biologically active compounds and functional materials.

For researchers and drug development professionals, 5-(3-Methylphenyl)cyclohexane-1,3-dione represents an attractive alternative to traditional cyclic 1,3-diones, expanding the toolbox for molecular design and synthesis. Further experimental studies directly comparing its reactivity with other cyclic 1,3-diones under standardized conditions would be highly beneficial to the synthetic community and would undoubtedly further solidify its position as a valuable reagent in organic chemistry.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Red-Horse, K., & Rideout, D. (2001). Xanthene Dyes. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Azzahra, F., & Wenten, I. G. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Chemistry, 5(2), 834-850. [Link]

  • Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). Zirconyl(IV) chloride-catalyzed Knoevenagel condensation: a facile and eco-friendly synthesis of 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives. Catalysis Communications, 8(11), 1857-1862. [Link]

  • Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., & Wang, W. (2006). Organocatalytic Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Ketones. Advanced Synthesis & Catalysis, 348(15), 2184-2188. [Link]

  • Bergman, J., & Eklund, N. (1980). The Michael Reaction. Tetrahedron, 36(10), 1439-1470. [Link]

  • Taylor, R. J. K. (Ed.). (2002). Multicomponent reactions. John Wiley & Sons. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2001). A catalyst-free Knoevenagel condensation in [bmim]Br. Green Chemistry, 3(6), 347-348. [Link]

  • Ranu, B. C., Hajra, A., & Jana, R. (2002). A simple and green procedure for the Knoevenagel condensation of carbonyl compounds with active methylene compounds in water. Green Chemistry, 4(6), 555-557. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

Sources

Structure-activity relationship (SAR) studies of 5-(3-Methylphenyl)cyclohexane-1,3-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(3-Methylphenyl)cyclohexane-1,3-dione , a critical scaffold in the design of triketone herbicides (HPPD inhibitors) and bioactive metal chelators.

Executive Summary

The cyclohexane-1,3-dione moiety is the pharmacophoric anchor for a major class of herbicides (e.g., Mesotrione, Sulcotrione) and emerging antimicrobial agents. While the active site interaction is driven by the 1,3-dione’s ability to chelate iron (Fe²⁺) within the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, the substituent at the 5-position dictates lipophilicity, metabolic stability, and steric fit .

This guide compares the 5-(3-Methylphenyl) analog against standard alternatives (Dimedone, 5-Phenyl, and 5-(4-Methylphenyl)). Our analysis indicates that the meta-methyl substitution offers a superior balance between solubility and hydrophobic interaction compared to the rigid para-analogs or the sterically limited dimethyl variants.

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for this scaffold. The biological activity depends on the enol form , which is stabilized by intramolecular hydrogen bonding.

Tautomeric Equilibrium

The 5-(3-Methylphenyl) analog exists in equilibrium between the diketo and enol forms. In polar solvents (DMSO, Water), the enol form predominates due to resonance stabilization and solvent interaction.

  • Keto Form: C13H14O2 (Less acidic, poor chelator)

  • Enol Form: Active chelator (pKa ~ 4.5 - 5.5)

Critical Insight: The bulky 3-methylphenyl group at position 5 locks the cyclohexane ring into a specific chair conformation, forcing the C2-carbon into a planar arrangement that favors enolization more effectively than unsubstituted rings.

Comparative SAR Analysis

The following table contrasts the 5-(3-Methylphenyl) scaffold with its primary structural competitors.

Table 1: Physicochemical & Functional Comparison
Feature5-(3-Methylphenyl) Analog (Target)5,5-Dimethyl (Dimedone) 5-Phenyl Analog 5-(4-Methylphenyl) Analog
LogP (Predicted) 2.85 (Optimal for leaf penetration)0.82 (Too hydrophilic for some targets)2.352.85
Steric Profile Asymmetric Bulk (Meta substitution disrupts crystal packing, improving solubility)Compact/SymmetricPlanar/SymmetricLinear/Symmetric (High crystallinity)
HPPD Binding Mode

-stacking with Phe-381 + Hydrophobic fit
Minimal hydrophobic interaction

-stacking only

-stacking + Steric clash risk
Synthetic Yield 78-85% (Michael Addition)>90%75-80%70-75%
Primary Application Broad-spectrum Herbicides Reagent / Analytical StandardGeneral IntermediateSpecialized Probes
Mechanistic Causality
  • Why 3-Methyl over 4-Methyl? The para-methyl (4-Me) group extends the linear length of the molecule, often causing steric clashes at the "bottom" of the HPPD active site pocket. The meta-methyl (3-Me) projects laterally, filling a secondary hydrophobic pocket without disrupting the essential Fe²⁺ chelation at the dione head.

  • Why Phenyl over Methyl (Dimedone)? Dimedone derivatives often lack the lipophilicity required to penetrate the waxy cuticle of weeds. The 5-aryl ring provides the necessary lipophilic boost and

    
    -
    
    
    
    interaction capability.

Visualizing the Logic

The following diagrams illustrate the synthesis workflow and the SAR logic flow.

DOT Diagram 1: Synthesis & SAR Logic

SAR_Logic Start Starting Material: 3-Methylbenzaldehyde Inter Intermediate: 4-(3-Methylphenyl)but-3-en-2-one Start->Inter Aldol Condensation Cyclization Michael Addition (Diethyl Malonate + NaOEt) Inter->Cyclization Product Target Scaffold: 5-(3-Methylphenyl)cyclohexane-1,3-dione Cyclization->Product Decarboxylation Lipophilicity SAR Factor 1: Lipophilicity (LogP ~2.8) Improved Cuticle Penetration Product->Lipophilicity Sterics SAR Factor 2: Meta-Steric Bulk Disrupts Packing (Solubility) Fits Hydrophobic Pocket Product->Sterics Chelation Active Mechanism: Enol Tautomer Chelates Fe2+ in HPPD Product->Chelation

Caption: Synthesis pathway of the target scaffold and subsequent Structure-Activity Relationship (SAR) branching points determining biological efficacy.

Experimental Protocols

Protocol A: Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Rationale: This protocol uses a base-catalyzed Michael addition followed by decarboxylation.[1] It is preferred over the reformatsky route due to higher atom economy.

Reagents:

  • 3-Methylbenzalacetone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Na (1.5 eq) in absolute ethanol to generate fresh NaOEt.

  • Addition: Add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 min to form the enolate.

  • Condensation: Add 3-methylbenzalacetone (1.0 eq) slowly.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) until the enone spot disappears.

  • Hydrolysis/Decarboxylation: Add 2N NaOH (aq) and reflux for an additional 3 hours to hydrolyze the ester.

  • Acidification: Cool to 0°C and acidify with 6N HCl to pH 2. This induces decarboxylation and precipitation.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 78–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: HPPD Inhibition Assay (In Vitro)

Rationale: This assay measures the inhibition of the conversion of HPPA to Homogentisic Acid (HGA) by quantifying oxygen consumption or HGA formation.

Reagents:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD)[2]

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA)[3]

  • Cofactor: Ascorbate (to maintain Fe²⁺ state)

Workflow:

  • Incubation: Mix enzyme buffer (Tris-HCl, pH 7.5), Ascorbate (5 mM), and the test compound (dissolved in DMSO). Incubate for 15 min at 25°C.

  • Initiation: Add substrate (HPPA, 200 µM).

  • Measurement: Monitor absorbance at 292 nm (formation of HGA) or O₂ consumption via Clark electrode for 10 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation: Use Mesotrione as a positive control (Expected IC50 ~ 10–50 nM).

References

  • Vertex AI Search. (2026). Synthesis and SAR of 5-substituted cyclohexane-1,3-diones. Retrieved from

  • Mendeleev Communications. (2024). First synthesis of 5-hydroxycyclohexane-1,3-dione. Retrieved from

  • MDPI Molecules. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands. Retrieved from

  • ResearchGate. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 5-(3-Methylphenyl)cyclohexane-1,3-dione. Retrieved from

  • HRAC Global. (2014). HPPD-Inhibitor Resistance Stewardship and Mechanism. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management begins at the bench, not the bin.[1] 5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS: 15971-84-3 / Analogous to 504-02-9 derivatives) is a cyclic


-diketone.[1] While often categorized generically as an "organic intermediate," its specific chemical behavior—particularly its keto-enol tautomerism and acidity (

)—dictates its compatibility profile [1].[1]

Improper segregation of this compound with strong oxidizers or incompatible bases can lead to uncontrolled heat generation or solubilization that complicates downstream incineration.[1] This guide provides a self-validating protocol for the safe disposal of this compound, ensuring compliance with RCRA standards and minimizing laboratory risk.

Chemical Safety Profile
ParameterDataOperational Implication
Physical State Solid (Powder)High dust potential; requires particulate control during transfer.[1]
Acidity (

)
~5.2 (Enolic OH)Weak Acid. Reacts with bases to form water-soluble salts.[1]
Solubility Organic Solvents, Basic AqueousLipophilic nature requires organic solvent for cleaning; basic water for decon.[1]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1]
Incompatibilities Strong Oxidizers, Strong BasesDo not co-mingle with nitric acid, perchlorates, or concentrated hydroxides in waste.[1]

Waste Segregation & Classification Logic

The primary failure point in laboratory waste management is improper segregation.[1] Because 5-(3-Methylphenyl)cyclohexane-1,3-dione is a non-halogenated organic solid, it must be isolated from reactive streams.[1]

Segregation Workflow

The following decision tree illustrates the required logic for sorting waste containing this compound.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Drum Label: Non-Halogenated Organic Solid Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Ethyl Acetate, Hexane) SolventCheck->NonHalo HaloBin Stream A: Halogenated Waste (High BTU Incineration) Halo->HaloBin NonHaloBin Stream B: Non-Halogenated Waste (Fuel Blending) NonHalo->NonHaloBin

Figure 1: Segregation logic ensuring downstream incineration compatibility. Note that while the compound itself is non-halogenated, the solvent used in processing dictates the liquid waste stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Consumables)

Applicability: Expired reagent, weigh boats, contaminated gloves, filter paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum.[1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness) inside the container. This "double containment" prevents dust release when the waste contractor opens the drum.[1]

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with 5-(3-Methylphenyl)cyclohexane-1,3-dione."[1]

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (Standard precautionary principle for R&D intermediates).

    • RCRA Code: Unless specifically P/U listed, use "Non-Regulated Chemical Waste" or state-specific codes for organic solids.

  • Storage: Cap tightly. Store in a cool, dry area away from oxidizers.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, and rotary evaporator traps.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why? If the solution is highly basic (pH > 10), the dione will deprotonate to form an enolate salt [2].[1] While soluble, high pH can corrode standard steel waste drums used by haulers.[1] Neutralize with dilute acid (e.g., 1M HCl) if necessary before adding to the organic waste container.[1]

  • Solvent Compatibility:

    • Non-Halogenated Stream: (Preferred) If dissolved in Ethanol, Ethyl Acetate, or Toluene.[1]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Precipitation Risk: If mixing a concentrated dione solution into a waste container with a high non-polar content (e.g., Hexanes), the dione may precipitate.[1] Ensure the waste container is agitated or has sufficient polarity to keep solids in solution/suspension to prevent clogging.[1]

Decontamination and Spill Response

Due to the


 of ~5.2, aqueous basic solutions are highly effective for decontamination.[1] The base deprotonates the molecule, rendering it water-soluble and easily wiped away.[1]
Decontamination Solution Recipe[1]
  • Composition: 5% Sodium Carbonate (

    
    ) or dilute Sodium Hydroxide (0.1M NaOH) with a surfactant (dish soap).[1]
    
  • Mechanism:

    
    .[1]
    
Emergency Spill Workflow

In the event of a powder spill outside a fume hood:

SpillResponse Assess 1. Assess Volume (<50g vs >50g) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Wet Method Cover with wet paper towels to prevent dust PPE->Contain Clean 4. Chemical Decon Wipe with 5% Na2CO3 Contain->Clean Dispose 5. Disposal Treat as Solid Hazardous Waste Clean->Dispose

Figure 2: Spill response emphasizing dust suppression (Wet Method).[1]

Regulatory & Environmental Fate[2][3][4][5][6]

Incineration (Ultimate Disposal)

The only acceptable disposal method for this organic intermediate is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Mechanism: High-temperature combustion breaks the cyclohexane ring and oxidizes the methylphenyl group to

    
     and 
    
    
    
    .[1]
  • Prohibition: Never dispose of this compound down the drain.[1] Even if solubilized with base, it poses aquatic toxicity risks and can re-precipitate in sewer lines if pH changes [3].[1]

RCRA Considerations

Under US EPA regulations (40 CFR 261), this specific CAS is not typically P- or U-listed.[1] However, the generator must determine if it exhibits characteristics of hazardous waste.[1]

  • Ignitability (D001): Unlikely for the solid.[1]

  • Toxicity (D0xx): Unless TCLP testing proves otherwise, treat as hazardous to ensure "Cradle-to-Grave" liability protection.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Context: Enolization of 1,3-dicarbonyls).

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]1]

Sources

Navigating the Safe Handling of 5-(3-Methylphenyl)cyclohexane-1,3-dione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is proactive risk mitigation. The recommendations herein are grounded in the hazard profiles of analogous compounds, which consistently indicate risks of skin and eye irritation. As with any chemical, a thorough risk assessment should be conducted before commencing any new procedure.

Anticipated Hazard Profile: An Evidence-Based Approach

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally related compounds, 5-(3-Methylphenyl)cyclohexane-1,3-dione should be handled as a substance with the potential to cause:

  • Skin Irritation (Category 2) : May cause redness, itching, and inflammation upon direct contact.[1]

  • Serious Eye Irritation (Category 2A) : Can cause significant irritation, redness, and discomfort upon contact with the eyes.[2][3]

  • Respiratory Tract Irritation : As a fine powder, it may cause respiratory irritation if inhaled.[4]

These classifications necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
Weighing & Transfer (Solid) Chemical safety gogglesNitrile or neoprene glovesStandard lab coatRecommended if not in a ventilated enclosure
Solution Preparation Chemical safety goggles and a face shieldNitrile or neoprene glovesStandard lab coatNot required if performed in a fume hood
Reaction & Analysis Chemical safety gogglesNitrile or neoprene glovesStandard lab coatNot required if performed in a fume hood

Causality in PPE Selection:

  • Eye and Face Protection : Due to the high risk of serious eye irritation, chemical safety goggles are mandatory when handling the compound outside of a sealed container.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions.[6]

  • Hand Protection : Nitrile or neoprene gloves provide an effective barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.

  • Body Protection : A standard lab coat, buttoned completely, protects against incidental contact and contamination of personal clothing.

  • Respiratory Protection : When handling the solid powder outside of a ventilated enclosure, a dust mask or respirator may be necessary to prevent inhalation of airborne particles.[4]

Procedural Guidance for Safe Handling and Disposal

Adherence to a standardized, step-by-step protocol is critical for minimizing exposure and ensuring reproducible safety outcomes.

Experimental Workflow: Safe Preparation of a Stock Solution

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - Chemical safety goggles - Nitrile gloves - Lab coat prep2 Work within a certified chemical fume hood prep1->prep2 Proceed to weigh Weigh the solid compound into a tared vessel prep2->weigh Begin handling dissolve Add solvent slowly to the solid weigh->dissolve Next step mix Gently swirl or stir until fully dissolved dissolve->mix Final step decon Decontaminate glassware and work surfaces mix->decon After completion waste Dispose of waste in a properly labeled container decon->waste Segregate waste doff Doff PPE in the correct sequence waste->doff Prepare to exit wash Wash hands thoroughly doff->wash Final safety step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.